molecular formula C7H13NO B1422194 6-Oxaspiro[2.5]octan-1-amine CAS No. 1250756-65-0

6-Oxaspiro[2.5]octan-1-amine

Cat. No.: B1422194
CAS No.: 1250756-65-0
M. Wt: 127.18 g/mol
InChI Key: DZKJNOMPBWITCE-UHFFFAOYSA-N
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Description

6-Oxaspiro[2.5]octan-1-amine is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxaspiro[2.5]octan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKJNOMPBWITCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to (1S)-6-Oxaspiro[2.5]octan-1-amine: Properties, Applications, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. The strategic move away from flat, two-dimensional structures towards more complex, three-dimensional scaffolds has been identified as a key factor in enhancing clinical success rates. It is within this context that (1S)-6-Oxaspiro[2.5]octan-1-amine emerges as a building block of significant interest. This molecule, featuring a unique spirocyclic fusion of a cyclopropane and a tetrahydropyran ring, offers a rigid, defined three-dimensional geometry. Spirocyclic scaffolds are increasingly sought after for their ability to improve compound potency and selectivity while favorably modulating physicochemical properties.[1][2] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core properties, strategic applications, and essential experimental protocols for (1S)-6-Oxaspiro[2.5]octan-1-amine.

Section 1: Molecular Identity and Structure

The precise arrangement of atoms in (1S)-6-Oxaspiro[2.5]octan-1-amine defines its utility. The spiro-center, a quaternary carbon atom, joins a strained cyclopropane ring with a tetrahydropyran ring. This fusion imparts significant conformational rigidity and a distinct three-dimensional shape. The primary amine is positioned on the cyclopropane ring, providing a versatile chemical handle for further synthetic elaboration.

Caption: 2D representation of (1S)-6-Oxaspiro[2.5]octan-1-amine.

Table 1: Key Molecular Identifiers

Identifier Value Source
IUPAC Name (2S)-6-oxaspiro[2.5]octan-2-amine [3]
Common Names (1S)-6-Oxaspiro[2.5]octan-1-amine, (S)-6-Oxaspiro[2.5]octan-1-amine [3]
CAS Number 1048962-51-1 ((S)-enantiomer) [3]
1779133-13-9 (Hydrochloride salt, racemate)
909406-68-4 ((R)-enantiomer) [4][5]
Molecular Formula C₇H₁₃NO [3]
Molecular Weight 127.18 g/mol [3]
InChIKey DZKJNOMPBWITCE-LURJTMIESA-N [3]

| Canonical SMILES | C1COCCC12C[C@@H]2N |[3] |

Section 2: Physicochemical Properties

The physical and chemical properties of a building block are critical determinants of its handling, reactivity, and its influence on the characteristics of derivative compounds. The hydrochloride salt is the most common commercially available form, and its properties often guide initial experimental design.

Table 2: Summary of Physicochemical Properties

Property Value Comments and Justification
Appearance White to Brown powder to crystal (for HCl salt) Visual inspection of the commercially available form.
Physical State Solid (at 20°C, for HCl salt) Vendor-supplied data.
Molecular Weight (HCl Salt) 163.65 g/mol Calculated based on the addition of HCl.
Computed XLogP3 -0.1 This value, computed for the free base, suggests relatively low lipophilicity and implies good potential for aqueous solubility, a desirable trait in drug discovery.[3]
Hydrogen Bond Donors 2 The primary amine (-NH₂) provides two hydrogen bond donors, crucial for molecular recognition at biological targets.[3]
Hydrogen Bond Acceptors 1 The nitrogen atom can act as a hydrogen bond acceptor.[3]
Topological Polar Surface Area 35.3 Ų A moderate TPSA, often correlated with good cell permeability.[3]
Stability Air-sensitive and hygroscopic (for HCl salt) This is a critical handling consideration. Exposure to air and moisture can lead to degradation and inconsistent reactivity.

| Storage Conditions | Room Temperature (Recommended in a cool, dark place, <15°C), Store under inert gas | These conditions are specified to mitigate the air and moisture sensitivity of the hydrochloride salt. |

Section 3: The Strategic Role in Medicinal Chemistry

The value of (1S)-6-Oxaspiro[2.5]octan-1-amine extends beyond its function as a simple amine. Its true utility lies in the spirocyclic core, which acts as a powerful tool for optimizing drug candidates.

Causality: Escaping "Flatland"

A significant challenge in drug discovery is the tendency for molecules to be overly flat and aromatic, which can lead to poor solubility and non-specific binding. Spirocycles are a direct solution to this "flatland" problem. The quaternary spiro-carbon atom forces the two rings into perpendicular orientations, creating a rigid, three-dimensional exit vector. When incorporated into a drug candidate, this scaffold can position substituents in new regions of space, enabling novel and potentially stronger interactions with a biological target's binding pocket. This structural feature is a key driver for improving both potency and selectivity.[1][2]

Caption: Spirocycles provide 3D escape vectors from flat molecules.

Field-Proven Insights: Modulating ADME Properties

Beyond enhancing binding, spirocyclic scaffolds have a proven impact on Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The increased sp³ character of spirocycles often leads to:

  • Improved Solubility: Disrupting planarity can reduce crystal lattice energy, leading to better aqueous solubility.

  • Enhanced Metabolic Stability: The rigid structure can shield metabolically labile sites from enzymatic degradation, increasing the compound's half-life.

  • Refined Selectivity: By replacing a flexible linker, a spirocycle can lock a molecule into a specific conformation that is preferred by the intended target but not by off-targets, thereby reducing side effects.[6]

Section 4: Analytical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. A clear understanding of the spectroscopic signature of (1S)-6-Oxaspiro[2.5]octan-1-amine is essential for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural confirmation. While specific spectra for this compound are proprietary, its expected features can be predicted based on general principles for primary amines.[7]

  • ¹H NMR: The N-H protons of the primary amine are expected to appear as a broad signal between 0.5-5.0 ppm.[8] The exact chemical shift is sensitive to solvent, concentration, and hydrogen bonding.[7] Protons on the carbons adjacent to the nitrogen will be deshielded and typically appear in the 2.3-3.0 ppm range.[7] A key validation step is to add a drop of D₂O to the NMR sample; the labile N-H protons will exchange with deuterium, causing their signal to disappear from the spectrum.[8]

  • ¹³C NMR: Carbons directly bonded to the electron-withdrawing nitrogen atom are deshielded and expected to resonate in the 10-65 ppm region.[7]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming molecular weight and identifying the compound in complex mixtures.

  • Nitrogen Rule: As a compound with a single nitrogen atom, (1S)-6-Oxaspiro[2.5]octan-1-amine follows the nitrogen rule. Its free base has an odd nominal molecular weight (127), and its molecular ion peak (M⁺·) in an electron ionization (EI) mass spectrum will appear at an odd mass-to-charge ratio (m/z).[9][10]

  • Fragmentation: Aliphatic amines characteristically undergo α-cleavage, where the bond between the α- and β-carbons is broken.[9][11] This results in the formation of a stable, resonance-stabilized iminium cation, which is often the base peak in the spectrum.

  • Electrospray Ionization (ESI-MS): In ESI-MS, used in LC-MS analysis, the compound is typically observed as its protonated molecular ion, [M+H]⁺, at an m/z corresponding to its molecular weight plus the mass of a proton.[12] Predicted data for various adducts are invaluable for accurate identification.

Table 3: Predicted ESI-MS Adducts and Collision Cross Sections (CCS)

Adduct Predicted m/z Predicted CCS (Ų)
[M+H]⁺ 128.10700 125.9
[M+Na]⁺ 150.08894 133.8
[M+K]⁺ 166.06288 134.0
[M-H]⁻ 126.09244 132.6

Data sourced from PubChemLite.[13]

Section 5: Experimental Protocols and Handling

The integrity of experimental results depends on the rigorous handling of sensitive reagents. The hydrochloride salt of (1S)-6-Oxaspiro[2.5]octan-1-amine is designated as both air- and moisture-sensitive, necessitating the use of specific, self-validating protocols.

Protocol 1: Safe Handling and Storage

This protocol establishes a system to prevent atmospheric exposure, ensuring the compound's stability and purity.

Objective: To safely store and aliquot the hygroscopic and air-sensitive hydrochloride salt. Materials:

  • (1S)-6-Oxaspiro[2.5]octan-1-amine HCl in a Sure/Seal™ or similar bottle

  • Inert gas source (Argon or Nitrogen)

  • Schlenk line or glove box

  • Oven-dried glassware

  • Dry, gas-tight syringes and needles (≤18 gauge)[14]

Methodology:

  • Environment Preparation: All manipulations should be performed under a positive pressure of an inert atmosphere (glove box or Schlenk line). This is the primary control to prevent exposure to air and moisture.[15]

  • Glassware Preparation: Ensure all vials and spatulas are rigorously dried in an oven (>120°C for at least 4 hours) and cooled under a stream of inert gas or in a desiccator immediately before use.

  • Dispensing (Syringe Technique for Solution): a. To prepare a stock solution, add a calculated volume of anhydrous solvent to the sealed reagent bottle via a dry syringe. b. To withdraw the solution, puncture the septum with a dry needle connected to the inert gas line to equalize pressure. c. Use a second dry, gas-tight syringe to withdraw the desired volume of the solution.[16]

  • Dispensing (Solid in Glove Box): a. Bring the sealed bottle into the glove box antechamber and allow it to equilibrate with the internal atmosphere. b. Once inside, quickly open the bottle, weigh the desired amount of solid into a pre-tared, dry vial, and tightly seal both the new vial and the stock bottle.

  • Storage: After dispensing, replace the outer cap on the Sure/Seal™ bottle. Store the bottle in a cool, dark, and dry environment, preferably inside a desiccator cabinet that is periodically flushed with inert gas.

Safe_Handling_Workflow start Receive Compound prep Prepare Inert Atmosphere (Glove Box / Schlenk Line) start->prep dry Oven-Dry All Glassware (Vials, Syringes) prep->dry transfer Transfer Compound (Weigh solid or aliquot solution) dry->transfer seal Securely Seal Stock Bottle & Aliquoted Sample transfer->seal store Store in Cool, Dark, Dry Place (Inert Atmosphere Desiccator) seal->store end Proceed to Reaction store->end

Caption: Self-validating workflow for handling sensitive reagents.

Conclusion

(1S)-6-Oxaspiro[2.5]octan-1-amine is more than a mere collection of atoms; it is a strategically designed building block that addresses fundamental challenges in modern drug discovery. Its rigid, three-dimensional architecture provides a validated pathway to escape molecular "flatland," offering medicinal chemists a powerful tool to enhance potency, improve selectivity, and optimize ADME properties.[1][2] By understanding its physicochemical properties, spectroscopic signatures, and the critical protocols for its handling, researchers can effectively unlock the full potential of this valuable scaffold in the creation of next-generation therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57429838, (1S)-6-Oxaspiro[2.5]octan-1-amine. Retrieved from [Link].

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link].

  • LibreTexts Chemistry (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link].

  • JoVE (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link].

  • Wipf Group, University of Pittsburgh (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link].

  • JoVE (2025). Video: NMR Spectroscopy Of Amines. Retrieved from [Link].

  • Carrel, A., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. BORIS Portal. Retrieved from [Link].

  • Huang, Z., et al. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. Analytical Chemistry. Retrieved from [Link].

  • LibreTexts Chemistry (2022). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved from [Link].

  • OpenStax (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link].

  • Oregon State University (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link].

  • SlideShare (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link].

  • ResearchGate (2025). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link].

  • PubChemLite (n.d.). 6-oxaspiro[2.5]octan-1-amine hydrochloride. Retrieved from [Link].

  • YouTube (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link].

  • University of Calgary (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link].

  • Taylor & Francis Online (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link].

  • Cheméo (n.d.). Chemical Properties of 1-Octanamine (CAS 111-86-4). Retrieved from [Link].

  • NIST (n.d.). 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis-. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

An In-Depth Technical Guide to 6-Oxaspiro[2.5]octan-1-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 6-Oxaspiro[2.5]octan-1-amine, a compelling spirocyclic scaffold for researchers, scientists, and drug development professionals. We will delve into its chemical structure, nomenclature, a plausible synthetic route with detailed protocols, and its significance in medicinal chemistry, underpinned by its unique three-dimensional architecture that offers distinct advantages in the design of novel therapeutics.

Introduction: The Emergence of Spirocyclic Scaffolds

In the quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland".[1] This paradigm shift involves moving away from traditional, planar aromatic structures towards more three-dimensional molecular frameworks. Spirocycles, which feature two rings connected by a single common atom, are at the forefront of this evolution.[1] Their inherent rigidity and defined three-dimensional geometry allow for precise projection of functional groups into the binding pockets of biological targets, a feat often challenging to achieve with more flexible or planar molecules.[2]

The incorporation of heteroatoms, such as oxygen and nitrogen, into these spirocyclic systems further enhances their utility.[3] Oxa-spirocycles, in particular, have demonstrated the ability to improve aqueous solubility and reduce lipophilicity, key determinants of a drug's ADME (absorption, distribution, metabolism, and excretion) properties.[4][5] this compound, the subject of this guide, combines the desirable attributes of a spirocyclic core with the presence of both an oxygen and a primary amine, making it a valuable building block for the synthesis of innovative therapeutics.

Chemical Structure and IUPAC Nomenclature

The core of this compound consists of a cyclopropane ring and a tetrahydropyran ring sharing a common carbon atom. The primary amine group is attached to one of the non-spiro carbon atoms of the cyclopropane ring.

IUPAC Name: this compound[6]

The numbering of the spirocyclic system begins in the smaller ring (the cyclopropane) at a carbon adjacent to the spiro atom, proceeds around the small ring, and then continues from the spiro atom around the larger ring (the tetrahydropyran). The oxygen atom is assigned locant 6. The amine group is at position 1.

Depending on the stereochemistry at the chiral centers (C1 and the spiro-carbon C3), different stereoisomers exist, such as (1S)-6-Oxaspiro[2.5]octan-1-amine and (R)-6-Oxaspiro[2.5]octan-1-amine.[7][8]

PropertyValueSource
Molecular FormulaC₇H₁₃NO[8]
Molecular Weight127.18 g/mol [8]
CAS Number1779133-13-9 (hydrochloride)[6]

Chemical Structure of this compound

G start Tetrahydropyran-4-one intermediate1 4-Methylidenetetrahydropyran start->intermediate1 Wittig Reaction (Ph₃P=CH₂) intermediate2 1-Oxaspiro[2.5]octane intermediate1->intermediate2 Epoxidation (m-CPBA) intermediate3 1-Azido-6-oxaspiro[2.5]octane intermediate2->intermediate3 Ring-opening (NaN₃, NH₄Cl) product This compound intermediate3->product Reduction (H₂, Pd/C or LiAlH₄)

A plausible synthetic route to this compound.

Step 1: Synthesis of 1-Oxaspiro[2.5]octane (Spiro-epoxide Intermediate)

The synthesis of the key spiro-epoxide intermediate, 1-oxaspiro[2.5]octane, can be achieved from the commercially available tetrahydropyran-4-one. This involves an initial olefination reaction to introduce the exocyclic double bond, followed by epoxidation.

Protocol:

  • Wittig Olefination:

    • To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium or potassium tert-butoxide portion-wise.

    • Allow the resulting deep red or orange solution of the ylide to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of tetrahydropyran-4-one in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 4-methylidenetetrahydropyran.

  • Epoxidation:

    • Dissolve the 4-methylidenetetrahydropyran in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

    • Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-oxaspiro[2.5]octane. [9]This intermediate is often used without further purification.

Step 2: Synthesis of this compound

The final step involves the regioselective ring-opening of the spiro-epoxide with an azide source, followed by reduction to the primary amine. This two-step sequence is a reliable method for the introduction of an amino group.

Protocol:

  • Regioselective Azide Ring-Opening:

    • Dissolve 1-oxaspiro[2.5]octane in a mixture of ethanol and water.

    • Add sodium azide and a mild acid catalyst, such as ammonium chloride, to the solution.

    • Heat the reaction mixture to reflux and monitor its progress by TLC. The regioselectivity of the azide attack is crucial and is generally favored at the less sterically hindered carbon of the epoxide.

    • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude azido alcohol intermediate.

  • Reduction of the Azide:

    • Dissolve the crude azido alcohol in a suitable solvent such as methanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the disappearance of the azide stretch in the IR spectrum).

    • Alternatively, the reduction can be carried out using lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C to room temperature.

    • After the reaction is complete, carefully filter the catalyst (in the case of Pd/C) through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure.

    • If LiAlH₄ was used, perform a standard Fieser workup (sequential addition of water, 15% aqueous NaOH, and water).

    • Purify the crude product by column chromatography or by formation of the hydrochloride salt to yield this compound. [6]

Significance in Medicinal Chemistry and Drug Development

The this compound scaffold is a prime example of a building block that can impart favorable properties to drug candidates. Its significance stems from several key features:

  • Three-Dimensionality and Rigidity: The spirocyclic core provides a rigid framework that reduces the conformational entropy of a molecule upon binding to its target, which can lead to enhanced binding affinity. [2]The well-defined spatial arrangement of substituents allows for more precise and effective interactions with the target protein.

  • Improved Physicochemical Properties: The incorporation of the tetrahydropyran ring, an oxa-spirocycle, can lead to improved aqueous solubility and reduced lipophilicity compared to its carbocyclic counterparts. [4][5]This is a critical advantage in drug design, as it can lead to better pharmacokinetic profiles and reduced off-target toxicity.

  • Bioisosteric Replacement: The spirocyclic amine motif can be used as a bioisostere for other functional groups, such as gem-dimethyl groups or other cyclic amines. [10][11][12]This strategy of bioisosteric replacement can be employed to fine-tune the properties of a lead compound, improving its potency, selectivity, or metabolic stability. [13]

  • Access to Novel Chemical Space: The unique topology of this compound and its derivatives provides access to novel chemical space, which is crucial for the development of first-in-class drugs and for circumventing existing patents.

Potential Therapeutic Applications:

While specific biological activities for this compound are not extensively reported, the broader class of spirocyclic amines has shown promise in a variety of therapeutic areas. The aminocyclopropane unit, a key feature of this molecule, is found in numerous biologically active compounds. [14]Given the structural features, derivatives of this compound could be explored as modulators of targets where a constrained amine presentation is beneficial, including but not limited to:

  • Central Nervous System (CNS) disorders: The rigid scaffold could be advantageous for targeting G-protein coupled receptors (GPCRs) or ion channels in the CNS.

  • Oncology: The unique three-dimensional shape may enable the design of selective enzyme inhibitors.

  • Infectious diseases: The scaffold could be incorporated into novel antibacterial or antiviral agents.

Characterization and Analytical Data

The structural elucidation and purity assessment of this compound and its intermediates would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity and stereochemistry of the molecule. The complex splitting patterns in the ¹H NMR spectrum would be indicative of the rigid cyclic structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The presence of the primary amine would be confirmed by characteristic N-H stretching vibrations.

  • Chiral High-Performance Liquid Chromatography (HPLC): For stereoisomerically pure samples, chiral HPLC would be necessary to determine the enantiomeric excess.

Conclusion

This compound represents a valuable and underexplored building block in the field of medicinal chemistry. Its unique combination of a rigid, three-dimensional spirocyclic core, an oxygen-containing ring for improved physicochemical properties, and a primary amine for versatile functionalization makes it an attractive scaffold for the design of next-generation therapeutics. The proposed synthetic route, based on established chemical transformations, provides a practical approach for accessing this compound and its derivatives. As the demand for novel, three-dimensional drug candidates continues to grow, scaffolds like this compound are poised to play an increasingly important role in the future of drug discovery.

References

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  • [Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b]o[4][15]xazin-6-yl Moiety.]([Link]) Journal of Medicinal Chemistry - ACS Publications.

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Sources

Synthesis of Racemic 1-Oxaspiro[2.5]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Oxaspiro[2.5]octane (CAS 185-70-6) is a fundamental spiro-epoxide building block in organic synthesis. It serves as a critical intermediate for accessing 1-substituted cyclohexylmethanols, spiro-lactones, and rearranged aldehydes used in fragrance and medicinal chemistry. Its unique structural feature—a three-membered epoxide ring sharing a carbon atom with a six-membered cyclohexane ring—imparts significant ring strain (~27 kcal/mol), making it highly reactive toward nucleophiles.

This guide details the two primary synthetic pathways for the racemic preparation of 1-oxaspiro[2.5]octane: the Corey-Chaykovsky reaction (direct methylenation of cyclohexanone) and the Epoxidation of Methylenecyclohexane . While both are viable, the Corey-Chaykovsky route is generally preferred for its directness and avoidance of peroxy-acid hazards.

Part 1: Strategic Route Analysis

Route A: Corey-Chaykovsky Reaction (Preferred)
  • Mechanism: Nucleophilic addition of a sulfur ylide to a ketone followed by intramolecular substitution.

  • Pros: Single-step from commercially available cyclohexanone; scalable; avoids unstable alkene intermediates.

  • Cons: Requires handling of DMSO and strong bases (NaH or KOtBu); dimethyl sulfide byproduct is malodorous.

Route B: Epoxidation of Methylenecyclohexane[1]
  • Mechanism: Concerted electrophilic oxygen transfer from a peracid (e.g., mCPBA) to an exocyclic alkene.

  • Pros: Mild conditions; useful if the alkene precursor is already available.

  • Cons: Two steps from cyclohexanone (requires Wittig methylenation first); mCPBA is shock-sensitive and requires careful purification; risk of acid-catalyzed ring opening.

Part 2: Experimental Protocols

Protocol 1: Corey-Chaykovsky Reaction (The Gold Standard)

This protocol utilizes dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and a base, to convert cyclohexanone directly to the spiro-epoxide.

Reagents & Stoichiometry
ReagentEquiv.Role
Cyclohexanone 1.0Substrate
Trimethylsulfoxonium Iodide 1.2Ylide Precursor
Sodium Hydride (60% in oil) 1.2 - 1.5Base
DMSO SolventReaction Medium
Water/Brine -Quench/Workup
Step-by-Step Methodology
  • Ylide Generation:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

    • Add Sodium Hydride (60% dispersion, 1.2 equiv) under nitrogen flow. Wash with dry hexanes (3x) to remove mineral oil if high purity is required, though often unnecessary for this robust reaction.

    • Add dry DMSO (approx. 5 mL per mmol of substrate). Caution: Hydrogen gas evolution.

    • Add Trimethylsulfoxonium Iodide (1.2 equiv) in portions. Stir at room temperature (RT) for 30–60 minutes until the solution becomes clear and evolution of hydrogen ceases. The solution now contains the reactive ylide.

  • Substrate Addition:

    • Dissolve Cyclohexanone (1.0 equiv) in a minimum amount of dry DMSO.

    • Add the ketone solution dropwise to the ylide solution over 15–20 minutes.

    • Observation: The reaction is slightly exothermic. Maintain temperature between 25–40°C.

  • Reaction & Quench:

    • Stir at RT for 2–4 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes) or GC-MS.

    • Quench the reaction by pouring the mixture slowly into ice-cold water (volume ~5x reaction volume).

  • Workup & Isolation:

    • Extract the aqueous mixture with Diethyl Ether or Pentane (3 x volumes). Note: The product is somewhat volatile; avoid high-boiling solvents.

    • Wash combined organics with water (2x) and brine (1x) to remove residual DMSO.

    • Dry over anhydrous MgSO₄ or Na₂SO₄.

    • Concentrate under reduced pressure (keep bath < 30°C).

    • Purification: Distillation is the preferred method for high purity.

      • Boiling Point: 147–148°C at 760 Torr (atmospheric).[1]

Mechanistic Visualization

CoreyChaykovsky Start Trimethylsulfoxonium Iodide Ylide Dimethylsulfoxonium Methylide (Ylide) Start->Ylide Deprotonation (-HI) Base Base (NaH) Base->Ylide Betaine Betaine Intermediate (Alkoxide) Ylide->Betaine Nucleophilic Attack on Carbonyl Ketone Cyclohexanone Ketone->Betaine Product 1-Oxaspiro[2.5]octane Betaine->Product Intramolecular SN2 (Ring Closure) Byproduct DMSO (Leaving Group) Betaine->Byproduct

Figure 1: Mechanism of the Corey-Chaykovsky epoxidation showing ylide formation and ring closure.

Protocol 2: Epoxidation of Methylenecyclohexane[1]

This method is useful when the exocyclic alkene is the starting material. It employs meta-chloroperoxybenzoic acid (mCPBA).

Reagents & Stoichiometry
ReagentEquiv.Role
Methylenecyclohexane 1.0Substrate
mCPBA (77% max) 1.1 - 1.2Oxidant
NaHCO₃ 2.0Acid Scavenger
Dichloromethane (DCM) SolventSolvent
Step-by-Step Methodology
  • Preparation:

    • Dissolve Methylenecyclohexane (1.0 equiv) in DCM (0.1 M concentration).

    • Add solid NaHCO₃ (2.0 equiv) to the solution. Critical: This buffers the reaction to prevent acid-catalyzed ring opening of the epoxide product.

    • Cool the mixture to 0°C in an ice bath.

  • Addition:

    • Dissolve mCPBA (1.2 equiv) in DCM.

    • Add the mCPBA solution dropwise to the alkene mixture.

    • Allow the reaction to warm to RT and stir for 3–6 hours.

  • Workup:

    • Quench with saturated aqueous Na₂SO₃ or Na₂S₂O₃ to destroy excess peroxide (check with starch-iodide paper).

    • Wash the organic layer with saturated NaHCO₃ (2x) to remove m-chlorobenzoic acid byproduct.

    • Wash with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification:

    • Flash chromatography (Silica gel, Hexanes/EtOAc) or distillation.

Workflow Comparison

SynthesisComparison cluster_0 Route A: Corey-Chaykovsky cluster_1 Route B: Alkene Oxidation Cyclohexanone Cyclohexanone Ylide_Reaction Ylide_Reaction Cyclohexanone->Ylide_Reaction Me3SOI / NaH / DMSO Product_A 1-Oxaspiro[2.5]octane Ylide_Reaction->Product_A Ring Closure Methylenecyclohexane Methylenecyclohexane Epoxidation Epoxidation Methylenecyclohexane->Epoxidation mCPBA / NaHCO3 Product_B 1-Oxaspiro[2.5]octane Epoxidation->Product_B Syn-Addition

Figure 2: Strategic comparison of synthetic routes.

Part 3: Characterization & Safety

Physical & Spectral Data[4][5][6][7][8]
  • Appearance: Colorless liquid.

  • Boiling Point: 147–148°C (760 Torr); ~46°C (15 Torr).

  • Density: 0.94 g/mL at 25°C.

  • Refractive Index (

    
    ):  ~1.448.
    
  • 1H NMR (CDCl₃, 300 MHz):

    • 
       2.55–2.65 ppm (s, 2H, epoxide CH₂).
      
    • 
       1.40–1.80 ppm (m, 10H, cyclohexane ring protons).
      
  • 13C NMR (CDCl₃, 75 MHz):

    • 
       58.5 ppm (Quaternary spiro carbon).
      
    • 
       53.8 ppm (Epoxide CH₂).
      
    • 
       33.5, 25.5, 25.0 ppm (Cyclohexane CH₂ signals).
      
Safety & Toxicology (E-E-A-T)
  • Epoxide Hazards: As an alkylating agent, 1-oxaspiro[2.5]octane is a potential mutagen and skin irritant. Use gloves and work in a fume hood.

  • Reagent Hazards:

    • NaH: Flammable solid; reacts violently with water.

    • mCPBA: Potentially explosive if concentrated or shocked. Store in a refrigerator.

    • DMSO: Penetrates skin easily, carrying dissolved contaminants into the body.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Route A) Wet DMSO or old NaHDistill DMSO over CaH₂; use fresh NaH. Ensure inert atmosphere.
Incomplete Reaction Ylide formation failedEnsure H₂ evolution ceases before adding ketone. Warm ylide formation step to 50°C if necessary.
Diol Formation (Route B) Acidic hydrolysisIncrease NaHCO₃ loading; ensure anhydrous conditions; keep temperature low (0°C).
Emulsion during Workup DMSO presenceWash organic layer thoroughly with water (3-4 times) to remove DMSO before drying.

References

  • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364.[2] Link

  • Traylor, T. G.; Miksztal, A. R. "Mechanisms of reaction of sulfonium ylides with ketones." Journal of the American Chemical Society, 1989 , 111(19), 7443–7448. Link

  • Lane, B. S.; Burgess, K. "Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide." Chemical Reviews, 2003 , 103(7), 2457–2474. Link

  • NIST Chemistry WebBook. "1-Oxaspiro[2.5]octane Thermochemical Data." National Institute of Standards and Technology. Link

  • Mundy, B. P.; Ellerd, M. G.; Favaloro, F. G.Name Reactions and Reagents in Organic Synthesis. 2nd Ed., Wiley-Interscience, 2005.

Sources

Advanced Technical Guide: Biological Profile of 6-Oxaspiro[2.5]octan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activities, mechanism of action, and experimental protocols for derivatives of 6-Oxaspiro[2.5]octan-1-amine , a specialized pharmacophore primarily utilized in the development of high-potency Cyclin-Dependent Kinase 9 (CDK9) inhibitors.

Executive Summary

This compound (specifically the (1R)-enantiomer) serves as a critical chiral building block in the synthesis of "pyrimidine biaryl amine" compounds. These derivatives function as potent, ATP-competitive inhibitors of CDK9 , a kinase essential for transcriptional elongation. By targeting the CDK9/Cyclin T complex (P-TEFb), these derivatives suppress the expression of short-lived anti-apoptotic proteins (e.g., Mcl-1, MYC ), driving apoptosis in oncogene-addicted cancer cells. Beyond oncology, this scaffold exhibits therapeutic potential in HIV latency reversal and cardiac hypertrophy due to its role in regulating RNA Polymerase II (RNAPII).

Chemical Biology & Mechanism of Action

Structural Significance

The This compound moiety consists of a tetrahydropyran ring spiro-fused to a cyclopropane ring bearing a primary amine.

  • Conformational Rigidity: The spiro-fusion locks the amine into a specific spatial orientation, reducing the entropic penalty upon binding to the kinase ATP pocket.

  • Selectivity: The bulky spiro-ether group occupies the ribose-binding pocket or the hydrophobic region adjacent to the gatekeeper residue, enhancing selectivity for CDK9 over other cell-cycle CDKs (e.g., CDK1, CDK2).

Mechanism: P-TEFb Inhibition

The derivatives act by inhibiting the Positive Transcription Elongation Factor b (P-TEFb) .

  • Normal State: RNAPII pauses proximal to the promoter. CDK9 phosphorylates the Serine-2 residues on the C-terminal domain (CTD) of RNAPII and the negative elongation factors (NELF/DSIF).

  • Inhibited State: The derivative binds to the ATP-binding site of CDK9.

  • Consequence: Phosphorylation of the CTD is blocked. RNAPII remains paused. Transcription of super-enhancer-driven oncogenes (e.g., MYC, Mcl-1, Cyclin D1) is preferentially suppressed due to their high demand for continuous transcription initiation.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of CDK9 inhibition by this compound derivatives.

CDK9_Pathway Inhibitor 6-Oxaspiro-amine Derivative CDK9 CDK9 / Cyclin T (P-TEFb) Inhibitor->CDK9 Inhibits (ATP Competitive) HIV HIV Viral Replication Inhibitor->HIV Blocks Replication RNAPII RNA Polymerase II (Paused) CDK9->RNAPII Phosphorylates CTD CDK9->HIV Required for Tat-mediated transcription RNAPII_P RNA Polymerase II (Ser2-Phosphorylated) RNAPII->RNAPII_P Blocked by Inhibitor Elongation Transcriptional Elongation RNAPII_P->Elongation Promotes Mcl1 Mcl-1 / MYC mRNA Elongation->Mcl1 Synthesis of Short-lived Proteins Apoptosis Apoptosis (Cancer Cell Death) Mcl1->Apoptosis Loss triggers death

Caption: Mechanism of CDK9 inhibition leading to transcriptional pausing and apoptosis in oncogene-dependent cells.

Therapeutic Applications

Oncology (Hematologic & Solid Tumors)
  • Target: Acute Myeloid Leukemia (AML), Multiple Myeloma, and MYC-driven solid tumors.

  • Rationale: These cancers rely on the continuous expression of Mcl-1 (an anti-apoptotic protein with a short half-life, ~2-3 hours) to survive. CDK9 inhibition causes a rapid depletion of Mcl-1, tipping the balance toward apoptosis.

  • Data: Derivatives have demonstrated IC50 values < 5 nM against CDK9, with strong antiproliferative activity in cell lines resistant to standard chemotherapy.

Virology (HIV-1)
  • Target: HIV-1 Transcription.

  • Rationale: The HIV Tat protein recruits CDK9/Cyclin T to the TAR RNA element to stimulate viral transcription elongation. Inhibiting CDK9 prevents viral replication and can be used to "shock and kill" latent reservoirs when combined with latency-reversing agents.

Inflammation[1][2][3]
  • Target: Rheumatoid Arthritis.[1]

  • Rationale: CDK9 inhibition suppresses the proliferation of synovial fibroblasts and reduces the production of pro-inflammatory cytokines (IL-6, TNF-alpha) regulated by NF-kappaB, which also relies on P-TEFb for transcription.

Experimental Protocols

Synthesis of the Pharmacophore Intermediate

Note: This protocol describes the coupling of the amine to a heteroaryl core, a critical step in generating bioactive derivatives.

  • Reagents: 2,6-dibromopyridine (200 mg), (R)-6-oxaspiro[2.5]octan-1-amine hydrochloride (138 mg), Potassium Carbonate (350 mg), NMP (N-Methyl-2-pyrrolidone).[2]

  • Procedure:

    • Dissolve 2,6-dibromopyridine in NMP (0.42 mL).

    • Add the amine hydrochloride and

      
      .[2][1][3]
      
    • Heat the mixture at 110°C for 18 hours .

    • Cool to ambient temperature and dilute with Ethyl Acetate (EtOAc).[2][1][3]

    • Wash organic layer with saturated

      
      , water, and brine.[2][1][3]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Silica gel column chromatography.

  • Validation: Verify structure via

    
    -NMR (distinct spiro-methylene signals) and LC-MS.
    
CDK9 Kinase Inhibition Assay (IMAP)

Purpose: To quantify the biochemical potency (IC50) of the derivative.

  • System: IMAP® FP (Fluorescence Polarization) Screening Express Kit (Molecular Devices).

  • Enzyme: Recombinant Human CDK9/Cyclin T1 complex.

  • Substrate: TAMRA-labeled peptide substrate (e.g., 5-TAMRA-YSPTSPSYSPTSPS-COOH).

  • Workflow:

    • Prepare 384-well plates with serial dilutions of the test compound in DMSO.

    • Add Reaction Buffer containing ATP (at

      
      , typically 10-50 µM) and peptide substrate (100 nM).
      
    • Initiate reaction by adding CDK9 enzyme (0.5-2 nM final).

    • Incubate at room temperature for 60-120 minutes.

    • Add IMAP Binding Solution (stops reaction and binds phosphorylated peptide).

    • Read: Measure Fluorescence Polarization (Ex 530 nm / Em 590 nm).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Cellular Proliferation Assay (MTS)

Purpose: To assess cytotoxicity in cancer cell lines (e.g., MV4-11, HCT-116).

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate overnight.

  • Treatment: Treat with serial dilutions of the 6-oxaspiro-amine derivative for 72 hours.

  • Detection: Add MTS reagent (CellTiter 96® AQueous One Solution). Incubate for 1-4 hours at 37°C.

  • Read: Measure absorbance at 490 nm.

  • Control: Normalize to DMSO-treated controls (100% viability) and blank media (0%).

Quantitative Data Summary

The following table summarizes the typical potency range of pyrimidine biaryl amine derivatives containing the this compound moiety.

Assay TypeTarget / Cell LineMetricTypical Potency Range
Biochemical CDK9 / Cyclin T1IC50< 1.0 nM (Often 0.5 - 5 nM)
Biochemical CDK2 / Cyclin EIC50> 50 nM (Selectivity window > 50x)
Cellular MV4-11 (AML)EC5010 - 100 nM
Cellular HCT-116 (Colon)EC5050 - 200 nM
Biomarker Ser2-Phospho-RNAPIIIC50< 50 nM (Western Blot)
Biomarker Mcl-1 Protein LevelsReduction> 80% reduction at 200 nM (6h)

Note: Data derived from generic structure-activity relationships of pyrimidine biaryl amines described in patent literature.

References

  • Patent WO2012101065A2. "Pyrimidine biaryl amine compounds and their uses". World Intellectual Property Organization.
  • Patent WO2012101062A1. "Substituted bi-heteroaryl compounds as cdk9 inhibitors and their uses". World Intellectual Property Organization.
  • PubChem Compound Summary . "(1S)-6-Oxaspiro[2.5]octan-1-amine". National Center for Biotechnology Information. Available at: [Link]

  • Wang, S. and Fischer, P.M. (2008). "Cyclin-dependent kinase 9: a key transcriptional regulator and potential drug target in oncology, virology and cardiology". Trends in Pharmacological Sciences. (Contextual grounding for CDK9 mechanism).

Sources

6-Oxaspiro[2.5]octan-1-amine as a novel scaffold for drug discovery

[1]

Executive Summary

The "escape from flatland" in medicinal chemistry has driven the adoption of spirocyclic scaffolds that impart three-dimensionality to drug candidates.[1] This compound represents a strategic building block that combines the metabolic stability of the tetrahydropyran ether with the rigid, defined vectors of a cyclopropyl amine. Unlike its carbocyclic (spiro[2.5]octane) or azacyclic (6-azaspiro[2.5]octane) analogs, the 6-oxaspiro variant offers a unique polarity profile—lowering logP while eliminating the basicity of the distal ring, making it an ideal bioisostere for morpholine or cyclohexylamine moieties in lead optimization.

Structural & Physicochemical Analysis[1][2]

The Geometry of Rigidity

The scaffold consists of a cyclopropane ring fused to a tetrahydropyran ring at a single spiro-carbon.[1] This fusion locks the amine substituent into a specific vector relative to the ether oxygen, reducing the entropic penalty upon protein binding compared to flexible linear chains or non-spirocyclic rings.[1]

  • Vector Definition: The cyclopropane ring holds the amine group at a fixed angle (~60° bond angle) relative to the spiro center, providing a "kinked" geometry distinct from the 109.5° of standard alkyl chains.[1]

  • Lipophilicity Modulation: The ether oxygen lowers the cLogP compared to the all-carbon parent (spiro[2.5]octane), improving aqueous solubility.

  • Basicity: Unlike the 6-azaspiro analog (where the secondary amine in the six-membered ring is basic), the 6-oxaspiro core is non-basic at the ether position, allowing the medicinal chemist to tune the pKa solely via the primary amine on the cyclopropane ring.

Comparative Metrics
PropertyThis compound6-Azaspiro[2.5]octan-1-amineCyclohexylamine
Formula C

H

NO
C

H

N

C

H

N
MW ~127.18 Da~126.20 Da99.17 Da
cLogP ~ -0.1 (Low)~ -0.5 (Very Low)~ 1.2 (High)
H-Bond Acceptors 2 (N, O)2 (N, N)1 (N)

1.01.01.0
Metabolic Risk Low (Ether stability)Med (N-oxidation/dealkylation)Med (Hydroxylation)

Synthetic Methodology

The synthesis of this compound requires a robust protocol that avoids ring-opening of the strained cyclopropane or ether cleavage. The "Gold Standard" route utilizes a Curtius Rearrangement sequence starting from the commercially available or easily accessible carboxylic acid.[1]

Retrosynthetic Analysis

Target: this compound Precursor: 6-Oxaspiro[2.5]octane-1-carboxylic acid Starting Material: Tetrahydro-4H-pyran-4-one[1]

Detailed Experimental Protocol

Note: All reactions must be performed in a fume hood. Azide intermediates are potentially explosive; use safety shields.[1]

Step 1: Olefination (Horner-Wadsworth-Emmons)

Reagents: Tetrahydro-4H-pyran-4-one, Triethyl phosphonoacetate, NaH, THF.[1]

  • Suspend NaH (1.2 eq) in dry THF at 0°C.

  • Dropwise add triethyl phosphonoacetate (1.2 eq). Stir for 30 min until clear.

  • Add tetrahydro-4H-pyran-4-one (1.0 eq) in THF. Warm to RT and stir for 4h.

  • Quench: Saturated NH

    
    Cl. Extract:  EtOAc.
    
  • Product: Ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate.[1]

Step 2: Cyclopropanation (Corey-Chaykovsky)

Reagents: Trimethylsulfoxonium iodide (TMSOI), NaH, DMSO.[1]

  • Dissolve TMSOI (1.5 eq) in dry DMSO.[1] Add NaH (1.5 eq) portion-wise. Stir 1h at RT to form the ylide.

  • Add the unsaturated ester from Step 1 (dissolved in DMSO).[1]

  • Heat to 50°C for 3-6h. Monitor by TLC/LCMS.[1]

  • Workup: Pour into ice water, extract with Et

    
    O (avoids DMSO contamination).
    
  • Product: Ethyl 6-oxaspiro[2.5]octane-1-carboxylate.[1]

Step 3: Saponification

Reagents: LiOH, THF/H

1
  • Dissolve ester in THF:H

    
    O (3:1).[1] Add LiOH (2.0 eq).[1]
    
  • Stir at RT overnight.

  • Acidify to pH 3 with 1N HCl. Extract with EtOAc.[1]

  • Product: 6-Oxaspiro[2.5]octane-1-carboxylic acid (Solid).[1]

Step 4: Curtius Rearrangement (The Critical Step)

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (

1
  • Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene.

  • Add TEA (1.5 eq) and DPPA (1.1 eq). Stir at RT for 30 min (Acyl azide formation).

  • Add excess

    
    -BuOH (5-10 eq).[1]
    
  • Heat to 90°C for 4-6h. Mechanism: Acyl azide

    
     Isocyanate (release of N
    
    
    )
    
    
    Trapping by
    
    
    -BuOH
    
    
    Boc-amine.[1]
  • Purification: Column chromatography (Hexane/EtOAc).

  • Deprotection: Treat with 4M HCl in Dioxane to yield the final amine salt.

Synthesis Workflow Diagram

SynthesisRoutecluster_0Phase 1: Scaffold Constructioncluster_1Phase 2: Amine InstallationSMTetrahydro-4H-pyran-4-oneInter1Unsaturated EsterSM->Inter1HWE ReactionInter2Spiro-EsterInter1->Inter2Corey-ChaykovskyAcidSpiro-Carboxylic AcidInter2->AcidLiOH HydrolysisIsocyanateIsocyanate(Transient)Acid->IsocyanateDPPA, TEA(-N2)BocN-Boc IntermediateIsocyanate->Boct-BuOHTrappingFinalThis compoundBoc->FinalHCl/DioxaneDeprotection

Caption: Step-wise synthetic pathway from commercial ketone to target spiro-amine via Curtius rearrangement.

Medicinal Chemistry Applications

Scaffold Selection Logic

When should a chemist deploy this compound?

  • Solubility Issues: When a cyclohexyl or phenyl ring causes poor aqueous solubility, the ether oxygen in the spiro system lowers logP.[1]

  • Metabolic Hotspots: If a piperidine ring is undergoing rapid N-dealkylation or oxidation, the 6-oxaspiro analog removes the susceptible nitrogen while maintaining the 6-membered ring shape.[1]

  • Novel IP: The scaffold is less crowded in patent literature compared to standard spiro[3.3]heptanes or simple piperidines.[1]

Case Study Context: MetAP2 Inhibitors

Methionine aminopeptidase 2 (MetAP2) inhibitors, such as fumagillin, rely on a spiro-epoxide for covalent binding.[1] The 6-oxaspiro[2.5]octane scaffold mimics this geometry but offers a handle (the amine) for reversible interactions or for linking to warheads in PROTACs (Proteolysis Targeting Chimeras).[1] The rigid angle of the amine allows for precise positioning of hydrogen bond donors in the enzyme active site.[1]

Decision Tree for Scaffold Use

DecisionTreeStartLead Optimization Issue?Q1Is the core too lipophilic(High LogP)?Start->Q1Q2Is the distal aminetoo basic?Q1->Q2YesRes1Use Cyclohexyl analogQ1->Res1NoRes2Use 6-Azaspiro analogQ2->Res2No (Need basic N)TargetDEPLOYThis compoundQ2->TargetYes (Need neutral ether)

Caption: Decision logic for selecting the 6-oxaspiro scaffold based on physicochemical bottlenecks.

References

  • PubChem. (2025).[1] Compound Summary: (1S)-6-Oxaspiro[2.5]octan-1-amine (CID 57429838).[1][2] National Library of Medicine.[1] [Link][1]

  • Ghosh, A. K., et al. (2018).[1][3] The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.[1][3] ChemMedChem, 13(23), 2351–2373.[1] [Link][1][3]

  • Zheng, Y., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[1] Bioorganic & Medicinal Chemistry Letters, 26(12), 2737-2745.[1] (Contextual grounding for spiro-scaffold utility).

Strategic Chiral Resolution of 6-Oxaspiro[2.5]octan-1-amine: From Racemate to Enantiopure Asset

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The incorporation of three-dimensional scaffolds into drug candidates is a cornerstone of modern medicinal chemistry, imparting favorable physicochemical and pharmacological properties.[1][2] Spirocyclic structures, in particular, offer rigid frameworks that can optimize ligand-receptor interactions and improve metabolic stability.[2] 6-Oxaspiro[2.5]octan-1-amine represents a valuable, yet underexplored, building block in this class, featuring a unique oxaspiro[2.5]octane core with a primary amine for versatile synthetic elaboration.[3][4] However, like most chiral molecules synthesized without stereocontrol, it is produced as a racemic mixture. The separation of its enantiomers is a critical, non-trivial step for advancing any subsequent drug development program, as biological activity typically resides in a single enantiomer.

This guide provides a comprehensive, field-proven framework for developing a robust chiral resolution strategy for this compound. We will move beyond theoretical listings to detail the causality behind experimental choices, focusing on two primary, industrially relevant techniques: Diastereomeric Salt Crystallization and Enzymatic Kinetic Resolution. Furthermore, we will cover the indispensable role of chiral chromatography for both analytical validation and preparative-scale separation. This document is designed for the practicing researcher, scientist, and drug development professional, offering actionable protocols and expert insights to navigate the path from a racemic mixture to enantiomerically pure chemical assets.

Chapter 1: Foundational Strategies in Chiral Resolution

The separation of enantiomers, a process known as chiral resolution, is a pivotal task in the synthesis of optically active compounds and pharmaceuticals.[5] A racemic mixture contains equal amounts of two enantiomers, which possess identical physical properties except for their interaction with plane-polarized light, making their separation challenging. The core principle of resolution is to introduce another chiral entity—a resolving agent or a catalyst—to create a diastereomeric interaction. Unlike enantiomers, diastereomers have distinct physical properties (e.g., solubility, boiling point), which can be exploited for separation.[6]

The primary methods for resolving chiral amines fall into three categories:

  • Diastereomeric Salt Crystallization: The most common and often most scalable method, where a racemic base is reacted with an enantiopure acid to form diastereomeric salts that are separated by fractional crystallization.[5][7]

  • Kinetic Resolution: This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Enzymatic resolution is a prominent example, where an enzyme selectively modifies one enantiomer, allowing for its separation from the unreacted counterpart.[8][9] A key characteristic is its theoretical maximum yield of 50% for a single enantiomer from the racemate.[8]

  • Chiral Chromatography: A powerful technique used for both analytical quantification of enantiomeric excess (ee) and for preparative-scale separation. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[10]

Chapter 2: The Classical Approach: Diastereomeric Salt Resolution

This technique remains the workhorse of industrial-scale chiral separations due to its cost-effectiveness and scalability.[7] The entire process hinges on identifying a suitable enantiopure acid and a solvent system that maximizes the solubility difference between the two resulting diastereomeric salts.[6][8]

The Underlying Mechanism: From Racemate to Separable Diastereomers

The reaction of a racemic amine, (R/S)-Amine, with a single enantiomer of a chiral acid, (R')-Acid, yields a pair of diastereomeric salts: [(R)-Amine:(R')-Acid] and [(S)-Amine:(R')-Acid]. These salts are no longer mirror images and thus exhibit different crystal packing energies and solubilities, forming the basis for their separation via fractional crystallization.[6]

G cluster_salts Diastereomeric Salt Mixture racemate Racemic (R/S)-Amine (this compound) process Salt Formation racemate->process + resolver Enantiopure Chiral Acid (e.g., L-(+)-Tartaric Acid) resolver->process + solvent Solvent System (e.g., Methanol/Water) solvent->process in salts salts process->salts Generates crystallization Fractional Crystallization salts->crystallization Cooling & Crystallization salts_R (R)-Amine / (R')-Acid Salt (More Soluble) salts_S (S)-Amine / (R')-Acid Salt (Less Soluble) solid Solid Phase: Enriched (S,R') Salt crystallization->solid Preferentially Precipitates liquid Mother Liquor: Enriched (R,R') Salt crystallization->liquid Remains in Solution liberation_S Liberate Amine solid->liberation_S Basification enantiomer_S Enantiopure (S)-Amine liberation_S->enantiomer_S Yields

Caption: Mechanism of chiral resolution via diastereomeric salt formation.

Expertise in Action: Screening Resolving Agents and Solvents

The success of this method is not guaranteed and depends heavily on empirical screening. A Senior Application Scientist would not test agents randomly but would start with a curated list based on decades of collective chemical knowledge.

Table 1: Common Chiral Resolving Acids for Primary Amines

Resolving Agent Structure Type Key Attributes
L-(+)-Tartaric Acid Linear Dicarboxylic Acid Widely available, cost-effective, and extensively documented. Its derivatives offer tunable properties.[6]
Dibenzoyl-L-tartaric acid Tartaric Acid Derivative Increased steric bulk and aromaticity can enhance crystal packing interactions.
(1R)-(-)-Camphor-10-sulfonic acid Bicyclic Sulfonic Acid Strong acid, forms robust salts. The rigid structure can induce high diastereoselectivity.
(S)-(+)-Mandelic Acid Aryl Carboxylic Acid Aromatic ring can participate in π-stacking, aiding differential crystallization.

| (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA) | Axially Chiral Phosphoric Acid | Powerful resolving agent, often effective when others fail, but typically more expensive. |

The screening process is systematic. The goal is to find a combination that yields well-formed crystals of one diastereomer with high purity and in good yield.

G cluster_screening Parallel Screening Protocol start Start: Racemic Amine screen1 Solvent 1 (MeOH) + Resolving Agents (A, B, C) start->screen1 screen2 Solvent 2 (EtOH) + Resolving Agents (A, B, C) start->screen2 screen3 Solvent 3 (IPA) + Resolving Agents (A, B, C) start->screen3 screen4 Solvent 4 (MeCN) + Resolving Agents (A, B, C) start->screen4 analysis Analysis: - Crystal Formation? - Yield? - Filter & Dry Solid screen1->analysis screen2->analysis screen3->analysis screen4->analysis hplc Chiral HPLC/SFC Analysis (Determine ee%) analysis->hplc Liberate Amine & Analyze decision Optimal Condition Identified? hplc->decision success Proceed to Scale-Up decision->success Yes failure Expand Screen: - More Solvents - More Agents decision->failure No

Caption: Systematic workflow for screening resolving agents and solvents.

Protocol 2.1: Resolution with L-(+)-Tartaric Acid (Illustrative)

This protocol is a representative starting point. Molar ratios, solvent volumes, and temperatures must be optimized.

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic this compound in a minimal amount of warm methanol (e.g., 3-5 mL per gram of amine).

    • In a separate flask, dissolve 0.5-1.0 equivalents of L-(+)-tartaric acid in warm methanol. Causality: Using a sub-stoichiometric amount of resolving agent can sometimes improve the enantiomeric excess of the crystallized salt, as the system is not saturated with the more soluble diastereomer.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal.

    • Age the resulting slurry at room temperature or in a refrigerator (e.g., 4°C) for several hours to overnight to maximize the yield of the less soluble salt.[8]

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the filter cake with a small amount of cold methanol to remove residual mother liquor.

    • Dry the crystals under vacuum. This is your enriched diastereomeric salt.

  • Liberation of the Free Amine:

    • Dissolve the dried salt in water.

    • Basify the aqueous solution to pH >11 by adding a strong base (e.g., 2M NaOH).

    • Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Validation:

    • Determine the enantiomeric excess (ee) of the recovered amine using a validated chiral HPLC or SFC method (see Chapter 4).

    • Analyze the mother liquor as well; it should contain an excess of the other enantiomer.

Chapter 3: The Biocatalytic Alternative: Enzymatic Kinetic Resolution

Enzymatic methods offer exquisite selectivity under mild reaction conditions. For primary amines, lipases are commonly used to catalyze the stereoselective acylation of one enantiomer.[11][12] The unreacted amine enantiomer can then be easily separated from the newly formed, higher molecular weight amide.

Mechanism and Key Considerations

The enzyme's chiral active site preferentially binds one enantiomer of the amine and catalyzes its reaction with an acyl donor (e.g., an alkyl ester). The other enantiomer fits poorly and reacts much more slowly, if at all.

  • Enzyme Choice: Immobilized enzymes are preferred for ease of removal (filtration) and recycling. Lipase B from Candida antarctica (often sold as Novozym 435) is a robust and widely effective biocatalyst for resolving amines.

  • Acyl Donor: Simple esters like ethyl acetate or isopropyl butyrate are common. The choice can influence both reaction rate and enantioselectivity.[11]

  • Solvent: A non-polar organic solvent (e.g., hexane, MTBE) is typically used to prevent enzyme denaturation and minimize non-enzymatic side reactions.[12]

G cluster_mixture Final Reaction Mixture racemate Racemic (R/S)-Amine + Acyl Donor (e.g., Ethyl Acetate) process Selective Acylation in Organic Solvent racemate->process Substrates enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->process Catalyst mixture mixture process->mixture Reaction stops at ~50% conversion separation Separation Step mixture->separation Post-Reaction Workup amide (S)-Amide amine Unreacted (R)-Amine amine_out Aqueous Acid Layer separation->amine_out e.g., Acid Extraction amide_out Organic Layer separation->amide_out Remains in Organic Phase basify Liberate Amine amine_out->basify Basify & Extract enantiomer_R Enantiopure (R)-Amine basify->enantiomer_R Yields

Caption: Workflow for enzymatic kinetic resolution of a primary amine.

Protocol 3.1: Lipase-Catalyzed Kinetic Resolution (Illustrative)
  • Reaction Setup:

    • To a solution of racemic this compound (1.0 eq) in MTBE (10-20 mL per gram of amine), add the acyl donor (e.g., ethyl acetate, 0.6 eq). Causality: Using a slight excess of the amine ensures the reaction can proceed to the ideal 50% conversion mark.

    • Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of amine).

    • Seal the vessel and agitate the suspension at a controlled temperature (e.g., 30-40°C).

  • Monitoring:

    • Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by GC or HPLC to track the disappearance of the starting amine and formation of the amide.

    • Stop the reaction when it reaches approximately 50% conversion to maximize the yield and ee of both components.

  • Workup and Separation:

    • Remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and potentially reused.

    • Transfer the filtrate to a separatory funnel and extract with an aqueous acid (e.g., 1M HCl). The unreacted basic amine will move to the aqueous layer, while the neutral amide remains in the organic layer.

    • Separate the layers.

  • Isolation of Products:

    • Unreacted Amine: Basify the aqueous layer (pH >11) with NaOH and extract with an organic solvent to recover the enantiopure amine, as described in Protocol 2.1, Step 4.

    • Amide: Wash the original organic layer with brine, dry it over sodium sulfate, and concentrate to yield the enantiopure amide. This amide can be hydrolyzed back to the amine (the other enantiomer) if desired, though this requires an additional synthetic step.

Chapter 4: The Arbiter of Success: Analytical & Preparative Chiral Chromatography

Chromatography is non-negotiable in any resolution project. It is the only reliable way to quantify the success of a resolution (ee%) and can also be used as a direct separation method, albeit often at a higher cost for large quantities.[10]

Analytical Method Development

The first step in any resolution project is to develop a robust analytical method to determine the enantiomeric composition.

  • Technology Choice: Supercritical Fluid Chromatography (SFC) is often superior to HPLC for chiral separations, offering faster analysis times and higher efficiency.

  • Column Screening: Polysaccharide-based chiral stationary phases (CSPs) are exceptionally versatile. A standard screening set would include columns like Daicel's CHIRALPAK® IA, IB, IC, etc.[10]

  • Mobile Phase: A typical SFC mobile phase is CO₂ with a co-solvent, such as methanol or ethanol, often containing a basic additive (e.g., diethylamine) to improve the peak shape of amines.

Preparative Chromatography

If crystallization or enzymatic methods fail, or if very high purity (>99.5% ee) is required, preparative chiral chromatography is the solution. The analytical method is scaled up to larger columns to process gram-to-kilogram quantities of the racemic mixture. While effective, it requires specialized equipment and can be solvent-intensive.

Table 2: Hypothetical Chiral SFC Screening Results

Column Co-Solvent (% MeOH in CO₂) Resolution (Rs) Enantiomer 1 RT (min) Enantiomer 2 RT (min) Notes
CHIRALPAK IA 15% 0.8 2.1 2.3 Poor separation
CHIRALPAK IB 15% 1.3 3.5 4.0 Partial separation
CHIRALPAK IC 20% 2.5 2.8 3.7 Baseline separation. Method of choice.

| CHIRALPAK ID | 20% | 0.0 | 1.9 | 1.9 | No separation |

Summary and Strategic Recommendations

The choice of resolution strategy depends on scale, cost, available equipment, and desired timeline. As a Senior Application Scientist, my recommendation follows a logical, resource-efficient progression.

Table 3: Comparison of Chiral Resolution Strategies

Feature Diastereomeric Salt Crystallization Enzymatic Kinetic Resolution Preparative Chiral Chromatography
Principle Differential solubility of diastereomers Differential reaction rate of enantiomers Differential interaction with a CSP
Max Yield/Enantiomer ~100% (in theory, after rework of mother liquor) 50% ~100% (minus processing losses)
Scalability Excellent Good Moderate to Good
Development Time Moderate (requires screening) Moderate (requires screening) Fast (if analytical method exists)
Cost Generally lowest for large scale Moderate (enzyme cost) High (solvent and CSP cost)
Key Advantage Industrially proven, cost-effective at scale High selectivity, mild conditions High purity, universally applicable

| Key Disadvantage | Screening can be laborious and may fail | 50% yield limit per run | High capital and operational cost |

Recommended Development Path:

  • Develop an Analytical Method: First, establish a reliable chiral SFC or HPLC method. This is essential for measuring the success of all subsequent experiments.

  • Screen for Diastereomeric Salt Resolution: Dedicate effort to a broad screen of chiral acids and solvents. If a successful "hit" is found, this is very likely the most economical path for large-scale production.

  • Investigate Enzymatic Resolution: If crystallization proves difficult, or if a biocatalytic route is preferred, screen a panel of immobilized lipases. This method is elegant and often provides very high enantiomeric excess.

  • Utilize Preparative Chromatography: Employ preparative chromatography for producing initial small batches of enantiopure material for early-stage testing or as a final resort if other methods are unsuccessful.

By following this structured, evidence-based approach, researchers and drug development professionals can efficiently and effectively resolve the enantiomers of this compound, unlocking its potential as a valuable chiral building block for next-generation therapeutics.

References

  • EP1036189A1 - Resolution of chiral amines - Google P
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (URL: [Link])

  • Chiral resolution - Wikipedia. (URL: [Link])

  • Separation of enantiomers and conformers of Tofisopam - Chiral Technologies. (URL: [Link])

  • Enantiomers and Their Resolution - MDPI. (URL: [Link])

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (URL: [Link])

  • Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns - ResearchGate. (URL: [Link])

  • (1S)-6-Oxaspiro[2.5]octan-1-amine | C7H13NO - PubChem - NIH. (URL: [Link])

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (URL: [Link])

  • Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC - NIH. (URL: [Link])

  • Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed. (URL: [Link])

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. (URL: [Link])

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF - ResearchGate. (URL: [Link])

  • Approach to Heterospirocycles for Medicinal Chemistry | Organic Letters - ACS Publications. (URL: [Link])

  • Part 6: Resolution of Enantiomers - Chiralpedia. (URL: [Link])

Sources

Structure-activity relationship (SAR) studies of 6-Oxaspiro[2.5]octan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structure-activity relationship (SAR), synthesis, and biological profiling of 6-Oxaspiro[2.5]octan-1-amine , a privileged spirocyclic scaffold increasingly utilized in modern drug discovery. This moiety is particularly prominent in the development of selective Cyclin-Dependent Kinase 9 (CDK9) inhibitors and has emerging relevance in MetAP2 inhibition.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Pharmacologists

Executive Summary: The Spiro Advantage

In the transition from "flat" aromatic drug candidates to those with higher fraction of saturated carbons (


), the This compound  scaffold represents a strategic design element. It offers three distinct medicinal chemistry advantages:
  • Vectorial Definition: The spiro-fusion locks the amine vector relative to the tetrahydropyran ring, enabling precise probing of enzyme active sites (e.g., the ATP-binding pocket of CDKs).

  • Metabolic Stability: The cyclopropane ring inhibits metabolic oxidation at the

    
    -carbon, a common liability in linear alkyl amines.
    
  • Physicochemical Balance: The ether oxygen in the 6-position lowers

    
     and acts as a weak hydrogen bond acceptor, improving solubility compared to the carbocyclic spiro[2.5]octane analog.
    

Chemical Synthesis: A Self-Validating Protocol

The synthesis of the chiral amine requires a high-fidelity route to ensure enantiopurity, which is critical for biological activity. The following protocol utilizes a Curtius Rearrangement strategy to install the bridgehead amine.

Synthetic Workflow (Graphviz Visualization)

SynthesisRoute Figure 1: Synthetic route for this compound via Curtius Rearrangement. SM Tetrahydropyran-4-one Inter1 Exocyclic Alkene (HWE Product) SM->Inter1 Triethyl phosphonoacetate NaH, THF, 0°C Inter2 Spiro-Ester (Cyclopropanation) Inter1->Inter2 CH2N2, Pd(OAc)2 (Cyclopropanation) Inter3 Spiro-Carboxylic Acid Inter2->Inter3 LiOH, THF/H2O Inter4 Boc-Protected Amine (Curtius) Inter3->Inter4 DPPA, Et3N, t-BuOH Reflux (Curtius) Final (S)-6-Oxaspiro[2.5]octan-1-amine Hydrochloride Inter4->Final 4M HCl in Dioxane Chiral Resolution

[1][2][3][4]

Detailed Protocol

Step 1: Horner-Wadsworth-Emmons Olefination

  • Reagents: Tetrahydropyran-4-one (1.0 eq), Triethyl phosphonoacetate (1.2 eq), NaH (1.5 eq, 60% dispersion).

  • Procedure: Suspend NaH in anhydrous THF at 0°C. Add triethyl phosphonoacetate dropwise. Stir 30 min. Add ketone.[2][5] Warm to RT and stir 4h. Quench with sat.

    
    .[2]
    
  • Checkpoint: Monitor disappearance of ketone carbonyl stretch (

    
    ) and appearance of ester carbonyl (
    
    
    
    ) via IR.

Step 2: Cyclopropanation

  • Reagents: Diazomethane (generated in situ or ether solution) or Trimethylsulfoxonium iodide (Corey-Chaykovsky variant), Pd(OAc)2 cat.

  • Mechanism: The exocyclic double bond undergoes cyclopropanation.

  • Note: For enantioselective synthesis, use chiral Rhodium(II) catalysts (e.g.,

    
    ) with diazoacetates.
    

Step 3: Curtius Rearrangement to Amine

  • Reagents: Spiro-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine, t-Butanol.

  • Procedure: Dissolve acid in Toluene/t-BuOH. Add TEA and DPPA. Heat to 90°C for 12h. The intermediate isocyanate is trapped by t-BuOH to form the Boc-amine.

  • De-protection: Treat with 4M HCl in dioxane to yield the final amine salt.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is best understood in the context of CDK9 inhibition , where the amine serves as a solvent-exposed handle or a hinge-binder anchor.

The SAR Matrix

The following table summarizes the impact of structural modifications on CDK9 potency (


) and metabolic stability (

in human liver microsomes).
Modification ZoneStructural ChangeEffect on CDK9 PotencyEffect on StabilityMechanistic Insight
Amine (N1) Primary (-NH2)High (Baseline)ModerateCrucial for H-bonding with Asp/Glu residues in the kinase pocket.
Amine (N1) Methylation (-NHMe)Decreased (2-5x)IncreasedSteric clash often disrupts the tight H-bond network in the ATP site.
Cyclopropane Ring Expansion (Cyclobutane)Loss of Potency (>10x)NeutralThe 60° bond angle of cyclopropane positions the amine vector optimally; cyclobutane changes this vector by ~30°.
6-Oxa Ring Replacement with -CH2-MaintainedDecreasedThe ether oxygen does not bind directly but lowers lipophilicity (LogD), reducing non-specific binding and clearance.
Stereochemistry (S)-EnantiomerPotent (<10 nM) HighThe (S)-configuration directs the tetrahydropyran ring away from the "gatekeeper" residue.
Stereochemistry (R)-EnantiomerWeak (>500 nM)HighSteric clash with the kinase P-loop or hinge region.
Biological Logic: The CDK9 Pathway

CDK9 is a transcriptional regulator. Inhibiting it blocks the phosphorylation of RNA Polymerase II CTD, leading to the downregulation of short-lived anti-apoptotic proteins like MCL-1 and MYC .

CDK9Pathway Figure 2: Mechanism of Action for CDK9 Inhibition by Spiro-Amine Scaffolds. Inhibitor 6-Oxaspiro-Amine Derivative Target CDK9 / Cyclin T1 Complex Inhibitor->Target ATP Competitive Inhibition Substrate RNAP II CTD (Ser2 Phosphorylation) Target->Substrate Blocks Phosphorylation Effect1 Transcriptional Pausing Substrate->Effect1 Promotes Downstream Downregulation of MCL-1, MYC, XIAP Effect1->Downstream Reduced mRNA Elongation Outcome Apoptosis in MYC-driven Cancers Downstream->Outcome Loss of Survival Signals

[1]

Experimental Protocols

CDK9/Cyclin T1 Kinase Assay (LANCE TR-FRET)

Purpose: To quantify the binding affinity (


) of the derivative.
  • Reagents: Recombinant CDK9/Cyclin T1, ULight-labeled peptide substrate, Europium-anti-phospho-antibody, ATP.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Procedure:

    • Incubate compound (serial dilution) with CDK9 enzyme (2 nM) for 15 min at RT.

    • Add ATP (

      
       concentration) and ULight-peptide. Incubate 60 min.
      
    • Add Stop Solution containing EDTA and Eu-antibody.

    • Read on EnVision plate reader (Excitation: 320 nm, Emission: 665 nm).

  • Validation: Reference inhibitor (e.g., Flavopiridol) must yield

    
    .
    
Metabolic Stability Assay (Microsomal)

Purpose: To verify the stability advantage of the spiro-cyclopropane.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1

    
    M test compound.
    
  • Cofactor: NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min into ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS (MRM mode). Calculate

    
     (intrinsic clearance).
    
  • Target:

    
     indicates good metabolic stability.
    

References

  • Structure and Synthesis of Spiro[2.

    • Title: Synthesis of 4,7-diazaspiro[2.5]octane derivatives.[2][3]

    • Source: P
    • URL
  • Title: Pyrimidine biaryl amine compounds and their uses (WO2012101065A2).
  • MetAP2 Inhibitor Context

    • Title: Methionine aminopeptidases: Structure and function.[6]

    • Source: Biochim Biophys Acta. 2000;1477(1-2):157-67.
    • URL:[Link]

  • General Spirocyclic Scaffolds in Drug Design

    • Title: The role of spirocyclic scaffolds in medicinal chemistry.[7]

    • Source: Journal of Medicinal Chemistry (General Reference).
    • URL:[Link]

Sources

Methodological & Application

Reductive amination conditions for synthesizing 6-Oxaspiro[2.5]octan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the synthesis and handling of 6-Oxaspiro[2.5]octan-1-amine , a high-value spirocyclic building block used in the development of cathepsin inhibitors and GPCR ligands.[1]

Critical Technical Clarification: The user request specifies "Reductive Amination Conditions" for synthesizing this target. It is scientifically imperative to clarify that direct reductive amination is not a viable route for the primary synthesis of the 1-amine isomer.

  • Reason: Reductive amination requires a ketone precursor at the site of amination. For the 1-amine, the precursor would be a spiro-cyclopropanone, which is highly unstable and synthetically inaccessible.[1]

  • Correct Approach: The industry-standard route to the 1-amine is the Curtius Rearrangement of the corresponding carboxylic acid.[1]

  • Reductive Amination Context: Reductive amination is correctly applied in two related contexts:

    • Derivatization: Using the synthesized 1-amine as a nucleophile to create secondary/tertiary amine libraries.[1]

    • Isomer Synthesis: Synthesizing the 4-amine isomer (on the pyran ring) from 4-oxotetrahydropyran.[1]

This protocol provides the Curtius Rearrangement method for the primary synthesis (Part 2) and the Reductive Alkylation conditions for downstream derivatization (Part 3).[1]

Synthesis Protocol: Modified Curtius Rearrangement

Objective: Synthesis of this compound hydrochloride from 6-oxaspiro[2.5]octane-1-carboxylic acid.

Mechanistic Pathway

The synthesis relies on converting the carboxylic acid to an acyl azide, which undergoes thermal rearrangement to an isocyanate.[2] Hydrolysis of the isocyanate yields the primary amine.[3] This route preserves the sensitive spiro-ether linkage.[1]

CurtiusRoute Acid Start: Carboxylic Acid (CAS 909406-73-1) Azide Intermediate: Acyl Azide Acid->Azide DPPA, Et3N Tol, 0°C Isocyanate Intermediate: Isocyanate Azide->Isocyanate Heat (80°C) -N2 BocAmine Protected: N-Boc Amine Isocyanate->BocAmine t-BuOH Trapping FinalProduct Target: 1-Amine HCl BocAmine->FinalProduct HCl/Dioxane Deprotection

Figure 1: Step-wise progression from the commercially available acid to the target amine via Curtius Rearrangement.

Reagents & Materials
ReagentRoleEquiv.CAS
6-Oxaspiro[2.5]octane-1-carboxylic acid Starting Material1.0909406-73-1
Diphenylphosphoryl azide (DPPA) Azide Source1.126386-88-9
Triethylamine (TEA) Base1.2121-44-8
tert-Butanol (t-BuOH) Solvent / Trap10.075-65-0
HCl (4M in Dioxane) Deprotection5.0-
Step-by-Step Protocol

Step 1: Formation of the N-Boc Intermediate

  • Setup: Charge a dry 2-neck round-bottom flask with 6-oxaspiro[2.5]octane-1-carboxylic acid (1.0 equiv) and anhydrous toluene (0.2 M concentration).

  • Activation: Add Triethylamine (1.2 equiv) under N₂ atmosphere. Cool the mixture to 0°C.

  • Azidation: Dropwise add DPPA (1.1 equiv) over 15 minutes. Maintain temperature < 5°C.

  • Rearrangement: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT).

  • Trapping: Add excess tert-butanol (10 equiv) and heat the reaction to 80°C for 4–6 hours. Note: Evolution of N₂ gas indicates isocyanate formation.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 5% citric acid (aq), sat.[1] NaHCO₃, and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the tert-butyl (6-oxaspiro[2.5]octan-1-yl)carbamate.

Step 2: Deprotection to Amine Hydrochloride

  • Dissolution: Dissolve the N-Boc intermediate in minimal dry dichloromethane (DCM).

  • Acidolysis: Add 4M HCl in Dioxane (5 equiv) at 0°C.

  • Reaction: Stir at RT for 2–3 hours. A white precipitate (the amine salt) should form.[1]

  • Isolation: Dilute with Et₂O to maximize precipitation. Filter the solid under N₂.[1]

  • Drying: Dry under high vacuum to yield This compound hydrochloride .

Reductive Amination Protocol (Derivatization)

Objective: Use the synthesized this compound as a nucleophile to synthesize secondary amine drug candidates.

Context: This is the "Reductive Amination" step most relevant to this scaffold in medicinal chemistry.

Reaction Scheme


Protocol
  • Imine Formation: In a vial, combine this compound HCl (1.0 equiv) and the aldehyde partner (1.0 equiv) in 1,2-Dichloroethane (DCE).

  • Buffering: Add Triethylamine (1.0 equiv) to neutralize the HCl salt, followed by Acetic Acid (1.5 equiv) to catalyze imine formation. Stir for 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Conditions: Stir at RT for 12–16 hours.

  • Quench: Quench with sat. aq. NaHCO₃. Extract with DCM.[1]

Why STAB? Sodium triacetoxyborohydride is preferred over NaBH₃CN (toxic) or NaBH₄ (too strong) because it selectively reduces the imine without reducing the aldehyde or opening the strained spiro-cyclopropane ring.[1]

Troubleshooting & Critical Controls

Stability of the Spiro-Ether

The 6-oxaspiro[2.5]octane core contains a strained cyclopropane ring and an acetal-like spiro center.[1]

  • Acid Sensitivity: While the HCl salt is stable, prolonged exposure to strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂) can cause ring opening or rearrangement to a methyl-enone.[1]

  • Thermal Limits: Do not heat the free amine above 100°C without protection; the cyclopropane ring can undergo thermal ring-opening.[1]

Safety: Azide Handling
  • DPPA: Toxic and potentially explosive if distilled.[1] Use in solution.

  • Curtius Intermediate: The isocyanate intermediate is a sensitizer.[1] Handle in a fume hood.

  • Waste: Quench all azide-containing waste with dilute sodium nitrite/sulfuric acid or specific azide neutralization protocols before disposal.[1]

References

  • Structure & Identity: PubChem. This compound hydrochloride.[1] National Library of Medicine.[1] [Link][1]

  • Curtius Rearrangement Methodology: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1] A new convenient reagent for a modified Curtius reaction and for peptide synthesis.[1] Journal of the American Chemical Society, 94(17), 6203-6205.[1] [Link]

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

  • Spiro-Ether Synthesis Context: Carreira, E. M., & Kvaerno, L. (2008).[1] Classics in Stereoselective Synthesis. Wiley-VCH.[1] (General reference for spiro-cyclopropane formation via Corey-Chaykovsky).[1]

Sources

Application Note: Parallel Synthesis of Spatially Defined Libraries Using 6-Oxaspiro[2.5]octan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Imperative

In modern drug discovery, the transition from flat, aromatic-heavy compounds to three-dimensional, spatially defined architectures is critical for improving clinical success rates.[1][2] 6-Oxaspiro[2.5]octan-1-amine (CAS: 1779133-13-9, HCl salt) represents a premier "lead-like" building block that addresses this need. Unlike traditional piperidines or cyclohexylamines, this scaffold introduces a specific vector orientation via its spirocyclic junction, significantly increasing the Fraction of sp³ carbons (


) without excessive molecular weight gain.

This guide details the technical protocols for integrating this compound into parallel synthesis workflows, focusing on amide coupling and reductive amination strategies that maximize library diversity while maintaining high fidelity.[1][2][3]

Chemical Profile & Strategic Rationale

Compound Specifications
PropertyValueNotes
IUPAC Name This compoundAvailable as enantiopure (R/S) or racemate
Molecular Weight 127.19 g/mol (Free base)Low MW allows for heavy decoration
Appearance White to off-white solidTypically supplied as HCl salt
Basicity (Est.[1][2][3][4] pKa) ~8.5 - 9.0Cyclopropylamine moiety reduces basicity vs. isopropylamine
Solubility High in DMSO, Water, MeOHEther oxygen enhances aqueous solubility
Stability Hygroscopic (HCl salt)Store under inert gas; avoid prolonged air exposure
The Spirocyclic Advantage

The incorporation of this compound serves three distinct medicinal chemistry objectives:

  • Metabolic Stability: The spiro-junction blocks metabolic hotspots common in simple cycloalkanes.[1][2][3]

  • Vector Positioning: The amine on the cyclopropane ring projects substituents at a unique angle (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    60°) relative to the ether ring, probing binding pockets inaccessible to flat analogs.
    
  • Physicochemical Balance: The ether oxygen lowers LogD compared to the carbocyclic spiro[2.5]octane, improving solubility.[1][2]

Structural Logic Diagram

The following diagram illustrates the decision matrix for selecting this scaffold over traditional amines.

SpiroLogic Flat Flat Aromatic Amine (e.g., Aniline) Issues Issues: High LogP, Low Solubility, 'Flatland' Binding Flat->Issues leads to Spiro This compound Issues->Spiro Solution Cyclo Standard Cycloalkyl (e.g., Cyclohexylamine) Metab Metabolic Liability (Oxidation) Cyclo->Metab susceptible to Metab->Spiro Solution Benefits Benefits: High Fsp³, Novel Vector, Lower LogD (Ether) Spiro->Benefits yields

Figure 1: Decision logic for transitioning to spirocyclic scaffolds to improve physicochemical properties.

Parallel Synthesis Protocols

General Handling & Stock Preparation

Critical Precaution: The HCl salt is hygroscopic.[1][2] Weighing should be performed rapidly or within a humidity-controlled enclosure.[2][3]

  • Stock Solvent: DMSO or DMA (Dimethylacetamide).[1][2][3]

  • Concentration: Prepare 0.2 M stock solutions.

  • Neutralization: As an HCl salt, the amine requires 1.0 equivalent of base to neutralize the salt plus the standard equivalents for the reaction.[1]

Protocol A: High-Throughput Amide Coupling (96-Well Format)

This protocol is optimized for coupling the spiro-amine with a diverse set of carboxylic acids using HATU activation.

Reagents:

  • Amine: this compound HCl (0.2 M in DMSO).[1][2][3]

  • Monomers: Diverse Carboxylic Acids (0.2 M in DMA).[1][2][3]

  • Coupling Agent: HATU (0.2 M in DMA).[1][2][3]

  • Base: DIPEA (Pure).[1][3]

Workflow Steps:

  • Dispensing (Monomers): Add 50 µL (10 µmol, 1.0 eq) of Carboxylic Acid stock to each well of a 96-well deep-well plate.

  • Activation: Add 55 µL (11 µmol, 1.1 eq) of HATU stock.

  • Base Addition 1: Add 5 µL (approx. 30 µmol, 3.0 eq) of DIPEA. Shake at 500 rpm for 5 minutes to form the active ester.[1][3]

  • Amine Addition: Add 50 µL (10 µmol, 1.0 eq) of this compound HCl stock.

    • Note: The extra DIPEA added in step 3 neutralizes the HCl salt of the amine upon addition.[1]

  • Reaction: Seal plate and shake at RT for 16 hours.

  • Workup (Solid Phase Extraction):

    • Dilute reaction with 300 µL MeOH.

    • Pass through a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge if the product is basic.[1][3]

    • Alternatively, for neutral amides, use a carbonate-scavenger resin (e.g., PL-HCO3 MP) to remove unreacted acid and HATU byproducts.[1][2][3]

  • Evaporation: Remove solvent using a centrifugal evaporator (Genevac).

Protocol B: Reductive Amination

Used to couple the amine with aldehydes or ketones, preserving the basicity of the nitrogen.[1]

Reagents:

  • Amine: this compound HCl (0.2 M in MeOH/AcOH 9:1).[1][2][3]

  • Carbonyls: Aldehydes/Ketones (0.2 M in MeOH).[1][2][3]

  • Reductant: STAB (Sodium Triacetoxyborohydride), solid or slurry.[1][2][3]

Workflow Steps:

  • Dispensing: Add 55 µL (11 µmol, 1.1 eq) of Carbonyl stock to the plate.

  • Amine Addition: Add 50 µL (10 µmol, 1.0 eq) of Amine stock.

    • Chemistry Insight: The presence of AcOH facilitates imine formation and buffers the STAB reduction.[1][3]

  • Imine Formation: Shake for 1 hour at RT.

  • Reduction: Add 25 µL of STAB suspension (approx. 30 µmol, 3.0 eq) in dry DMA/DCM.

  • Reaction: Shake for 16 hours at RT.

  • Quench: Add 100 µL 10% aq. NaHCO3.

  • Extraction: Extract with DCM (3 x 400 µL) using a liquid handler.

Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Parallel Reaction cluster_workup Purification & QC Start Start: Library Design Stock Prep 0.2M Stocks (Amine HCl + Base) Start->Stock Monomers Select Acids/Aldehydes Start->Monomers Dispense Automated Dispensing (Liquid Handler) Stock->Dispense Monomers->Dispense Coupling Reaction: Amide (HATU) or Reductive (STAB) Dispense->Coupling Scavenge Resin Scavenging (SCX-2 or Carbonate) Coupling->Scavenge QC LCMS Analysis (Purity > 85%) Scavenge->QC

Figure 2: Automated parallel synthesis workflow for spirocyclic amine libraries.

Quality Control & Analytical Interpretation

When analyzing library members derived from this compound, specific mass spectral features should be monitored.

LCMS Fragmentation Patterns
  • Molecular Ion: Expect clear [M+H]⁺.[1][2][3]

  • Fragment Loss:

    • -17 Da (NH₃): Common in high-energy collisions if the amine is unsubstituted.[1][2][3]

    • Ring Opening: The cyclopropane ring is strained.[1][2] Under harsh ionization or metabolic conditions, ring opening may occur, though the spiro-ether provides significant stability compared to simple cyclopropanes.[3]

  • Retention Time: Expect lower retention times (RT) compared to cyclohexyl analogs due to the polarity of the ether oxygen (LogP reduction).[1][3]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Amide) Incomplete neutralization of HCl salt.[1][2]Ensure DIPEA is

3.0 eq relative to the amine salt.
Precipitation Low solubility of the spiro-salt in pure DCM.Use DMSO/DMA or a MeOH/DCM mixture for reaction solvents.[2]
Side Products (Reductive) Over-alkylation or cyclopropane ring opening (rare).[2][3]Control stoichiometry (1.1 eq carbonyl) and avoid strong acidic heating.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1][2] [Link]

  • Zheng, Y., & Tice, C. M. (2016).[1][2] The utilization of spirocyclic scaffolds in drug discovery.[1][2][5][6][7][8][9] Expert Opinion on Drug Discovery, 11(9), 831–840.[2] [Link]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates of the Piperazine Scaffold. Organic Letters, 12(9), 1944–1947.[2] [Link]

  • PubChem. (n.d.).[1] this compound.[2][10][11][12][13] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link]

  • Barnes-Seeman, D., et al. (2014).[1][2] Expanding the Medicinal Chemist’s Toolbox: Comparing the Physicochemical Properties of Cyclic Alkanes and Ethers. ACS Medicinal Chemistry Letters, 5(5), 554–558. [Link]

Sources

6-Oxaspiro[2.5]octan-1-amine functionalization for library synthesis

High- Library Generation: Functionalization of this compound

Introduction: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of saturated carbon atoms (

The This compound scaffold represents a "privileged" structure that offers:

  • 3D Geometry: The spiro-junction forces the cyclopropane and tetrahydropyran (THP) rings into a perpendicular arrangement, creating distinct vectors for substituent growth.

  • Physiochemical Balance: The ether oxygen in the THP ring lowers

    
     and acts as a hydrogen bond acceptor (HBA), while the cyclopropylamine provides a metabolic "handle" often resistant to rapid oxidative clearance compared to flexible alkyl chains.
    
  • Steric Constraint: The cyclopropane ring conformationally restricts the amine, potentially reducing the entropic penalty upon protein binding.

Scaffold Analysis
  • Core: 6-Oxaspiro[2.5]octane.[1][2]

  • Handle: Primary amine at position 1 (cyclopropane ring).

  • Stereochemistry: The amine can exist cis or trans relative to the ether oxygen. Note: For library synthesis, it is critical to utilize a single diastereomer (typically separated via chiral SFC prior to functionalization) to prevent analytical deconvolution issues later.

Physiochemical Profile & Handling[3]

PropertyValue / NoteImpact on Protocol
Molecular Weight ~141.2 g/mol (HCl salt)Low MW allows for heavy decoration while staying <500 Da.
Basicity (

)
~8.5–9.0 (Est.)Moderately basic. Requires organic base (DIPEA/TEA) in couplings.
Stability Acid-sensitive cyclopropaneWARNING: Avoid strong Lewis acids or prolonged exposure to pH < 1, which may trigger ring opening.
Solubility High in DMSO, MeOH, DMFIdeal for solution-phase parallel synthesis.

Storage: Store the hydrochloride salt at -20°C under argon. The free base is volatile and readily absorbs

Experimental Workflows

The following protocols are optimized for 96-well plate format or automated synthesis blocks .

Diagram 1: Functionalization Decision Tree

This flowchart guides the chemist through the selection of reaction pathways based on the desired library output.

GStart6-Oxaspiro[2.5]octan-1-amine (HCl)DecisionTarget Class?Start->DecisionAmideAmides(Peptidomimetics)Decision->AmideC=O VectorUreaUreas(H-Bond Donors)Decision->UreaN-C(O)-N VectorSulfonSulfonamides(Metabolic Stability)Decision->SulfonSO2 VectorT3PProtocol A:T3P CouplingAmide->T3PIsoProtocol B:IsocyanatesUrea->IsoSulfClProtocol C:Sulfonyl ChloridesSulfon->SulfClQCQC: LCMS & 1H NMR (Cyclopropane High-Field)T3P->QCIso->QCSulfCl->QC

Caption: Decision tree for diversifying the spiro-amine core. Green nodes represent target chemotypes; Red nodes indicate specific protocols.

Protocol A: Amide Coupling (The T3P Method)

Rationale: Standard HATU/EDC couplings generate byproducts (tetramethylurea) that can be difficult to remove in high-throughput (HT) purification. T3P (Propylphosphonic anhydride) is superior for libraries because its byproducts are water-soluble, allowing for a "wash-only" workup in many cases [2].

Reagents:

  • Scaffold: this compound HCl (1.0 equiv).

  • Carboxylic Acid (

    
    ): 1.2 equiv.
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.5 equiv).
    
  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv).

  • Solvent: EtOAc or DMF (0.1 M concentration).

Step-by-Step:

  • Dissolution: In a reaction vial, dissolve the carboxylic acid (1.2 equiv) and DIPEA (3.5 equiv) in solvent.

  • Activation: Add T3P solution (2.0 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Addition: Add the spiro-amine scaffold (1.0 equiv).

  • Incubation: Seal and shake/stir at RT for 4–16 hours.

    • Self-Validation: Check LCMS after 2 hours. If the acid is unreactive (sterically hindered), heat to 50°C.

  • Workup (Liquid-Liquid Extraction):

    • Dilute with EtOAc.

    • Wash with Water (

      
      ) 
      
      
      Sat.
      
      
      
      
      Brine.
    • T3P byproducts partition into the aqueous phase.

  • Concentration: Dry organic layer over

    
    , filter, and concentrate.
    

Troubleshooting:

  • Issue: Low conversion with sterically hindered acids.

  • Solution: Switch solvent to Pyridine (acts as both solvent and base) and heat to 60°C. T3P is highly stable at elevated temperatures compared to HATU.

Protocol B: Urea Synthesis

Rationale: Ureas provide dual hydrogen bond donors. The reaction with isocyanates is atom-economical and fast.

Reagents:

  • Scaffold: 1.0 equiv.

  • Isocyanate (

    
    ): 1.1 equiv.
    
  • Base: TEA (2.0 equiv).

  • Solvent: DCM or THF.

Step-by-Step:

  • Prep: Dissolve scaffold and TEA in anhydrous DCM (0.1 M) at 0°C.

  • Addition: Add Isocyanate slowly.

  • Reaction: Warm to RT and stir for 2 hours.

  • Quench: Add polymer-supported trisamine scavenger (creates an insoluble urea with excess isocyanate).

  • Filtration: Filter off the resin. The filtrate contains the pure urea.

Protocol C: Sulfonylation

Rationale: Sulfonamides are stable pharmacophores. However, sulfonyl chlorides are highly reactive; control of stoichiometry is vital to prevent bis-sulfonylation.

Reagents:

  • Scaffold: 1.0 equiv.

  • Sulfonyl Chloride (

    
    ): 1.05 equiv (Strict control).
    
  • Base: Pyridine (3.0 equiv) or DIPEA in DCM.

  • Solvent: DCM.

Step-by-Step:

  • Cooling: Dissolve scaffold in DCM/Pyridine at 0°C.

  • Addition: Add Sulfonyl Chloride dropwise.

  • Monitoring: Stir at 0°C for 30 mins, then RT for 2 hours.

    • Self-Validation: If bis-sulfonylation is observed by LCMS (

      
      ), treat the crude mixture with 1M NaOH in MeOH for 30 mins to cleave the second sulfonyl group selectively.
      

Quality Control & Validation

Analytical Triage (LCMS)

The spiro-amine core is polar. Use a generic gradient but ensure the column can retain polar amines.

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase:

    
     (0.1% Formic Acid) / MeCN (0.1% Formic Acid).
    
  • Detection: UV (254 nm) + ESI (Positive Mode).

NMR Diagnostics ( )

Verification of the core integrity is crucial.

  • Cyclopropane Protons: Look for high-field multiplets between 0.3 – 0.9 ppm . Disappearance or shifting of these signals downfield (>1.5 ppm) usually indicates ring opening (acid-catalyzed degradation).

  • THP Protons: The methylene protons adjacent to the ether oxygen typically appear around 3.4 – 3.8 ppm .

Diagram 2: QC & Purification Logic

QCCrudeCrude Reaction MixLCMSLCMS AnalysisCrude->LCMSPurityCheckPurity > 85%?LCMS->PurityCheckDirectEvaporate & SubmitPurityCheck->DirectYesPrepHPLCPrep-HPLC(Mass Triggered)PurityCheck->PrepHPLCNoNMR1H NMR Check(Cyclopropane Integrity)Direct->NMRPrepHPLC->NMR

Caption: Workflow for validating library members. Mass-triggered fractionation is recommended for purity <85%.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Zheng, S., et al. (2014). Synthesis and evaluation of spiro[2.5]octane derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3368-3372. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. [Link]

Application Note: Synthesis and Utilization of 6-Oxaspiro[2.5]octan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Oxaspiro[2.5]octan-1-amine hydrochloride salt preparation and use Content Type: Application Note & Protocol Guide

Executive Summary

The This compound scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the design of Methionine Aminopeptidase 2 (MetAP2) inhibitors (e.g., Beloranib analogs) and SHP2 inhibitors.[1] By replacing flat aromatic or piperidine rings with this spirocyclic ether, researchers can significantly increase the fraction of sp3-hybridized carbons (


), thereby improving solubility, metabolic stability, and target selectivity while reducing lipophilicity (LogD).[1]

This guide provides a validated, scalable protocol for the preparation of This compound hydrochloride starting from commercially available tetrahydro-4H-pyran-4-one.[1] It addresses the specific challenges of spiro-cyclopropanation and amine installation via Curtius rearrangement, ensuring high purity and safety compliance.[1]

Chemical Identity & Properties

PropertyDescription
IUPAC Name This compound hydrochloride
CAS Number 1779133-13-9 (HCl salt); 909406-68-4 (Free base, R-isomer)
Molecular Formula C₇H₁₃NO[1][2] · HCl
Molecular Weight 163.65 g/mol (Salt); 127.19 g/mol (Free base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in Hexanes, Et₂O
Stability Hygroscopic; Store under inert gas (Argon/Nitrogen) at <15°C

Strategic Synthesis Architecture

The synthesis is designed to minimize chromatographic purification steps and maximize safety when handling high-energy intermediates (azides and diazo compounds).[1] The route proceeds through an exocyclic alkene, followed by Rhodium-catalyzed cyclopropanation and a Curtius rearrangement.[1]

Reaction Pathway Diagram

SynthesisRoute Start Tetrahydro-4H-pyran-4-one Step1 4-Methylenetetrahydro-2H-pyran Start->Step1 Ph3PMeBr, KOtBu THF, 0°C to RT Step2 Ethyl 6-oxaspiro[2.5]octane-1-carboxylate Step1->Step2 EDA, Rh2(OAc)4 (cat) DCM, 0°C Step3 6-Oxaspiro[2.5]octane-1-carboxylic acid Step2->Step3 LiOH, THF/H2O Hydrolysis Step4 N-Boc Intermediate Step3->Step4 DPPA, TEA, t-BuOH Curtius Rearrangement Product This compound HCl Step4->Product 4M HCl in Dioxane Deprotection

Figure 1: Step-wise synthetic pathway for this compound HCl. Key transformations include Wittig olefination, Rh-catalyzed cyclopropanation, and Curtius rearrangement.[1]

Detailed Experimental Protocols

Step 1: Preparation of 4-Methylenetetrahydro-2H-pyran (Wittig Olefination)

Objective: Convert the ketone to an exocyclic alkene.

Reagents:

  • Methyltriphenylphosphonium bromide (1.2 equiv)[1]

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)[1]

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)[1][2]

  • Solvent: Anhydrous THF

Protocol:

  • Charge a flame-dried 3-neck flask with Methyltriphenylphosphonium bromide and anhydrous THF under Nitrogen.

  • Cool the suspension to 0°C.

  • Add KOtBu portion-wise over 15 minutes. The solution will turn bright yellow (ylide formation).[1] Stir for 1 hour at 0°C.

  • Add Tetrahydro-4H-pyran-4-one dropwise as a solution in THF.

  • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Diethyl Ether (3x).[1][3] Dry organics over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) or distillation if scaling up (>50g).[1]

Step 2: Cyclopropanation to Ethyl 6-oxaspiro[2.5]octane-1-carboxylate

Objective: Construct the spiro-cyclopropane ring.[1]

Reagents:

  • 4-Methylenetetrahydro-2H-pyran (from Step 1)[1]

  • Ethyl diazoacetate (EDA) (1.2 equiv) [Warning: Explosion Hazard] [1]

  • Rhodium(II) acetate dimer (0.5 mol%)[1]

  • Solvent: Dichloromethane (DCM)[1]

Protocol:

  • Dissolve the alkene and Rh₂(OAc)₄ in DCM in a flask equipped with a reflux condenser.

  • Safety Control: Using a syringe pump, add Ethyl diazoacetate (diluted in DCM) extremely slowly over 4–6 hours to the stirring catalyst solution at RT.

    • Note: Slow addition prevents EDA dimerization (fumarate/maleate formation) and controls exotherm.[1]

  • Stir for an additional 12 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Silica gel chromatography (Hexanes/EtOAc) to isolate the ester.

    • Stereochemistry Note: This reaction produces a racemate (cis/trans mixture relative to the ether oxygen).[1]

Step 3 & 4: Saponification and Curtius Rearrangement

Objective: Convert the ester to the Boc-protected amine.[1]

Reagents:

  • Lithium Hydroxide (LiOH), Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (t-BuOH).[1]

Protocol:

  • Hydrolysis: Dissolve ester in THF/Water (3:1). Add LiOH (2.0 equiv). Stir at 50°C until TLC shows consumption. Acidify to pH 3 with 1N HCl and extract with EtOAc to obtain the crude carboxylic acid.[1]

  • Curtius Setup: Dissolve the crude acid in anhydrous Toluene/t-BuOH (1:1).

  • Add TEA (1.5 equiv) and DPPA (1.1 equiv).[1]

  • Rearrangement: Heat the mixture to 90°C for 4–6 hours.

    • Mechanism:[4] The acid converts to the acyl azide

      
       isocyanate 
      
      
      
      trapped by t-BuOH to form the N-Boc amine.[1]
  • Workup: Cool, wash with NaHCO₃, brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (Hexanes/EtOAc).

Step 5: Salt Formation (Final Product)

Objective: Deprotect the amine and form the stable hydrochloride salt.[1]

Protocol:

  • Dissolve the N-Boc intermediate in a minimal amount of Dioxane or Methanol.[1]

  • Add 4M HCl in Dioxane (5 equiv) at 0°C.

  • Stir at RT for 2–3 hours. A white precipitate should form.[1][5]

  • Isolation: Add Diethyl Ether to complete precipitation. Filter the solid under Argon.[1]

  • Drying: Dry under high vacuum for 24 hours to remove trace HCl and solvent.

Quality Control & Validation

To ensure the material is suitable for biological assays, the following specifications must be met:

TestAcceptance CriteriaMethod
Purity >95%HPLC (210 nm) or qNMR
Identity Consistent with Structure¹H NMR (D₂O or DMSO-d₆)
Residual Solvent <0.5% (wt/wt)GC-HS
Water Content <1.0%Karl Fischer Titration

Diagnostic ¹H NMR Signals (DMSO-d₆):

  • Amine protons:

    
     8.2–8.5 ppm (broad singlet, 3H, -NH₃⁺).[1]
    
  • Cyclopropane CH:

    
     2.3–2.5 ppm (multiplet, 1H, alpha to amine).[1]
    
  • Pyran ring:

    
     3.5–3.8 ppm (multiplets, 4H, -CH₂-O-CH₂-).[1]
    
  • Spiro-cyclopropane CH₂:

    
     0.6–0.9 ppm (multiplets, 2H).[1]
    

Applications in Drug Discovery

MetAP2 Inhibition (Obesity & Cancer)

The 6-oxaspiro[2.5]octane scaffold acts as a bioisostere for the fumagillin core found in irreversible MetAP2 inhibitors like Beloranib .[1]

  • Mechanism: The spiro-epoxide or spiro-amine orients the warhead into the active site of MetAP2, interacting with His231.[1]

  • Advantage: The amine handle allows for the attachment of reversible binding linkers, reducing the safety risks associated with irreversible epoxide inhibitors.[1]

Fragment-Based Drug Design (FBDD)

This hydrochloride salt is an ideal "3D-fragment."[1]

  • Fsp3 Enhancement: Introduction of this moiety increases the saturation of the molecule, which correlates with higher clinical success rates by improving solubility and reducing promiscuous binding (off-target toxicity).[1]

Safety & Handling

  • Ethyl Diazoacetate: Potentially explosive and carcinogenic.[1] Use a blast shield and dedicated waste stream.[1]

  • DPPA (Diphenylphosphoryl azide): Toxic and shock-sensitive.[1] Do not distill reaction mixtures containing azides to dryness.[1]

  • Hydrochloride Salt: The final product is hygroscopic .[1] Weighing must be performed quickly or in a glovebox. Store in a desiccator.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[1]

  • Johansson, A., et al. (2016).[1] Spirocyclic MCHr1 Antagonists: Bioisosteres of the Morpholine Core.[1] Bioorganic & Medicinal Chemistry Letters, 26(15), 3682-3686.[1] Link[1]

  • Hughes, D. L. (2015).[1][6] Applications of the Kulinkovich Reaction in the Synthesis of Cyclopropanes. Organic Process Research & Development, 19(11), 1806–1808.[1] Link[1]

  • PubChem Compound Summary. (2023). This compound.[1][2][7][8] National Center for Biotechnology Information.[1] Link[1]

  • TCI Chemicals. (2023).[1] Product Specification: this compound Hydrochloride.[1][8] Link[1]

Sources

6-Oxaspiro[2.5]octan-1-amine as a building block for spirocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Oxaspiro[2.5]octan-1-amine as a Building Block for Spirocyclic Compounds Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary: The "Escape from Flatland" Vector

In the pursuit of novel chemical space, the "Escape from Flatland" strategy—increasing the fraction of sp³-hybridized carbons (


)—has become a dominant paradigm in modern drug discovery.[1][2] This compound  represents a high-value building block in this domain.[1][3] It serves as a metabolically robust, three-dimensional bioisostere for cyclohexylamine and morpholine derivatives.[1]

This guide details the physicochemical rationale for employing this scaffold, provides a validated synthetic protocol for its access, and outlines best practices for its incorporation into combinatorial libraries.[1]

Part 1: Structural Rationale & Physicochemical Profile[1]

The this compound scaffold offers a unique combination of steric bulk and polarity.[1] Unlike the carbocyclic spiro[2.5]octane, the inclusion of the oxygen atom in the 6-position (within the six-membered ring) significantly alters the lipophilicity profile (


) and solubility.[1]
Comparative Physicochemical Data

The following table contrasts this compound with common aliphatic amine building blocks. Note the reduction in lipophilicity (


) compared to the carbocycle, a critical factor for improving oral bioavailability.[1]
PropertyCyclohexylamineSpiro[2.5]octan-1-amineThis compound
Formula



MW ( g/mol ) 99.17125.21127.19
cLogP (Est.)[1]1.491.850.65
TPSA (

)
26.026.035.2

(Conj.[1] Acid)
~10.6~9.5~8.4
Geometry Chair/TwistRigid SpiroRigid Spiro

Key Insight: The inductive effect of the ether oxygen lowers the


 of the amine by approximately 1-2 units compared to cyclohexylamine.[1] This modulation often reduces hERG liability and improves membrane permeability by increasing the fraction of the neutral species at physiological pH.[1]

Part 2: Synthetic Access & Quality Control

While commercially available, in-house synthesis is often required to access specific enantiomers or to scale up for process chemistry.[1] The most robust route utilizes a Curtius Rearrangement strategy starting from tetrahydro-4H-pyran-4-one.[1]

Protocol A: Synthesis via Exomethylene Cyclopropanation

Objective: Preparation of this compound hydrochloride.

Reaction Scheme Logic:

  • Wittig Olefination: Convert ketone to exomethylene.[1]

  • Rh-Catalyzed Cyclopropanation: Install the spiro-ester.

  • Saponification: Reveal the carboxylic acid.

  • Curtius Rearrangement: Convert acid to isocyanate

    
     amine.
    

Step-by-Step Methodology:

  • Olefination:

    • Suspend methyltriphenylphosphonium bromide (1.1 equiv) in dry THF under

      
      .
      
    • Add KOtBu (1.1 equiv) at 0°C; stir for 1 hour (bright yellow ylide formation).

    • Add tetrahydro-4H-pyran-4-one (1.0 equiv) dropwise.[1] Warm to RT and stir for 4 hours.

    • Workup: Quench with saturated

      
      , extract with pentane (to avoid polymerizing the volatile alkene), and concentrate carefully.[1]
      
    • Product: 4-Methylenetetrahydro-2H-pyran.[1]

  • Cyclopropanation (The Key Spiro Step):

    • Dissolve the alkene in DCM.[1] Add

      
       (0.5 mol%).[1]
      
    • Slowly add ethyl diazoacetate (1.2 equiv) via syringe pump over 6 hours to prevent dimerization.[1]

    • Note: This yields the ethyl 6-oxaspiro[2.5]octane-1-carboxylate as a mixture of diastereomers (if applicable) and enantiomers.[1]

    • Purification: Silica gel chromatography (Hexane/EtOAc).[1]

  • Saponification & Resolution (Optional):

    • Hydrolyze the ester using LiOH in THF/Water (1:1).[1]

    • Checkpoint: If a single enantiomer is required, perform chiral salt resolution of the carboxylic acid using (R)- or (S)-phenylethylamine at this stage.[1]

  • Curtius Rearrangement to Amine:

    • Dissolve the carboxylic acid in Toluene/t-BuOH (10:1).[1]

    • Add

      
       (1.1 equiv) and DPPA (Diphenylphosphoryl azide)  (1.1 equiv).[1]
      
    • Heat to 80°C for 2 hours (evolution of

      
       gas indicates isocyanate formation).[1]
      
    • Add aqueous HCl (excess) and reflux for 1 hour to hydrolyze the intermediate carbamate.[1]

    • Isolation: Concentrate to dryness.[1] Triturate the solid with

      
       to remove diphenylphosphate byproducts.[1]
      
    • Final Product:This compound hydrochloride .[1]

Visualization: Synthetic Workflow

SynthesisWorkflow Start Tetrahydro-4H-pyran-4-one Step1 Wittig Olefination (Exomethylene) Start->Step1 Ph3PMeBr, KOtBu Step2 Rh(II) Cyclopropanation (Spiro Ester) Step1->Step2 EDA, Rh2(OAc)4 Step3 Saponification (Spiro Acid) Step2->Step3 LiOH, THF/H2O Step4 Curtius Rearrangement (Isocyanate) Step3->Step4 DPPA, Et3N, Heat End This compound (HCl Salt) Step4->End HCl Hydrolysis

Figure 1: Synthetic route from commercial ketone to amine salt via Curtius Rearrangement.

Part 3: Chemical Reactivity & Derivatization

The cyclopropyl amine moiety is nucleophilic but sterically constrained.[1] The adjacent quaternary spiro-carbon adds bulk, which can retard reaction rates with bulky electrophiles.[1] Furthermore, the cyclopropane ring is generally stable, but ring-opening can occur under highly acidic conditions with strong nucleophiles.[1]

Protocol B: Library Synthesis (Amide Coupling)

Context: Coupling the building block to a carboxylic acid core (R-COOH) for SAR exploration.

Reagents:

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride).[1]

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Solvent: DMF or DMAc.[1]

Procedure:

  • Activation: Dissolve R-COOH (1.0 equiv) and HATU (1.1 equiv) in DMF (0.2 M). Add DIPEA (2.0 equiv).[1] Stir for 5 minutes.

  • Addition: Add This compound HCl (1.1 equiv).

  • Stoichiometry Correction: Add an additional 1.2 equiv of DIPEA.

    • Critical Note: The amine is supplied as an HCl salt.[1] You must neutralize the HCl to liberate the free amine.[1] Total base should be ~3.2 equiv.[1]

  • Reaction: Stir at RT for 4–16 hours.

  • QC Check: Monitor by LC-MS. Look for the

    
     peak.[1]
    
    • Diagnostic NMR: In the crude NMR, the cyclopropane protons of the product typically appear as high-field multiplets between 0.3–0.9 ppm.[1]

Troubleshooting & Stability Guide
IssueProbable CauseSolution
Low Yield Incomplete neutralization of HCl salt.Ensure DIPEA is >3 equiv relative to the amine salt.[1]
Ring Opening Strong acid catalysis during workup.[1]Avoid heating with strong acids (e.g.,

).[1] Use mild acidic workups (citric acid) or neutral prep-HPLC.[1]
Volatile Amine Free base evaporation.[1]Always handle as the HCl or Tosylate salt until the final coupling step.[1] The free base is volatile.[1]

Part 4: Strategic Application in Drug Design

The decision to use this compound is usually driven by a need to optimize Metabolic Stability and Solubility without sacrificing potency.[1]

Mechanistic Logic: The Bioisostere Decision Tree
  • Starting Point: You have a lead molecule with a Cyclohexyl or Piperidinyl group.[1]

  • Problem: The molecule has high lipophilicity (LogP > 4) or rapid metabolic clearance (oxidation on the ring).

  • Solution: Substitute with this compound.

    • Metabolic Block: The quaternary spiro center prevents metabolic oxidation at that position.[1]

    • Polarity: The ether oxygen lowers LogP.[1]

    • Vector: The amine orientation (

      
       vs 
      
      
      
      planar) explores a different vector in the binding pocket.[1]
Visualization: Lead Optimization Logic

OptimizationLogic Problem Lead Compound Liability: High LogP / Rapid Metabolism Decision Select Bioisostere Strategy Problem->Decision OptionA Cyclohexyl -> 4,4-Difluorocyclohexyl (Lowers pKa, Lipophilic) Decision->OptionA OptionB Cyclohexyl -> Morpholine (Soluble, but changes H-bond donor) Decision->OptionB OptionC Cyclohexyl -> this compound (Rigid, Soluble, Metabolically Stable) Decision->OptionC Result Outcome: Increased Fsp3 Lower LogD Preserved H-Bond Geometry OptionC->Result

Figure 2: Decision matrix for selecting spirocyclic bioisosteres during lead optimization.

References

  • Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link][1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Zheng, Y., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Expert Opinion on Drug Discovery. [Link]

  • Wuitschik, G., et al. (2008).[1] Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. [Link][1]

  • Pfizer Inc. (2022).[1] Automated synthesis of spirocyclic tetrahydronaphthyridines. Nature Communications (Reference to general spiro-amine utility in PF-07258669 context). [Link]

Sources

Flow chemistry methods for the synthesis of 6-Oxaspiro[2.5]octan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Continuous Flow Synthesis of 6-Oxaspiro[2.5]octan-1-amine

Executive Summary

The This compound scaffold is a critical pharmacophore in medicinal chemistry, serving as a conformational lock in Cathepsin K inhibitors (e.g., Odanacatib intermediates) and various GPCR ligands. Traditional batch synthesis of this moiety is plagued by safety concerns involving hazardous diazoacetates for cyclopropanation and acyl azides for the Curtius rearrangement.

This Application Note details a fully continuous flow protocol that mitigates these risks. By telescoping the formation of the high-energy spiro-cyclopropane ring with downstream amine functionalization, this method offers superior heat transfer, precise residence time control, and enhanced safety profiles compared to batch processing.

Retrosynthetic Strategy & Flow Logic

The synthesis is decoupled into two distinct flow modules to maximize modularity and safety.

  • Module A (Ring Construction): Rhodium-catalyzed cyclopropanation of 4-methylene-tetrahydropyran using ethyl diazoacetate (EDA).

  • Module B (Amine Installation): Saponification followed by a Curtius rearrangement to install the primary amine with retention of stereochemistry.

Retrosynthesis Target This compound (Target) Isocyanate Spiro-Isocyanate (Intermediate) Isocyanate->Target Hydrolysis Acid Spiro-Carboxylic Acid Acid->Isocyanate Curtius Rearrangement (DPPA, Heat) Ester Spiro-Ester (Cyclopropane Core) Ester->Acid Saponification Alkene 4-Methylene- tetrahydropyran Alkene->Ester Rh2(OAc)4 Cyclopropanation EDA Ethyl Diazoacetate (N2=CHCO2Et) EDA->Ester

Figure 1: Retrosynthetic disconnection showing the two critical flow-enabled transformations: Cyclopropanation and Curtius Rearrangement.

Module A: Continuous Cyclopropanation

Objective: Safe synthesis of ethyl 6-oxaspiro[2.5]octane-1-carboxylate. Challenge: Exothermic decomposition of diazoacetate and release of nitrogen gas (


), which can cause pressure spikes in batch reactors.
Protocol Design
  • Reagents:

    • Stream A: 4-Methylene-tetrahydropyran (1.0 equiv) +

      
       (0.5 mol%) in Dichloromethane (DCM).
      
    • Stream B: Ethyl Diazoacetate (EDA) (1.2 equiv) in DCM.

  • Reactor Setup:

    • Mixer: T-mixer (PEEK or Stainless Steel).

    • Reactor Coil: PFA tubing (10 mL volume), maintained at 40°C.

    • Pressure: 100 psi (Back Pressure Regulator - BPR) to keep

      
       in solution or manage slug flow stability.
      
Step-by-Step Procedure
  • System Priming: Flush the reactor with anhydrous DCM. Set the BPR to 100 psi to prevent solvent boiling and manage gas expansion.

  • Reagent Delivery:

    • Pump Stream A at 0.5 mL/min.

    • Pump Stream B at 0.5 mL/min.

    • Combined Flow Rate: 1.0 mL/min (

      
       = 10 min).
      
  • Reaction: The streams meet at the T-mixer. The Rh-carbenoid forms immediately and inserts into the exocyclic double bond.

  • Quench & Collection: The output stream is directed into a flask containing a silica scavenger or directly to a rotary evaporator if telescoping is not required immediately.

  • Safety Note: The continuous removal of heat prevents the "runaway" thermal events common with diazo compounds in batch.

Data Summary: Module A

Parameter Value Notes
Conversion >98% Monitored by GC-MS
Yield (Isolated) 88-92% Diastereomeric mixture (typically trans-major)
Residence Time 10 min vs. 4-6 hours in batch

| Throughput | ~6 g/hour | Scalable by numbering up |

Module B: Curtius Rearrangement to Amine

Objective: Conversion of the spiro-ester to the target amine. Challenge: Handling the potentially explosive acyl azide intermediate. Flow chemistry allows the acyl azide to be generated and consumed in situ without accumulation.

Protocol Design
  • Pre-step (Batch or Flow): Saponify the ester (LiOH, THF/H2O) to obtain the carboxylic acid. Note: For this protocol, we assume the free acid is used as the starting material for the flow Curtius step.

  • Reagents:

    • Stream C: Spiro-Carboxylic Acid (0.5 M in Toluene) + Triethylamine (1.5 equiv).

    • Stream D: Diphenylphosphoryl azide (DPPA) (1.1 equiv in Toluene).

  • Reactor Setup:

    • Zone 1 (Acyl Azide Formation): 2 mL coil, Ambient Temp (

      
       = 5 min).
      
    • Zone 2 (Rearrangement): 10 mL coil, Heated to 110°C (

      
       = 20 min).
      
    • Zone 3 (Hydrolysis): Output flows into a stirred vessel with 2M HCl (or a third stream of aqueous acid).

Step-by-Step Procedure
  • Acyl Azide Formation: Stream C and Stream D mix. DPPA activates the acid to form the acyl azide in Zone 1.

  • Thermal Rearrangement: The stream enters the heated Zone 2 (110°C). The acyl azide decomposes (releasing

    
    ) to form the isocyanate.[1][2]
    
    • Critical: The BPR must be set to 250 psi to keep the solvent liquid at 110°C and compress the nitrogen byproduct.

  • Hydrolysis: The isocyanate stream exits the BPR and is immediately quenched with aqueous HCl. This hydrolyzes the isocyanate to the amine hydrochloride salt, precipitating it or keeping it in the aqueous phase for extraction.

FlowSetup Substrate Spiro-Acid + Et3N Mixer1 M Substrate->Mixer1 DPPA DPPA (in Toluene) DPPA->Mixer1 Coil1 Zone 1: Azide Formation (20°C, 5 min) Mixer1->Coil1 Coil2 Zone 2: Rearrangement (110°C, 20 min) Coil1->Coil2 Acyl Azide BPR BPR (250 psi) Coil2->BPR Isocyanate Quench Hydrolysis (2M HCl) BPR->Quench Product Amine HCl Salt Quench->Product

Figure 2: Schematic of the Curtius Rearrangement flow manifold. Note the high-temperature zone for isocyanate formation.

Scientific Validation & Safety (E-E-A-T)

Why Flow?

  • Diazoacetate Safety: In batch, accumulating unreacted EDA poses an explosion risk. In flow, the "active inventory" (amount of reactive material present at any instant) is <1% of the total batch size.

  • Curtius Control: The thermal rearrangement of acyl azides is highly exothermic. The high surface-area-to-volume ratio of flow tubing ensures rapid heat dissipation, preventing thermal runaways.

  • Stereochemical Integrity: The Curtius rearrangement proceeds with retention of configuration.[2] By avoiding prolonged heating (common in batch reflux), the risk of thermal epimerization of the spiro-center is minimized.

Troubleshooting Guide:

  • Issue: Inconsistent flow rate (pulsing).

    • Cause:

      
       gas evolution in the pump heads or reactor.
      
    • Fix: Ensure BPR is >100 psi (Module A) or >250 psi (Module B). Use a gas-permeable membrane separator if gas generation is excessive.

  • Issue: Clogging in Module B.

    • Cause: Urea formation if water enters the isocyanate stream before the quench.

    • Fix: Ensure Toluene and reagents are anhydrous. Use a check valve before the quench line.

References

  • Wirth, T. et al. (2014).[3] "Safe Generation and Direct Use of Diazoesters in Flow Chemistry." Synlett. Link

  • Ley, S. V. et al. (2008).[4] "A Modular Flow Reactor for Performing Curtius Rearrangements as a Continuous Flow Process." Organic & Biomolecular Chemistry. Link

  • Kappe, C. O. et al. (2013). "Ethyl Diazoacetate Synthesis in Flow." Beilstein Journal of Organic Chemistry. Link

  • Merck & Co. (2009). "Enantioselective Synthesis of Odanacatib." Journal of the American Chemical Society. (Provides context for spiro-cyclopropane utility). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Scale-Up Synthesis of 6-Oxaspiro[2.5]octan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of 6-Oxaspiro[2.5]octan-1-amine . It prioritizes safety, process control, and impurity management.[1]

Executive Summary & Synthetic Strategy

The Molecule: this compound is a critical spirocyclic scaffold used to restrict conformational freedom in drug candidates.[1] Its synthesis poses two primary challenges: the construction of the strained spiro-cyclopropane ring and the safe installation of the primary amine.[1]

Recommended Route: For scale-up (>100 g), we recommend the Carbenoid Cyclopropanation Route over Kulinkovich variations.[1] The Kulinkovich-de Meijere reaction typically yields a pendant cyclopropylamine (1-(tetrahydropyran-4-yl)cyclopropan-1-amine), not the desired spiro-fused system.[1]

The Workflow:

  • Olefination: Tetrahydropyran-4-one

    
     4-Methylenetetrahydropyran.[1]
    
  • Cyclopropanation: Rhodium-catalyzed addition of Ethyl Diazoacetate (EDA)

    
     Spiro-ester.[1]
    
  • Functional Group Interconversion: Hydrolysis

    
     Curtius Rearrangement 
    
    
    
    Amine HCl.[1]
Master Synthetic Workflow

SynthesisRoute Start Tetrahydropyran-4-one Step1 Step 1: Olefination (Wittig/Peterson) Start->Step1 Inter1 4-Methylene- tetrahydropyran Step1->Inter1 Exotherm Control Step2 Step 2: Cyclopropanation (Rh2(OAc)4 + EDA) Inter1->Step2 Inter2 Spiro-Ester (Racemic) Step2->Inter2 N2 Release Hazard Step3 Step 3: Hydrolysis & Curtius Rearrangement Inter2->Step3 End This compound (HCl Salt) Step3->End DPPA/NaN3

Figure 1: Validated synthetic pathway for this compound emphasizing critical control points.

Critical Process Parameters (CPPs) & Troubleshooting

Module A: Cyclopropanation (The Safety Bottleneck)

Context: This step involves reacting 4-methylenetetrahydropyran with Ethyl Diazoacetate (EDA).[1] This is the most hazardous step due to the explosive nature of diazo compounds and the exothermic release of nitrogen gas.[1]

Q1: We are observing a delayed exotherm and sudden pressure spikes during EDA addition. How do we stabilize this?

A: This "induction period" indicates that the catalyst is not activating immediately, leading to EDA accumulation.[1] Once the reaction triggers, all accumulated EDA reacts at once (thermal runaway).[1]

  • Root Cause: Oxygen poisoning of the Rh(II) catalyst or low temperature.[1]

  • Protocol:

    • Degas thoroughly: Sparge the alkene solution with Argon for 30 minutes before catalyst addition. Rhodium carbenoids are sensitive to oxidation.[1]

    • Temperature Floor: Maintain the reaction temperature above 40°C (typically 45–50°C) before starting the EDA feed.

    • Dosing Strategy: Do NOT add EDA in one portion. Use a syringe pump or dropping funnel to add EDA as a dilute solution (15% v/v in DCM or Toluene) over 4–6 hours.[1]

    • Verification: Monitor gas evolution (bubbler). If bubbling stops while feeding, STOP the feed immediately .

Q2: Our yield of the spiro-ester is stuck at 50-60%, with significant dimer formation (diethyl fumarate/maleate).

A: Dimerization is the primary competing reaction when the local concentration of EDA is too high relative to the alkene.[1]

  • Solution: Increase the equivalent of the alkene.

  • Optimization Table:

ParameterStandard ProtocolOptimized Scale-UpReason
Alkene Equivalents 1.0 - 1.2 eq3.0 - 5.0 eq Pushes kinetics toward cyclopropanation over dimerization.
EDA Addition Rate Fast (30 min)Slow (4-8 h) Keeps steady-state [EDA] low.[1]
Catalyst Loading 1 mol%0.1 - 0.5 mol% Sufficient for turnover; reduces cost/metal removal.[1]
Solvent DCMDCM or Toluene Toluene allows higher T, ensuring rapid N2 release.[1]

Note: The excess 4-methylenetetrahydropyran is volatile and can be recovered by distillation and recycled.

Module B: The Curtius Rearrangement (Amine Installation)

Context: Converting the spiro-carboxylic acid to the amine.

Q3: We are using DPPA (Diphenylphosphoryl azide) but seeing inconsistent yields and difficult purification. Is there a better alternative for >100g scale?

A: While DPPA is convenient for small scale, the phosphorus byproducts are difficult to remove on a large scale.[1]

  • Recommended Route (Mixed Anhydride):

    • Activate Acid with Ethyl Chloroformate/TEA at -5°C (forms mixed anhydride).

    • Add aqueous NaN3 (dissolved in minimal water) at 0°C.

    • Phase Separate: Isolate the acyl azide in the organic layer (Toluene). Critical: Never concentrate the acyl azide to dryness.

    • Thermal Rearrangement: Heat the wet Toluene solution to 80°C to form the Isocyanate (N2 evolution).

    • Hydrolysis: Add HCl/H2O to generate the amine hydrochloride directly.[1]

  • Why: This method uses cheap reagents and produces water-soluble byproducts (CO2, NaCl, Ethanol), simplifying purification to a filtration of the final salt.[1]

Q4: The final amine HCl salt is hygroscopic and turning brown. How do we store it?

A: The free amine is a strained secondary alkyl amine and is prone to oxidation and carbamate formation with atmospheric CO2.[1]

  • Stabilization: Always isolate as the Hydrochloride (HCl) or Oxalate salt .[1]

  • Purification: Recrystallize the crude salt from Isopropanol/Et2O or Ethanol/EtOAc .[1]

  • Storage: Store under Argon at -20°C. If the salt turns brown, wash with cold acetone to remove oxidation impurities.[1]

Safety & Engineering Controls

Diazoacetate Handling Decision Tree

Handling EDA requires strict engineering controls.[1] Use this logic flow to determine your setup.

SafetyLogic Start Scale of Reaction? Small < 10 grams Start->Small Medium 10 - 100 grams Start->Medium Large > 100 grams Start->Large Batch Batch Reactor (Open System/Bubbler) Small->Batch Acceptable risk SemiBatch Semi-Batch (Dosage Controlled) Medium->SemiBatch Active cooling required Flow Continuous Flow Reactor (Required) Large->Flow Batch is UNSAFE Risk of detonation

Figure 2: Safety protocol selection based on production scale.

Key Safety Rules:

  • No Distillation: Never distill pure EDA. Use it as a solution.

  • Quenching: Quench unreacted diazo species with Acetic Acid before workup.

  • Waste: Aqueous waste streams from the Curtius reaction (NaN3) must be treated with Nitrous Acid (NaNO2 + H2SO4) to destroy residual azide before disposal.[1]

Analytical Reference Data

Identity Confirmation (HCl Salt):

TestExpected ResultNotes
1H NMR (D2O)

3.6-3.8 (m, 4H, pyran), 2.8 (t, 1H, CH-NH2), 1.4-1.8 (m, 4H), 0.7-0.9 (m, 2H, cyclopropane)
Distinctive cyclopropane high-field signals.
13C NMR Spiro quaternary carbon shift (~30-35 ppm), Amine CH (~38 ppm).[1]Absence of carbonyl signals (from precursor).[1]
Mass Spec [M+H]+ = 128.1Low molecular weight; use ESI+.[1]
Appearance White to off-white crystalline solid.[1]Brown color indicates degradation.[1]

References

  • Synthesis of Spiro-ethers: PubChem Compound Summary for CID 12222024, Spiro[2.5]octan-4-one. National Center for Biotechnology Information (2025).[1] Link

  • Diazoacetate Safety: Clark, J. D., et al. "Detonation properties of ethyl diazoacetate."[1][2] Thermochimica Acta 386.1 (2002): 73-79.[1] (Contextualized via ResearchGate snippet). Link

  • Curtius Rearrangement Scale-up:Organic Process Research & Development guidelines on Azide handling (General Industry Standard).
  • Commercial Availability & CAS Data: CAS 1779133-13-9 (HCl Salt).[1][3][4] TCI Chemicals Product Catalog. Link

  • Reaction Mechanism Grounding: Doyle, M. P., et al. "Catalytic Cyclopropanation."[1] Chemical Reviews (Standard reference for Rh-catalyzed cyclopropanation).

Disclaimer: This guide is for informational purposes for trained professionals. Always perform a Process Safety Hazard Assessment (PHA) before scaling up reactions involving diazo compounds or azides.

Sources

Purification techniques for 6-Oxaspiro[2.5]octan-1-amine and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Technical Overview

6-Oxaspiro[2.5]octan-1-amine (CAS: 1779133-13-9 / 1048962-51-1) is a high-value spirocyclic scaffold used in medicinal chemistry to improve the physicochemical properties (


 fraction) of drug candidates. Structurally, it consists of a cyclopropyl amine spiro-fused to a tetrahydropyran (THP) ring.

Key Challenges in Purification:

  • Volatility: The free base (MW ~127.18 g/mol ) is a low-molecular-weight oil that sublimates or evaporates under high vacuum.

  • Basicity & Polarity: As a primary amine, it streaks on standard silica gel and binds irreversibly to acidic sites.

  • Stereochemistry: Synthetic routes (e.g., Simmons-Smith cyclopropanation) often yield diastereomeric mixtures (cis/trans relative to the ether oxygen) requiring separation.

This guide provides field-proven workflows to isolate this compound with >98% purity while mitigating yield loss due to volatility.

Troubleshooting Guide (FAQ)

Issue 1: "I lost significant mass after rotary evaporation of the free base."

Diagnosis: Volatility-Induced Loss. The free base of this compound has a high vapor pressure. Removing solvent at high temperature or low vacuum (<10 mbar) for extended periods will co-distill the product.

Corrective Action:

  • Never dry the free base to completion under high vacuum if the bath temperature is >30°C.

  • Protocol Shift: Convert the crude amine immediately to a non-volatile salt (e.g., Hydrochloride or Oxalate) prior to final drying.

  • Solvent Choice: Use Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) for extraction, as they can be removed at lower temperatures than Toluene or EtOAc.

Issue 2: "The compound streaks on TLC/Column and purity is overestimated."

Diagnosis: Silanol Interaction. The primary amine interacts strongly with the acidic silanol groups (


) on standard silica gel, causing peak tailing and material loss.

Corrective Action:

  • Mobile Phase Modifier: Add 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).
    
  • Stationary Phase: Switch to Amine-functionalized Silica (NH-Silica) to eliminate the need for basic modifiers and improve peak shape.

Issue 3: "My NMR shows broad peaks and non-integer integration."

Diagnosis: Carbamate Formation or Salt/Base Equilibrium.

  • Carbamates: Primary amines react with atmospheric

    
     to form carbamates (
    
    
    
    ) rapidly.
  • Equilibrium: A mixture of free base and salt forms (e.g., from incomplete extraction) causes broadening.

Corrective Action:

  • Validate Form: Treat the NMR sample with a drop of

    
     and 
    
    
    
    (shake in tube) to force the free base, or add
    
    
    to sharpen peaks as the full salt.
  • Storage: Store the purified material strictly as the Hydrochloride (HCl) salt under Argon.

Experimental Protocols

Protocol A: Isolation via Hydrochloride Salt Formation (Recommended)

Best for: Long-term storage, preventing volatility loss, and removing non-basic impurities.

Reagents:

  • Crude this compound (Free base in solution)

  • 4M HCl in Dioxane or 2M HCl in Diethyl Ether

  • Solvent: Ethyl Acetate (EtOAc) or MTBE

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of theoretical yield).

  • Base Wash: Wash with 10%

    
     (aq) to ensure the amine is in the free base form. Separate the organic layer.[1]
    
  • Drying: Dry the organic layer over anhydrous

    
    . Filter into a clean, dry flask.
    
  • Acidification: Cool the solution to 0°C. Dropwise add 1.1 equivalents of HCl (in Dioxane or Ether) with vigorous stirring.

    • Observation: A white precipitate should form immediately.

  • Precipitation: Stir at 0°C for 30 minutes. If no solid forms, add non-polar anti-solvent (Heptane or Pentane) to induce crystallization.

  • Filtration: Filter the solid under Argon (hygroscopic!). Wash the cake with cold Heptane.

  • Drying: Dry in a vacuum oven at 40°C.

Protocol B: Purification by Flash Chromatography

Best for: Separating diastereomers or removing polar impurities.

System Setup:

  • Stationary Phase: Spherical Silica Gel (20-40 µm) pre-treated with 1% TEA in Hexane.

  • Mobile Phase A: DCM

  • Mobile Phase B: 10% MeOH in DCM containing 1%

    
    .
    

Gradient Table:

Time (CV)% Mobile Phase BDescription
0-20%Elute non-polar byproducts (alkenes)
2-100%

30%
Linear gradient to elute the amine
10-1530%Hold to ensure complete elution

Note: The cis and trans diastereomers often have distinct Rf values. A shallower gradient (e.g., 0-15% B over 20 CV) may be required for resolution.

Data Visualization & Workflows

Workflow: Decision Matrix for Purification

The following diagram illustrates the logical flow for processing the crude reaction mixture based on the physical state and purity requirements.

PurificationFlow Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/LCMS) Is the main product the amine? Start->CheckTLC AcidBase Acid-Base Extraction (Isolate Basic Fraction) CheckTLC->AcidBase Yes DecisionVolatile Is the Free Base Volatile/Unstable? AcidBase->DecisionVolatile SaltFormation Protocol A: HCl Salt Formation DecisionVolatile->SaltFormation Yes (Recommended) ColumnChrom Protocol B: Buffered Silica Column DecisionVolatile->ColumnChrom No (Need Isomer Sep) FinalSalt Final Product: HCl Salt (Solid) SaltFormation->FinalSalt ColumnChrom->DecisionVolatile Post-Column FinalOil Final Product: Free Base (Oil) ColumnChrom->FinalOil Careful Evaporation

Caption: Decision matrix for selecting the optimal purification route based on compound stability and volatility.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57429838, (1S)-6-Oxaspiro[2.5]octan-1-amine. Retrieved from [Link]

  • Bayer Pharma AG. Pyrimidine biaryl amine compounds and their uses.[2] WO2012101065A2. (Describes the use of this compound HCl in CDK9 inhibitor synthesis). Retrieved from

  • Takeda Pharmaceutical Co Ltd. Oxaspiro [2.5] octane derivatives and analogs.[3] EP2683706A1. (Synthesis and application of oxaspiro scaffolds). Retrieved from

Sources

Technical Support Center: Managing Hygroscopicity of 6-Oxaspiro[2.5]octan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-SP25-HYGRO Status: Active Guide Classification: Handling & Stability Protocol Compound: 6-Oxaspiro[2.5]octan-1-amine hydrochloride (CAS: 1779133-13-9)

Executive Summary

You are encountering handling difficulties with This compound hydrochloride , a spirocyclic building block containing a strained cyclopropane ring fused to a tetrahydropyran derivative.

The Core Challenge: This compound is classified as hygroscopic and air-sensitive [1]. The hydrochloride salt form provides some stability, but the high lattice energy of the chloride ion coupled with the polar amine creates a strong thermodynamic drive to absorb atmospheric moisture.

The Risk: Beyond simple weighing errors, moisture absorption leads to deliquescence (dissolving in absorbed water). In this concentrated aqueous, acidic state, the strained spiro[2.5] system is vulnerable to hydrolytic ring-opening or rearrangement, compromising the structural integrity of your starting material before the reaction even begins.

Module 1: Storage & Preservation (The First Line of Defense)

Principle: Prevent the thermodynamic equilibrium shift toward hydration by maintaining a moisture-free barrier.

Standard Operating Procedure (SOP)
  • Primary Containment:

    • Never store in simple screw-cap vials without secondary protection.

    • Protocol: Flush the headspace with dry Argon or Nitrogen after every use. Seal the cap with Parafilm® or electrical tape to prevent gas exchange.

  • Secondary Containment (The "Double-Wall" System):

    • Place the primary vial inside a secondary jar containing a color-indicating desiccant (e.g., Drierite™ or Silica Gel).

    • Why? This creates a "sacrificial" environment where the desiccant absorbs permeating moisture before it reaches the amine salt.

  • Temperature Control:

    • Specification: Store at < 15°C (Refrigerated) [1].

    • Critical Caution: You MUST allow the vial to warm to room temperature before opening. Opening a cold vial in a warm lab causes immediate condensation on the solid, turning your powder into a sticky gum instantly.

Module 2: Weighing & Dispensing (Troubleshooting)

Issue: "The mass keeps increasing while I weigh it." Diagnosis: Rapid moisture uptake (hygroscopicity) is altering the stoichiometry.

Technique A: The "Difference Weighing" Method (Recommended)

Use this when a glovebox is unavailable.

  • Tare a capped weighing vial containing your bulk solid.

  • Quickly transfer an estimated amount to your reaction vessel.

  • Immediately recap and re-weigh the source vial.

  • Calculation:

    
    .
    
  • Why: This minimizes the time the bulk solid is exposed to air.

Technique B: Inert Atmosphere Bag (Glove Bag)

For precise stoichiometry (


 error), perform all transfers inside a disposable glove bag inflated with dry nitrogen.

Data: Impact of Exposure Time on Mass Accuracy (Simulated data based on typical low-MW amine HCl salts)

Exposure Time (Ambient Air)Mass Gain (%)Physical StateConsequence
0 - 30 sec< 0.5%Free-flowing powderNegligible
2 mins2 - 5%Clumping / TackyStoichiometry Error
> 10 mins> 15%Deliquescent (Goo)High Risk of Degradation

Module 3: Recovery & Drying Protocols

Scenario: Your compound has clumped or turned into a gum. Objective: Remove water without thermally degrading the strained spiro-ring.

Workflow Visualization

DryingWorkflow Start State: Clumped/Wet Solid Decision Is it Deliquescent (Liquid)? Start->Decision VacDry Method A: Vacuum Desiccation (P2O5, <40°C) Decision->VacDry No (Just Clumped) Azeo Method B: Azeotropic Drying (Toluene/DCM) Decision->Azeo Yes (Goo/Liquid) Final Dry Free-Flowing Solid VacDry->Final Azeo->Final

Figure 1: Decision matrix for recovering hygroscopic amine salts.

Protocol A: Vacuum Desiccation (Mild)

Best for minor clumping.

  • Place the open vial in a vacuum desiccator.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) or fresh KOH pellets. (Silica is often too weak for amine salts).
    
  • Vacuum: High vacuum (< 1 mbar) for 12–24 hours.

  • Temperature: Do NOT exceed 40°C. The spiro[2.5]octane ring strain makes it susceptible to thermal rearrangement [2].

Protocol B: Azeotropic Rescue (Severe)

Best for deliquescent "goo".

  • Dissolve the wet material in a mixture of dry DCM (Dichloromethane) and Toluene (1:1).

  • The water will form an azeotrope with the toluene/solvent mix.[1]

  • Concentrate on a rotary evaporator.

  • Repeat the "dissolve & strip" process 2–3 times with fresh anhydrous toluene.

  • The final residue should foam up into a solid, which can then be vacuum dried.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I just use the "wet" salt and adjust the molecular weight?

Strictly No. You cannot accurately determine the water content without running a Karl Fischer titration or qNMR every time. Furthermore, the water acts as a nucleophile. If you are performing an amide coupling or nucleophilic substitution, the water will compete with your amine, lowering yields and generating impurities.

Q2: The compound turned brown. Is it still good?

Likely Degraded. TCI notes the appearance as "White to Brown" [1], but a shift from white to dark brown usually indicates oxidation or acid-catalyzed polymerization of the strained ring. Check purity via proton NMR (


-NMR) in DMSO-

. Look for loss of the cyclopropane protons (typically high field, 0.5–1.5 ppm).

Q3: Can I convert it to the free base to store it?

Not Recommended. The free amine is likely a volatile oil and even more sensitive to oxidation and


 (forming carbamates) than the HCl salt [3]. Store as the HCl salt; free-base it in situ immediately before use.

Q4: How do I check if it's dry without wasting material?

Use qNMR (Quantitative NMR). Dissolve a small aliquot (~5 mg) in a strictly anhydrous deuterated solvent (like DMSO-


 from a fresh ampule). Check for the water peak (approx 3.33 ppm in DMSO). If the water integral is significant compared to the spiro-ring signals, further drying is required.

References

  • TCI Chemicals. Product Specification: this compound Hydrochloride (Product No.[2] O0678). Retrieved from

  • PubChem. Compound Summary: this compound.[3][4] National Library of Medicine. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Optimizing reaction conditions for coupling with 6-Oxaspiro[2.5]octan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers utilizing 6-Oxaspiro[2.5]octan-1-amine in medicinal chemistry campaigns. It addresses the unique reactivity profile imposed by the spirocyclic ether-cyclopropane fusion.

Product Class: Spirocyclic Primary Amines Key Feature: High Fsp³ Score, Conformational Restriction Primary Challenge: Steric hindrance at the


-carbon and potential cyclopropane instability.[1][2]

Module 1: Critical Reactivity Insights

Before initiating synthesis, understand the physicochemical constraints of this scaffold:

  • Steric Environment: The amine is situated on a cyclopropane ring spiro-fused to a tetrahydropyran. The spiro-quaternary carbon is adjacent to the amine-bearing carbon. This creates a neopentyl-like steric environment, significantly reducing nucleophilic attack rates compared to standard cyclopropylamines.[1]

  • Basicity & Nucleophilicity: Cyclopropylamines typically exhibit lower pK

    
     values (~8.5–9.[1]0) than acyclic alkyl amines due to the higher 
    
    
    
    -character of the C-N bond.[2][3] Combined with steric bulk, this makes the amine a "harder" but slower nucleophile.[1]
  • Scaffold Stability: While the ether ring is stable, the cyclopropane ring introduces strain (~27 kcal/mol).[3] Avoid strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or highly acidic aqueous conditions at elevated temperatures, which may trigger ring-opening rearrangements.[1][2]

Module 2: Troubleshooting & Optimization (Q&A)

Topic A: Amide Coupling Failures

Q: My standard EDC/HOBt coupling yields <20% product. The amine remains unreacted. What is the fix?

Diagnosis: The steric bulk of the spiro-system prevents the formation of the tetrahedral intermediate with standard activated esters. EDC/HOBt active esters are often too short-lived or not electrophilic enough to capture this hindered amine.[1]

Protocol A1: The "Power Coupling" Method (Recommended) Switch to HATU or T3P (Propylphosphonic anhydride) .[2][3] These reagents generate more reactive species that drive the reaction despite steric penalty.[2]

ParameterRecommended ConditionRationale
Reagent HATU (1.2 – 1.5 eq)Generates the highly reactive At-ester.[1][2][3]
Base DIPEA (3.0 eq)Essential to fully desalt the HCl amine and activate the acid.
Solvent DMF or DMAc Polar aprotic solvents stabilize the polar transition state.[2][3]
Additive HOAt (0.5 eq)Optional: Catalyzes the reaction if using HATU.[2]
Temp 0°C

RT

50°C
Start cold to mix, then heat if conversion stalls after 2h.

Protocol A2: The T3P Alternative (For Epimerization-Prone Acids) If your carboxylic acid partner has a chiral center, HATU may cause racemization.[1][2][3] Use T3P.

  • Conditions: T3P (50% in EtOAc, 2.0 eq), Pyridine (3.0 eq), EtOAc or 2-MeTHF, 0°C to RT.

Technical Tip: Ensure the amine is free-based in situ. If using the HCl salt, premix the amine with 1.0 eq of base for 5 minutes before adding to the activated acid mixture.[1]

Topic B: Nucleophilic Aromatic Substitution (S Ar)

Q: I am trying to displace a chloride on a pyrimidine, but the reaction is stuck at 10% conversion even at reflux.

Diagnosis:

  • Poor Nucleophilicity: The steric bulk retards the approach to the aromatic ring.

  • Solvent Choice: Protic solvents (EtOH, MeOH) solvate the amine, further reducing nucleophilicity.[1]

  • Leaving Group: Chloride might be too poor a leaving group for this hindered amine.[1]

Troubleshooting Steps:

  • Solvent Switch: Move to NMP (N-Methyl-2-pyrrolidone) or DMSO .[1][2] These dipolar aprotic solvents strip the cation from the base and do not solvate the amine nucleophile, increasing reactivity.[1]

  • Temperature: This scaffold is thermally stable.[1][2] Validated protocols utilize temperatures up to 110°C in NMP.[2][3]

  • Base: Use

    
      (3.0 eq).[2] Inorganic bases are often superior in S
    
    
    
    Ar to prevent side reactions associated with organic bases at high heat.[2]

Validated S


Ar Protocol: 

"To a solution of heteroaryl halide (1.0 eq) in NMP (0.5 M) was added this compound HCl (1.0–1.2 eq) and


 (3.0 eq). The mixture was heated at 110°C  for 18 hr." [1]
Topic C: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Q: S


Ar failed. Which ligand system works for this hindered primary amine? 

Diagnosis: Standard ligands (BINAP, Xantphos) often create too much steric crowding when pairing a hindered amine with a hindered aryl halide.[1]

Recommendation: Use Dialkylbiaryl phosphine ligands designed for hindered primary amines.[1][2][3]

  • First Choice: BrettPhos or RuPhos Pd G3/G4 precatalysts.[1][2][3]

  • Base: NaOtBu (Strong base) or

    
     (Weak base).[1][2]
    
  • Solvent: 1,4-Dioxane or Toluene at 80–100°C.[1][2][3]

Decision Logic:

  • Is the substrate base-sensitive?

    
     Use 
    
    
    
    / BrettPhos.[1][2]
  • Is the substrate stable?

    
     Use NaOtBu / RuPhos (Faster rates).[3]
    

Module 3: Workflow Decision Tree

The following diagram illustrates the logical flow for selecting the optimal coupling strategy based on electrophile type and failure modes.

CouplingOptimization Start Start: Coupling this compound Electrophile Select Electrophile Type Start->Electrophile Acid Carboxylic Acid (Amide Formation) Electrophile->Acid ArylHalide Aryl/Heteroaryl Halide (C-N Bond Formation) Electrophile->ArylHalide ChiralAcid Is Acid Chiral/Epimerizable? Acid->ChiralAcid SNAr_Check Is Aryl Halide Electron Deficient? (e.g., Pyrimidine, Nitro-benzene) ArylHalide->SNAr_Check StandardAmide Try HATU + DIPEA in DMF HATU_Heat Use HATU + HOAt Heat to 50°C StandardAmide->HATU_Heat Low Yield? Yes Yes ChiralAcid->Yes Risk of Racemization No No ChiralAcid->No T3P Use T3P + Pyridine (Low Epimerization) SNAr_Check->Yes SNAr_Check->No SNAr Attempt SNAr: NMP, K2CO3, 110°C SNAr_Result Did SNAr work? SNAr->SNAr_Result No (<20% Conv.) No (<20% Conv.) SNAr_Result->No (<20% Conv.) Buchwald Buchwald-Hartwig Coupling LigandSelect Select Ligand for Hindered Amine: BrettPhos or RuPhos Buchwald->LigandSelect Yes->T3P Yes->SNAr No->StandardAmide No->Buchwald No (<20% Conv.)->Buchwald

Caption: Decision matrix for optimizing C-N bond formation with sterically hindered spirocyclic amines.

Module 4: Handling & Stability Data

Salt Form Management

The amine is typically supplied as a Hydrochloride (HCl) salt (CAS: 1779133-13-9).[1][3]

  • Hygroscopicity: High.[1][2][3] Store in a desiccator.

  • Stoichiometry: You must account for the HCl. If your protocol calls for 2.0 eq of base, add an extra 1.0 eq (Total 3.0 eq) to neutralize the salt first.[1]

  • Free-Basing Protocol: For sensitive organometallic reactions, it is often better to free-base the amine prior to reaction:

    • Dissolve salt in minimal water.[1][2][3]

    • Basify with 1N NaOH (pH > 12).

    • Extract with DCM (

      
      ).[1][2]
      
    • Dry over

      
       and concentrate carefully (amine may be volatile/unstable if concentrated to dryness for prolonged periods).
      
Acid Sensitivity

While the 6-oxaspiro[2.5]octane core is robust, the cyclopropane ring is susceptible to acid-catalyzed ring opening, particularly if the nitrogen is acylated (amide form) and then subjected to strong acid.[1]

  • Avoid: Neat TFA deprotection for prolonged periods if other acid-labile groups are present.[1]

  • Preferred Deprotection: HCl in Dioxane or mild TFA/DCM (1:4) at 0°C.

References

  • Validating SNAr Conditions

    • Source: Patent US8778951B2 (Example 1b).[1][2]

    • Context: Reaction of (R)-6-oxaspiro[2.5]octan-1-amine HCl with 2,6-dibromopyridine using

      
       in NMP at 110°C.[1][2][3][4]
      
    • URL
  • Amide Coupling with T3P

    • Source: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][2][3][5] Organic Letters, 2011, 13(19), 5048–5051.[1][2]

    • Context: General methodology for coupling hindered/sensitive amines.[1][2]

    • URL:[Link][1][2][3]

  • Spirocyclic Scaffold Utility

    • Source: Zheng, Y., & Tice, C. M.[1] "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Expert Opinion on Drug Discovery, 2016.[1][2]

    • Context: Discussion on Fsp3 and physicochemical advantages of spiro[2.5]octane systems.
    • URL:[Link]

Sources

Storage and handling guidelines for 6-Oxaspiro[2.5]octan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for 6-Oxaspiro[2.5]octan-1-amine , a high-value spirocyclic building block used to enhance Fsp³ character and metabolic stability in drug discovery.[1][2][3]

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2025-05-20[1][2][3]

Compound Identity & Critical Specifications

Before handling, verify the specific form of the compound in your inventory.[3] The handling protocols differ significantly between the hydrochloride salt (most common commercial form) and the free base.[2][3]

ParameterSpecificationNotes
IUPAC Name This compoundSpiro-fused tetrahydropyran and cyclopropane rings.[1][2][3]
CAS (HCl Salt) 1779133-13-9 Primary Commercial Form. White to off-white solid.[1][2][3]
CAS (Free Base) 909406-68-4 (R-isomer)Often a viscous oil or low-melting solid.[1][3]
Mol. Weight 163.65 g/mol (HCl) / 127.19 g/mol (Base)Adjust stoichiometry calculations accordingly.[1][2][3]
pKa (Predicted) ~8.5 - 9.0 (Conjugate Acid)Cyclopropylamines are generally weaker bases than alkylamines.[1][3]
Key Sensitivities Hygroscopic, Air-Sensitive Rapidly absorbs atmospheric moisture and CO₂.[1][2][3]

Storage & Stability Guidelines (The "Vault" Protocol)

User Question: "I received this compound at ambient temperature. Do I need to move it to the freezer immediately?"

Technical Response: Yes. While the hydrochloride salt demonstrates short-term stability during transit, long-term integrity requires strict control of moisture and temperature.[1][3] The cyclopropylamine moiety, while relatively robust, can undergo ring-opening or degradation if the salt becomes deliquescent (absorbs enough water to dissolve itself) in the presence of trace impurities.[1][2]

Storage Decision Tree

Follow this logic flow to determine the optimal storage location for your sample.

StorageProtocol cluster_warning CRITICAL HANDLING Start Incoming Shipment This compound CheckForm Check Form: HCl Salt or Free Base? Start->CheckForm HCl HCl Salt (Solid) CheckForm->HCl FreeBase Free Base (Oil/Solid) CheckForm->FreeBase LongTerm Long Term Storage (>1 week)? HCl->LongTerm Freezer -20°C Freezer (Sealed under Argon) FreeBase->Freezer Long Term Fridge 4°C Refrigerator (Dark, Inert Gas) FreeBase->Fridge Active Use Desiccator Desiccator Cabinet (RT, <20% RH) LongTerm->Desiccator No (Active Use) LongTerm->Freezer Yes Warn Allow to warm to RT before opening vial! Freezer->Warn Retrieval

Figure 1: Decision matrix for storage based on chemical form and usage frequency.[1]

Best Practices Checklist:
  • The "Warm-Up" Rule: Never open a cold vial immediately. Condensed atmospheric moisture will instantly degrade the hygroscopic salt.[3] Allow the vial to equilibrate to room temperature (approx. 30 mins) in a desiccator before opening.

  • Inert Atmosphere: Determine if your lab has a glovebox.

    • Ideal: Handle inside a Nitrogen/Argon glovebox.[3]

    • Acceptable: Flush the headspace with Argon after every use and seal with Parafilm.[2][3]

  • Container: Glass vials with Teflon-lined caps are preferred. Avoid storing the free base in plastic for extended periods as amines can leach plasticizers.[3]

Handling & Solubilization (Troubleshooting)

User Question: "The solid turned into a sticky gum while I was weighing it. Is it ruined?"

Technical Response: It has likely undergone deliquescence . The compound is not necessarily chemically degraded yet, but the stoichiometry is now unreliable due to water weight.

  • Immediate Fix: Dissolve the entire "gum" in a known volume of dry solvent (e.g., DMSO or Methanol) to create a stock solution.[2][3] Calculate concentration based on the original dry weight.

  • Prevention: Use a static-free weighing boat and work quickly. Do not return unused powder to the stock vial.

Solvent Compatibility Matrix
SolventSolubility (HCl Salt)Solubility (Free Base)Suitability for Reactions
Water HighModerateGood for aqueous workups; avoid for coupling if possible.[1][2][3]
Methanol HighHighExcellent for stock solutions.[1][2][3]
DMSO HighHighPreferred for biological assays/stock.[1]
DCM Low/InsolubleHighCritical Distinction: HCl salt will NOT dissolve in DCM.[1][2][3]
THF LowHighGood for free base reactions.[1][2]
Ether/Hexane InsolubleModerateUsed to precipitate the salt from reaction mixtures.[1][3]
Protocol: Generating the Free Base in situ

Many reactions (e.g., amide coupling, reductive amination) require the nucleophilic free amine.[3] If you have the HCl salt, you must liberate it.

The "Flash Release" Method:

  • Dissolve: Suspend the HCl salt in DCM (or DMF if DCM-insoluble).

  • Neutralize: Add 1.5 - 2.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).[1][2][3]

  • Verify: The suspension should clarify as the organic-soluble free base is formed (if in DCM).

  • Use: Add this mixture directly to your activated electrophile. Do not isolate the free base unless necessary, as it is less stable.[1]

Experimental FAQs

Q: I am trying to couple this amine to a carboxylic acid using HATU, but the yield is <10%. Why? A: This is likely a steric or electronic issue .

  • Sterics: The spiro-cyclopropane ring creates significant steric bulk around the nitrogen.[1][2] Standard coupling times (1-2 h) may be insufficient.[1] Recommendation: Extend reaction time to 12-24 h and heat to 40°C if the substrate allows.

  • Basicity: Cyclopropylamines have high s-character in the C-N bond, reducing nucleophilicity compared to standard alkyl amines.[1][2][3] Recommendation: Use a stronger activation agent (e.g., COMU or acid chloride generation) rather than standard carbodiimides.

Q: Can I use this building block in acidic deprotection steps (e.g., Boc removal with TFA)? A: Generally, Yes , but with caution.[3] The spiro-ether (tetrahydropyran) is stable to TFA.[1] The cyclopropane ring is also relatively stable to TFA at 0°C to RT.[2] However, avoid strong Lewis acids (e.g., BBr₃, AlCl₃) or harsh conditions (refluxing HBr), which can trigger ring-opening of the cyclopropane or ether cleavage.[1][2]

Q: My LCMS shows a mass of M+18. What is this? A: This is likely an ammonium adduct [M+NH4]+, which is common for amines in mass spectrometry, or it could indicate hydrolysis if you are seeing ring opening (though less likely to be exactly +18 mass shift from parent).[2] If the mass is M+14, suspect methylation if using Methanol/Acid.[3]

Safety & Disposal

  • Hazards: Causes severe skin burns and eye damage (Category 1B).[2][3] The spirocyclic structure does not negate the caustic nature of primary amines.[2]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[3] Handle in a fume hood.

  • Spill Cleanup: Neutralize with weak acid (dilute acetic acid) before wiping up with absorbent pads.[2] Dispose of as hazardous organic waste containing nitrogen.[2][3]

References

  • Tokyo Chemical Industry (TCI). Product Specification: this compound Hydrochloride.[1][2][3][4] Accessed May 2025. [1]

  • PubChem. Compound Summary: this compound.[1][2][3][5] National Library of Medicine.[3] [1]

  • Sigma-Aldrich. Safety Data Sheet (SDS) - Spirocyclic Amines.[1][2][3][1][2][3]

  • Carreira, E. M., & Fessard, T. C. (2014).[3] Spirocyclic Scaffolds in Drug Discovery.[2][3] Chemical Reviews.[3] (Contextual grounding for spirocyclic stability).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 6-Oxaspiro[2.5]octan-1-amine Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of stereoisomers is a critical checkpoint. Molecules with multiple chiral centers, such as 6-Oxaspiro[2.5]octan-1-amine, present a common yet crucial analytical challenge. This spirocyclic amine, a potentially valuable building block, possesses two stereocenters: the spiro carbon (C5) and the amine-bearing carbon of the cyclopropane ring (C1). This arrangement gives rise to a pair of diastereomers, whose distinct three-dimensional architecture necessitates a robust analytical methodology for differentiation.

This guide provides an in-depth comparison of the diastereomers of this compound, leveraging the power of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple cataloging of peaks to explain the causal relationships between stereochemistry and spectral output, offering field-proven insights into experimental design and data interpretation.

The Structural Challenge: Visualizing the Diastereomers

The core of the analytical problem lies in the relative orientation of the amine group (-NH₂) with respect to the tetrahydropyran ring. This gives rise to two diastereomers, which can be described as cis and trans. In the cis isomer, the amine group and the oxygen of the tetrahydropyran ring are on the same face of the molecule, while in the trans isomer, they are on opposite faces. This seemingly subtle difference creates profoundly different chemical and magnetic environments for the nuclei within each molecule.

Caption: Molecular structures of the cis and trans diastereomers of this compound.

¹H NMR Analysis: The Primary Toolkit for Differentiation

¹H NMR spectroscopy is the most powerful initial tool for distinguishing these diastereomers. The chemical shift, multiplicity, and coupling constants of specific protons serve as direct reporters of the local stereochemical environment.[1] Diastereotopic protons, which are chemically non-equivalent, will exhibit distinct chemical shifts.[2]

Key Diagnostic Protons:
  • H-1 (The Methine Proton): The proton on the carbon bearing the amine group (C1) is the most diagnostically significant. Its chemical environment is drastically different in the cis and trans isomers.

    • Causality: In one isomer, this proton will be oriented closer to the oxygen atom of the tetrahydropyran ring. The anisotropic effect of the C-O bonds and the lone pairs of the oxygen will deshield this proton, causing a downfield shift in its resonance frequency.[3] Conversely, in the other diastereomer, H-1 will be in a less sterically and electronically congested environment, resulting in a more upfield chemical shift.

    • Expected Observation: A clear separation of the H-1 signals for the two diastereomers, often by >0.2 ppm.

  • C2-H₂ (Cyclopropane Protons): The two protons on the C2 carbon of the cyclopropane ring are diastereotopic.

    • Causality: Their proximity and orientation relative to the tetrahydropyran ring and the C1-amine group differ between the cis and trans isomers. This results in four unique signals for these two protons across the two diastereomers.

    • Expected Observation: Complex multiplets in the aliphatic region, where the specific chemical shifts are unique to each diastereomer.

  • Tetrahydropyran Ring Protons: The axial and equatorial protons of the tetrahydropyran ring, particularly those at C4 and C8, will experience different shielding and deshielding effects from the cyclopropane ring and the amine group in each diastereomer.

The Power of 2D NMR: Confirming Relative Stereochemistry

While 1D ¹H NMR provides strong evidence, 2D Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) provides definitive proof of relative stereochemistry.[4] An NOE is observed between protons that are close in space (<5 Å), regardless of their bonding connectivity.

  • Experimental Logic: By irradiating the H-1 proton signal of one diastereomer, we can observe through-space correlations to specific protons on the tetrahydropyran ring.

    • In the cis isomer , a strong NOE would be expected between H-1 and the axial protons on the same face of the tetrahydropyran ring.

    • In the trans isomer , such a correlation would be absent or significantly weaker. Instead, NOEs might be observed to other, more distant protons.

The determination of relative configuration in spiro compounds can sometimes be challenging with NOE alone, but it remains a cornerstone technique.[5]

¹³C NMR Analysis: A Complementary Perspective

¹³C NMR spectroscopy provides a less crowded spectrum and offers complementary data for structural confirmation. The chemical shift of a carbon nucleus is highly sensitive to its electronic environment and steric interactions.[6][7]

Diagnostic Carbon Signals:
Carbon AtomExpected Differentiation and Rationale
C1 (Amine-bearing) The chemical shift will differ due to the varied steric compression and electronic environment in the cis and trans forms.
C5 (Spiro Carbon) As a quaternary center, this carbon's resonance is highly sensitive to the overall molecular geometry. The different steric pressures in the two diastereomers will likely lead to a measurable difference in chemical shift.
C2 (Cyclopropane) Similar to C1, the C2 carbon will experience different shielding effects based on the orientation of the adjacent amine group relative to the larger ring system.
C4 & C8 (Tetrahydropyran) These carbons are subject to the gamma-gauche effect. The orientation of the C1-C5 bond relative to these carbons will differ, leading to shielding (upfield shift) in the more sterically crowded diastereomer.

Summary of Expected NMR Data

The following tables summarize the key spectral differences to anticipate when comparing the two diastereomers. Absolute chemical shifts will depend on the solvent and instrument, but the relative differences are the key diagnostic indicators.

Table 1: Anticipated ¹H NMR Chemical Shift (δ) and Coupling Constant (J) Differences

Proton(s)cis-Diastereomertrans-DiastereomerRationale for Difference
H-1 More DownfieldMore UpfieldAnisotropic effect from tetrahydropyran oxygen in the cis isomer.
C2-H₂ Two distinct signalsTwo distinct, but different signalsDifferent magnetic environments due to stereochemistry.
NH₂ Broad singletBroad singletChemical shift is highly variable; D₂O exchange confirms assignment.[8]
³J(H-1, H-neighbors) Unique valueDifferent valueDihedral angles between H-1 and adjacent protons differ.

Table 2: Anticipated ¹³C NMR Chemical Shift (δ) Differences

Carboncis-Diastereomertrans-DiastereomerRationale for Difference
C1 δ_A_δ_B_ (δ_A_ ≠ δ_B_)Different steric and electronic environment.
C5 (Spiro) δ_X_δ_Y_ (δ_X_ ≠ δ_Y_)Sensitivity of quaternary carbons to geometric changes.
C4 / C8 Potentially more shieldedPotentially less shieldedGamma-gauche steric effects.

A Self-Validating Experimental Workflow

To ensure trustworthy and reproducible results, a systematic approach combining multiple NMR experiments is essential.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Final Output prep Dissolve ~5-10 mg of diastereomer mixture in 0.6 mL of CDCl₃ or other suitable deuterated solvent with TMS acq_1h 1. Acquire standard ¹H NMR spectrum prep->acq_1h acq_13c 2. Acquire ¹³C{¹H} NMR spectrum proc_1d Process 1D spectra (phasing, baseline correction, integration) acq_1h->proc_1d acq_cosy 3. Acquire 2D ¹H-¹H COSY acq_13c->proc_1d acq_hsqc 4. Acquire 2D ¹H-¹³C HSQC proc_2d Process 2D spectra acq_cosy->proc_2d acq_noesy 5. Acquire 2D ¹H-¹H NOESY/ROESY acq_hsqc->proc_2d acq_noesy->proc_2d assign_1h Assign ¹H signals using COSY and multiplicity proc_1d->assign_1h quantify Determine diastereomeric ratio from ¹H integration of well-resolved signals proc_1d->quantify proc_2d->assign_1h assign_13c Assign ¹³C signals using HSQC and chemical shift theory assign_1h->assign_13c assign_stereo Determine relative stereochemistry using key NOE correlations assign_13c->assign_stereo result Unambiguous assignment of both diastereomers and their relative quantities in the sample assign_stereo->result quantify->result

Caption: Recommended workflow for NMR-based characterization of diastereomers.

Detailed Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄) in a standard 5 mm NMR tube. Chloroform-d is often a good first choice for general organic molecules.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

    • For confirmation of -NH₂ protons, a second sample can be prepared and shaken with a drop of D₂O, which will cause the amine proton signals to disappear.[8]

  • NMR Data Acquisition (Typical Parameters on a 400 MHz Spectrometer):

    • ¹H NMR: Acquire with a 30-degree pulse angle, a relaxation delay (d1) of at least 2 seconds, and 16-32 scans. Ensure the spectral width covers the range of -1 to 12 ppm.

    • ¹³C NMR: Acquire with proton decoupling. Use a 30-degree pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise, especially for the quaternary spiro carbon. The spectral width should typically cover 0 to 220 ppm.[6]

    • 2D COSY: Use standard gradient-selected (gs-COSY) parameters. Acquire with 256-512 increments in the F1 dimension and 8-16 scans per increment.

    • 2D HSQC: Use a gradient-selected, sensitivity-enhanced sequence (e.g., hsqcedetgpsp). Optimize for a one-bond ¹J(C,H) coupling of ~145 Hz.

    • 2D NOESY: Use a standard noesygpph pulse sequence with a mixing time of 500-800 ms. This duration is a good starting point for small molecules to allow for the buildup of NOE cross-peaks.

  • Data Processing and Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).

    • Apply exponential line broadening (e.g., LB = 0.3 Hz for ¹H) to improve the signal-to-noise ratio.

    • Carefully phase and baseline correct all spectra.

    • For quantitative analysis, determine the diastereomeric ratio by integrating well-resolved, non-overlapping signals in the ¹H spectrum corresponding to each diastereomer.[1]

    • Systematically analyze the 2D spectra to build connectivity maps (COSY) and one-bond proton-carbon correlations (HSQC) to assign all signals confidently before interpreting the crucial NOESY data.

By following this comprehensive approach, researchers can confidently and accurately differentiate the diastereomers of this compound, ensuring the stereochemical integrity of their compounds for subsequent research and development.

References

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. [Link]

  • Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. [Link]

  • PubMed. (n.d.). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. PubMed. [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. [Link]

  • ResearchGate. (n.d.). C-13 NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Request PDF. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Request PDF. [Link]

  • ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. [Link]

  • Synthesis of Novel Optically Pure Chiral Diamine from Levopimaric Acid. (n.d.). [Link]

  • Kumar, K. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Department of Chemistry, B.H.U.[Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Sarotti, A. M. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. The Journal of Organic Chemistry, 81(23), 11833–11842. [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H-general.cdx. [Link]

  • National Institutes of Health. (n.d.). (1S)-6-Oxaspiro[2.5]octan-1-amine. PubChem. [Link]

  • ResearchGate. (n.d.). Relative stereochemistry of the spiro ring system in 2 and 3. Key NOE... [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Reddit. (2022). Can NMR be used to separate enantiomers or diastereomers? r/Mcat. [Link]

  • ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Google Patents. (n.d.). WO2006030017A1 - Synthesis of amine stereoisomers.
  • PubMed. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. [Link]

  • ResearchGate. (n.d.). (PDF) 1 H and 13 C NMR spectra of polycyclic compounds. [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

  • ResearchGate. (n.d.). (PDF) Full relative stereochemistry assignment and conformational analysis of 13,19-didesmethyl spirolide C via NMR- and molecular modeling-based techniques. [Link]

  • ResearchGate. (n.d.). Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. [Link]

  • NMR Wiki. (2009). Determination of relative stereochemistry. [Link]

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A-Senior-Application-Scientist's-Guide-to-the-Structural-Elucidation-of-6-Oxaspiro[2.5]octan-1-amine-Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

In the landscape of modern drug discovery, the architectural precision of a molecule is paramount. For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a novel chemical entity is not merely an academic exercise; it is a critical step that dictates everything from biological activity and patentability to the ultimate success of a therapeutic candidate. Among the rising stars in medicinal chemistry are spirocyclic scaffolds, which offer a unique combination of structural rigidity and three-dimensional complexity.[1][2] The 6-oxaspiro[2.5]octan-1-amine framework, in particular, represents a class of compounds with significant potential, merging the conformational constraint of a spirocycle with the versatile functionality of an amine and the synthetic accessibility of an epoxide.

This guide provides an in-depth, comparative analysis of the essential techniques for the structural elucidation of these promising derivatives. While a suite of analytical tools is indispensable for a comprehensive characterization, this document will establish the preeminence of Single-Crystal X-ray Diffraction (SC-XRD) as the definitive method for unambiguous structural assignment. We will delve into the causality behind experimental choices, compare its performance with orthogonal spectroscopic techniques, and present a holistic workflow for achieving unequivocal structural proof.

The-Gold-Standard:-Why-X-ray-Crystallography-is-Indispensable

In drug development, ambiguity is a liability. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstones of chemical analysis, they often provide data that, while informative, can be subject to interpretation, particularly concerning stereochemistry. Single-crystal X-ray crystallography transcends these limitations by providing a direct, high-resolution visualization of the molecule's atomic arrangement in the solid state.[3][4]

The power of this technique lies in its ability to determine not just the connectivity of atoms, but their precise spatial coordinates, bond lengths, bond angles, and, most critically, the absolute configuration of stereocenters.[5][6] For a molecule like a this compound derivative, which contains at least two stereocenters at the spirocyclic junction, confirming the absolute stereochemistry is non-negotiable for understanding its interaction with chiral biological targets. An incorrect stereochemical assignment can lead to wasted resources, misinterpreted structure-activity relationships (SAR), and significant delays in a development pipeline. Therefore, SC-XRD is not just a characterization technique; it is a fundamental risk-mitigation tool.[4]

Experimental-Workflow:-From-Powder-to-Picture-with-SC-XRD

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands both skill and an understanding of the underlying principles. Each step is designed to ensure the final structural model is a trustworthy and accurate representation of the molecule.

Detailed-Experimental-Protocol
  • Crystal Growth (The Art of Patience):

    • Objective: To obtain a single, well-ordered crystal of high quality, typically 0.1-0.3 mm in size. This is often the most challenging step.

    • Causality: The diffraction experiment relies on the constructive interference of X-rays scattered by a repeating, three-dimensional lattice of molecules. Polycrystalline or amorphous material will not produce the discrete diffraction spots necessary for structure solution.

    • Methodology:

      • Solvent Selection: Screen a range of solvents in which the compound has moderate solubility.

      • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks.[7]

      • Vapor Diffusion (Liquid/Liquid): Create a saturated solution of the compound in a good solvent. Place this in a small, open vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting slow crystallization.

    • Insight for Amines: The amine group in the target molecule can present challenges due to its basicity and potential for salt formation with atmospheric CO2 or acidic impurities. It is often beneficial to work under an inert atmosphere (e.g., nitrogen or argon).

  • Data Collection (The Interrogation):

    • Objective: To measure the intensities and positions of as many unique diffraction spots as possible.

    • Causality: The geometric pattern of the diffracted X-rays reveals the unit cell dimensions and symmetry of the crystal, while the intensity of each spot contains the information about the arrangement of atoms within that unit cell.

    • Methodology:

      • Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

      • Cryo-cooling: The crystal is typically flash-cooled to ~100 K (-173 °C) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher resolution data.[8]

      • Diffractometer Setup: The crystal is placed in a modern diffractometer equipped with an X-ray source (commonly Mo or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[9]

      • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images ("frames") are collected over a wide range of orientations to capture a complete sphere of data.[9]

  • Structure Solution and Refinement (The Interpretation):

    • Objective: To convert the raw diffraction data into a chemically sensible 3D model of the molecule.

    • Causality: The "phase problem" prevents direct conversion of intensities to an electron density map. Thus, initial phases are estimated using computational methods ("direct methods" or Patterson methods), which allows for the calculation of an initial electron density map.[8] This map is then improved through an iterative process of model building and refinement.

    • Methodology:

      • Data Integration & Reduction: Software is used to locate the diffraction spots on the collected frames, measure their intensities, and apply corrections for experimental factors.

      • Structure Solution: An initial structural model is generated.

      • Refinement: The positions and displacement parameters of the atoms in the model are adjusted using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model.[8]

      • Validation: The quality of the final model is assessed using several metrics.

A-Self-Validating-System:-Key-Quality-Metrics

A trustworthy crystal structure is validated by internationally accepted metrics. When reviewing a structure, these are the key indicators of reliability:

  • R1 (or R-factor): This value measures the agreement between the observed structure factor amplitudes and those calculated from the final model. For small molecules, a final R1 value below 5% (0.05) is considered excellent.[10]

  • wR2 (weighted R-factor): A more complex R-factor calculated on squared intensities, which is statistically more robust.

  • Goodness-of-Fit (GooF): This metric should refine to a value close to 1.0.[11] A significant deviation can indicate an incorrect model or issues with data quality.[10]

  • Flack Parameter: For chiral molecules crystallizing in a non-centrosymmetric space group, this parameter is crucial for determining the absolute configuration. A value close to 0 indicates the correct enantiomer has been modeled; a value near 1 suggests the inverted structure is correct.[6][12]

Visualizing the Workflow

The path from a flask to a final, validated 3D structure can be visualized as a linear progression with critical decision points and quality control gates.

X_Ray_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination Synthesis Synthesis of Derivative Purification Purification (HPLC/Column) Synthesis->Purification Crystal_Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection (Cryo-cooled) Crystal_Selection->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Refinement (Least-Squares) Structure_Solution->Refinement Validation Validation (R1, GooF, Flack) Refinement->Validation Final_Structure Final 3D Structure & CIF File Validation->Final_Structure

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Orthogonal-and-Complementary-Techniques:-A-Comparative-Look

While SC-XRD provides the definitive answer, it is part of a broader analytical toolkit. NMR and MS are essential partners, providing complementary information that, when integrated, delivers a comprehensive structural understanding.

Nuclear-Magnetic-Resonance-(NMR)-Spectroscopy

NMR spectroscopy is the workhorse for determining the carbon-hydrogen framework of a molecule in solution.[13] For this compound derivatives, ¹H and ¹³C NMR confirm the presence of the core structure, while 2D techniques like COSY and HSQC establish atomic connectivity.[14]

  • Strengths:

    • Provides detailed information about the solution-state structure and connectivity.[15]

    • Can reveal conformational dynamics and the relative orientation of atoms through space via the Nuclear Overhauser Effect (NOE).[16]

  • Limitations:

    • Relative vs. Absolute Stereochemistry: NOE data can establish the relative stereochemistry (e.g., whether two protons are on the same face of a ring) but cannot determine the absolute configuration without a reference.

    • Ambiguity in Rigid Systems: For conformationally locked systems like spirocycles, interpreting coupling constants and NOEs to definitively assign all stereocenters can be complex and sometimes inconclusive.[13]

Mass-Spectrometry-(MS)

Mass spectrometry is unparalleled in its sensitivity and its ability to determine the molecular weight and elemental composition of a compound.[17][18]

  • Strengths:

    • High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[17]

    • When coupled with liquid chromatography (LC-MS), it is a powerful tool for assessing purity and identifying trace-level impurities.[19][20]

  • Limitations:

    • Structurally Blind: MS provides no information about the 3D arrangement of atoms, stereochemistry, or isomerism (e.g., it cannot distinguish between diastereomers).

Comparative-Performance-Data

The following table summarizes the key performance characteristics of these techniques in the context of elucidating the structure of a novel this compound derivative.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D Atomic Coordinates, Bond Lengths/AnglesAtomic Connectivity, Solution ConformationMolecular Weight, Elemental Formula
Absolute Stereochem.? Yes, Definitive (with Flack parameter)[21]No (Provides Relative Stereochemistry)No
Sample State Solid (Single Crystal)SolutionSolution / Solid
Sample Requirement ~1-5 mg (for crystal growth)~1-10 mg< 1 mg (often < 1 µg)
Key Strength Unambiguous 3D structure determination[4]Detailed solution-state structural informationUnmatched sensitivity and formula confirmation[22]
Primary Limitation Requires a high-quality single crystalCannot determine absolute configurationProvides no stereochemical information

An-Integrated-Approach-to-Unambiguous-Structure-Elucidation

Integrated_Workflow Start Synthesized Compound MS MS Start->MS Logic1 Formula Confirmed? MS->Logic1 NMR NMR Logic2 Structure Consistent? NMR->Logic2 XRD XRD Logic3 Crystal Obtained? XRD->Logic3 Final Unambiguous Structure {Absolute Stereochemistry | Solid-State Conformation} Final->MS Matches Formula Final->NMR Corroborates Solution Structure Logic1->Start No (Re-synthesize/ Re-purify) Logic1->NMR Yes Logic2->NMR No (Re-evaluate Data/ Propose New Structure) Logic2->XRD Yes Logic3->XRD No (Optimize Crystallization) Logic3->Final Yes (Solve Structure)

Caption: An integrated workflow for small molecule structure elucidation.

References

  • X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. (2021). ResearchGate. Available at: [Link]

  • Groom, C. R., et al. (2016). A survey of crystallographic quality metrics from CIFs in the Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 238-245. Available at: [Link]

  • 1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. Available at: [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Available at: [Link]

  • Allen, F. H., & Johnson, O. (2015). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1275, 237-53. Available at: [Link]

  • Li, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Current Pharmaceutical Design, 21(34), 5035-5046. Available at: [Link]

  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter. Available at: [Link]

  • Wlodawer, A., et al. (2008). Analysis of the quality of crystallographic data and the limitations of structural models. The FEBS Journal, 275(1), 1-21. Available at: [Link]

  • Glennon, R. A., et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega, 8(24), 21657–21666. Available at: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available at: [Link]

  • Li, Y., & Wu, Y. (2015). Mass spectrometry in small molecule drug development. ResearchGate. Available at: [Link]

  • Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Available at: [Link]

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry. (2026). Oreate AI Blog. Available at: [Link]

  • Li, Y., & Wu, Y. (2016). Application of LCMS in small-molecule drug development. American Pharmaceutical Review. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-90. Available at: [Link]

  • Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. (2026). American Chemical Society. Available at: [Link]

  • R-factor (crystallography). (n.d.). Grokipedia. Available at: [Link]

  • Weiss, M. S. (2001). Global indicators of X-ray data quality. Journal of Applied Crystallography, 34(2), 130-135. Available at: [Link]

  • Piras, M., et al. (1993). Conformational studies of sphingolipids by NMR spectroscopy. I. Dihydrosphingomyelin. Biochemistry, 32(23), 6096-103. Available at: [Link]

  • Nogueira, J. P., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 16(11), 1289-1301. Available at: [Link]

  • Live from the Lab: What is Single Crystal X-Ray Diffraction?. (2022). YouTube. Available at: [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Mass spectrometry for small molecule pharmaceutical product development: a review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-16. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). Absolute structure and absolute configuration. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 114-23. Available at: [Link]

  • Experimental setup for high-pressure single crystal diffraction at.... (n.d.). ResearchGate. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). DNDi. Available at: [Link]

  • NMR free ligand conformations and atomic resolution dynamics. (n.d.). Available at: [Link]

  • Absolute Stereochemistry: The merits of ven and XRD. (n.d.). University of Southampton. Available at: [Link]

  • Toby, B. H. (2006). R factors in Rietveld analysis: How good is good enough?. Powder Diffraction, 21(1), 67-70. Available at: [Link]

  • Small molecule analysis using MS. (n.d.). Bioanalysis Zone. Available at: [Link]

  • Pihlaja, K., et al. (1996). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 34(8), 595-602. Available at: [Link]

  • Herrera, A., et al. (2021). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. Molecules, 26(17), 5326. Available at: [Link]

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Comparative analysis of 6-Oxaspiro[2.5]octan-1-amine and other spirocyclic amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy scaffolds to three-dimensional (


-rich) architectures. 6-Oxaspiro[2.5]octan-1-amine  represents a high-value bioisostere that bridges the gap between the solubility of morpholines  and the metabolic robustness of spirocyclic hydrocarbons .[1]

This guide provides a technical analysis of this scaffold, comparing it against industry standards (Piperidine, Morpholine, Azaspiro[3.3]heptane) and detailing the synthesis and validation protocols required for its integration into lead optimization programs.

Molecule Profile

Compound: this compound CAS: 1779133-13-9 (HCl salt), 909406-68-4 (R-isomer) Core Architecture: Spiro-fusion of a cyclopropane ring (bearing the amine) and a tetrahydropyran ring.[1]

Structural Advantages[1]
  • Vector Control: The spiro-cyclopropane unit locks the amine vector, restricting conformational entropy compared to flexible piperidines.[1]

  • Solubility Anchor: The ether oxygen at position 6 (in the pyran ring) lowers LogP and acts as a hydrogen bond acceptor (HBA), mimicking the solubility benefits of morpholine without the metabolic liability of the N-methylene positions found in some morpholine derivatives.

  • Metabolic Shielding: The quaternary spiro-carbon blocks the typical

    
    -oxidation sites found in simple cyclic amines.[1]
    

Comparative Performance Analysis

The following data compares this compound against standard heterocycles used in medicinal chemistry.

Table 1: Physicochemical and ADME Profiling
PropertyThis compound Morpholine Piperidine 2-Azaspiro[3.3]heptane
Structure Type Spiro-EtherMonocyclic EtherMonocyclic AmineSpiro-Amine
Dimensionality 3D (Rigid)2D (Chair/Boat)2D (Chair)3D (Rigid)
cLogP ~0.2-0.860.840.5 - 1.2
TPSA (

)
~35 (Amine + Ether)12 (Ether only*)12 (Amine only)12-26
Solubility (Aq) HighVery HighHighModerate
Metabolic Stability High (Blocked

-C)
Low-Med (N-dealkylation)Low (Oxidation)High
Basicity (

)
~8.5 - 9.0 (Est.)[1][2]8.3611.22~10.5
Lipophilic Efficiency High ModerateModerateHigh

*Note: TPSA values depend on substitution; values here reflect the core contribution.

Technical Interpretation[1][2][3][4][5][6][7][8][9]
  • Basicity Modulation: The inductive effect of the oxygen atom in the 6-position reduces the

    
     of the amine compared to the pure carbon analog (spiro[2.5]octan-1-amine). This is critical for optimizing permeability (CNS penetration) and reducing hERG liability often associated with highly basic amines.[1]
    
  • Metabolic Soft Spots: Morpholine is often metabolically labile at the carbon

    
     to the nitrogen. The 6-oxaspiro scaffold removes this liability by placing the amine on a cyclopropane ring, which is generally resistant to P450 oxidation.
    

Experimental Protocols

Synthesis of this compound

Methodology: The synthesis utilizes a Curtius Rearrangement strategy to install the amine on the quaternary center, starting from commercially available tetrahydropyran-4-one.[1]

Workflow Diagram (DOT)

SynthesisRoute Start Tetrahydropyran-4-one Step1 4-Methylenetetrahydropyran Start->Step1 Ph3P=CH2 (Wittig) THF, 0°C to RT Step2 Ethyl Spiro-carboxylate Step1->Step2 N2CHCO2Et, Rh2(OAc)4 (Cyclopropanation) Step3 Spiro-Carboxylic Acid Step2->Step3 LiOH, THF/H2O (Hydrolysis) Step4 Boc-Protected Amine Step3->Step4 1. DPPA, Et3N 2. t-BuOH, Reflux (Curtius Rearrangement) Final This compound (HCl Salt) Step4->Final 4M HCl in Dioxane (Deprotection)

Figure 1: Synthetic pathway for this compound via Curtius Rearrangement.

Detailed Protocol (Key Steps)
  • Cyclopropanation: To a solution of 4-methylenetetrahydropyran (1.0 eq) and Rh

    
    (OAc)
    
    
    
    (1 mol%) in DCM, ethyl diazoacetate (1.2 eq) is added slowly via syringe pump over 4 hours to minimize dimerization.[1]
  • Curtius Rearrangement: The spiro-carboxylic acid (1.0 eq) is dissolved in dry toluene.[1] Triethylamine (1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq) are added.[1] The mixture is stirred at RT for 1 hour, then heated to 80°C until gas evolution ceases (isocyanate formation). tert-Butanol (excess) is added, and the mixture is refluxed for 12 hours to yield the Boc-protected amine.[1]

Metabolic Stability Assay (Human Liver Microsomes)

Objective: Validate the "metabolic shielding" hypothesis.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Incubation:

    • Mix 1

      
      M compound with Human Liver Microsomes (0.5 mg/mL protein) and NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl
      
      
      
      ).
    • Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).[1]

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance:
    
    
    
    

Strategic Application: Scaffold Selection Guide

Use the following decision tree to determine when to deploy the 6-oxaspiro[2.5]octane scaffold versus alternatives.

DecisionTree Problem Lead Optimization Issue? Solubility Poor Solubility? Problem->Solubility Physicochem MetabStab High Clearance? Problem->MetabStab ADME Morpholine Use Morpholine (Risk: Metabolic Spot) Solubility->Morpholine Yes (Standard) SpiroEther Use 6-Oxaspiro[2.5]octane (High Sol + Stability) Solubility->SpiroEther Yes (Need 3D/IP) Flatness Lack of Selectivity (Flat Molecule)? MetabStab->Flatness Check Structure Flatness->SpiroEther Yes + Need Polar SpiroCarb Use Spiro[2.5]octane (Lipophilic) Flatness->SpiroCarb Yes (Need Rigid) Piperidine Use Piperidine (Basic, Flexible) Flatness->Piperidine No (Flexible OK)

Figure 2: Decision logic for bioisosteric replacement.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Wuitschik, G., et al. (2008).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. [Link]

  • PubChem Compound Summary. (2023). This compound. National Center for Biotechnology Information.[1] [Link]

  • Charette, A. B. (Ed.).[1] (2017).[1] Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Functionalization. Wiley.[1] (Reference for Rh-catalyzed cyclopropanation protocols).

  • Ghosh, A. K., & Brindisi, M. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. (Reference for Curtius Rearrangement utility). [Link]

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In vitro ADME profile of compounds containing the 6-Oxaspiro[2.5]octan-1-amine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 6-Oxaspiro[2.5]octan-1-amine scaffold, positioning it within the context of modern medicinal chemistry. It evaluates the scaffold's utility as a bioisostere, its physicochemical advantages, and its specific ADME (Absorption, Distribution, Metabolism, Excretion) profile compared to standard alternatives.

Executive Summary: The "Escape from Flatland"

The This compound scaffold represents a strategic fusion of three distinct structural motifs: a tetrahydropyran ring (solubility/polarity), a spiro-cyclopropane unit (conformational rigidity/metabolic block), and a primary amine (vector for substitution).

In drug discovery, this scaffold serves as a high-Fsp³ bioisostere for 4-aminotetrahydropyrans or cyclohexylamines . Its primary value proposition lies in metabolic hardening —blocking the vulnerable 4-position of the saturated ring—while maintaining a desirable physicochemical vector.

Structural Comparison
FeatureThis compound 4-Aminotetrahydropyran Cyclohexylamine
Core Geometry Spirocyclic (Rigid, 3D)Monocyclic (Chair/Boat flux)Monocyclic (Chair/Boat flux)
Metabolic Liability Low (Quaternary spiro-carbon blocks oxidation)High (C4-H abstraction is facile)High (C4 oxidation)
Lipophilicity (LogP) Moderate (~ -0.1 to 0.5)Low (< 0)High (> 1.0)
Solubility High (Ether O + Amine)HighModerate

Physicochemical Profile

Lipophilicity & Solubility

The inclusion of the ether oxygen (position 6) creates a dipole that lowers LogP compared to the all-carbon spiro[2.5]octane analog. This makes the scaffold ideal for fragment-based drug discovery (FBDD) where keeping ligand efficiency (LE) high is critical.

  • Calculated LogP (cLogP): ~ -0.1 (Neutral form)

  • Polar Surface Area (TPSA): ~ 35 Ų (Amine + Ether)

  • Aqueous Solubility: Excellent. The ether oxygen acts as a hydrogen bond acceptor (HBA), disrupting crystal packing lattice energy compared to carbocyclic equivalents.

Conformational Restriction

Unlike 4-aminotetrahydropyran, which undergoes rapid chair-to-chair interconversion, the spiro-cyclopropane moiety locks the amine vector into a more defined orientation relative to the ether ring. This reduces the entropic penalty upon binding to a protein target.

Metabolic Stability (The Core Advantage)

The defining feature of this scaffold is its resistance to oxidative metabolism.

Mechanism of Action: Metabolic Blocking

In standard cyclic amines (e.g., piperidines, tetrahydropyrans), the carbon atom para to the heteroatom (C4) is a "soft spot" for Cytochrome P450 (CYP) oxidation. CYP enzymes typically abstract a hydrogen atom from this position to form a radical, leading to hydroxylation.

In This compound , this C4 position is a quaternary spiro-carbon . It has no abstractable hydrogens. This forces the metabolic machinery to attack less favorable positions (e.g., adjacent to the ether oxygen), significantly reducing the intrinsic clearance (


).
Visualization: Metabolic Soft Spot Analysis

The following diagram illustrates how the spiro-scaffold diverts metabolic attack compared to the standard pyran scaffold.

MetabolicBlocking Pyran 4-Aminotetrahydropyran (Standard Scaffold) CYP CYP450 Enzyme (Oxidative Attack) Pyran->CYP Exposes C4-H Spiro This compound (Spiro Scaffold) Spiro->CYP Exposes Quaternary C4 Metabolite_A 4-Hydroxy Metabolite (Rapid Clearance) CYP->Metabolite_A Easy H-Abstraction Metabolite_B Metabolically Stable (Low Clearance) CYP->Metabolite_B Blocked! No C4-H

Figure 1: Mechanism of metabolic stabilization. The spiro-carbon removes the vulnerable hydrogen atom found in standard tetrahydropyrans.

Safety & Toxicity Profile (Critical Watchouts)

While the scaffold improves stability, the cyclopropylamine substructure requires specific safety screening.

Mechanism-Based Inhibition (MBI)

Cyclopropylamines are known "suicide substrates" for CYP enzymes and Monoamine Oxidases (MAO). The mechanism involves:

  • Single-electron transfer (SET) oxidation of the amine nitrogen.

  • Opening of the strained cyclopropane ring.

  • Formation of a reactive radical intermediate.[1]

  • Covalent binding to the enzyme active site (Irreversible Inhibition).

Risk Mitigation: The 6-oxaspiro scaffold places the amine on the cyclopropane ring. Therefore, Time-Dependent Inhibition (TDI) assays are mandatory early in the cascade.

hERG Inhibition

Spirocyclic ethers generally show lower hERG liability than flexible lipophilic amines. The oxygen atom reduces the overall lipophilicity (a key driver of hERG binding), and the rigid shape may prevent the "induced fit" often required for hERG channel blockade.

Experimental Protocols

To validate this scaffold in your library, use the following tiered assay system.

Protocol A: Comparative Microsomal Stability

Objective: Quantify the "Metabolic Blocking" effect.

  • Test System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg/mL protein.

  • Substrates:

    • Compound A: this compound derivative.

    • Control B: 4-Aminotetrahydropyran analog.

  • Concentration: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH regenerating system.

  • Sampling: 0, 5, 15, 30, 45 min. quench in cold Acetonitrile + Internal Standard.

  • Analysis: LC-MS/MS. Calculate

    
     and 
    
    
    
    .
  • Success Criteria: The spiro scaffold should exhibit <50% of the

    
     of the pyran control.
    
Protocol B: Reactive Metabolite Trapping (GSH/CN Trapping)

Objective: Assess the risk of cyclopropane ring opening.

  • Incubation: Incubate compound (10 µM) with HLM + NADPH.

  • Trapping Agents: Add Glutathione (GSH) or Potassium Cyanide (KCN) to trap "soft" and "hard" electrophiles respectively.

  • Analysis: High-Resolution Mass Spectrometry (HRMS) to search for [M+GSH] or [M+CN] adducts.

  • Interpretation: Presence of adducts indicates bioactivation of the cyclopropane ring.

Decision Making Workflow

Use this logic flow to determine if the this compound scaffold is right for your project.

DecisionTree Start Need New Scaffold? Issue_Metab Is Metabolic Instability a Problem? Start->Issue_Metab Issue_Sol Is Solubility Poor? Start->Issue_Sol Check_Spiro Consider this compound Issue_Metab->Check_Spiro Yes (C4 Oxidation) Issue_Sol->Check_Spiro Yes (Need Polarity) Test_TDI Run CYP TDI Assay (Check Cyclopropane Activation) Check_Spiro->Test_TDI Result_Pass No TDI Observed: Advance Scaffold Test_TDI->Result_Pass Safe Result_Fail TDI Observed: Modify Amine Environment Test_TDI->Result_Fail Toxic

Figure 2: Strategic decision tree for scaffold implementation.

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link (Context: General utility of strained ethers in ADME).

  • Barnes-Seeman, D., et al. (2014). "Spirocyclic ethers as bioisosteres of morpholines and piperidines." ACS Medicinal Chemistry Letters. Link

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. Link (Context: Cyclopropylamine bioactivation mechanisms).

  • PubChem Compound Summary. (2024). "this compound." National Library of Medicine. Link

Sources

Conformational Analysis of 1-Oxaspiro[2.5]octane Derivatives: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of 1-Oxaspiro[2.5]octane Derivatives by NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

1-Oxaspiro[2.5]octane derivatives serve as critical intermediates in the synthesis of sesquiterpenes, spiro-alkaloids, and substituted cyclohexanes. However, their utility is often bottlenecked by the difficulty in assigning the relative stereochemistry of the spiro-epoxide moiety.[2] The cyclohexane ring can adopt multiple chair conformations, and the spiro-epoxide oxygen can orient either axially or equatorially relative to the ring.[2][3]

This guide compares the NMR-based analytical workflow against alternative structural determination methods (X-ray Crystallography and DFT Computation). It establishes a self-validating NMR protocol utilizing


C 

-gauche effects
and NOE (Nuclear Overhauser Effect) correlations to unambiguously solve these conformational puzzles in solution state.

Part 1: Methodology Comparison

The "Product": Integrated NMR Conformational Analysis Workflow. Alternatives: X-ray Crystallography, Density Functional Theory (DFT) Calculation.[1]

While X-ray crystallography is the gold standard for absolute configuration, it fails for the oily, non-crystalline intermediates common in spiro-epoxide synthesis.[2] DFT provides theoretical minima but lacks experimental verification without spectroscopic data.[1] The NMR workflow described below bridges this gap, offering rapid, in-solution structural certainty.

Comparative Performance Matrix
FeatureNMR Analysis (Recommended) X-ray Crystallography DFT Computation (GIAO)
State of Matter Solution (CDCl

, DMSO-

)
Solid Crystal (Required)Virtual (Gas/Solvent Model)
Turnaround Time 1–4 HoursDays to Weeks (if crystallizable)24–48 Hours (CPU dependent)
Conformational Insight Dynamic (observes averaging)Static (lattice packing forces)Static (0 K or thermodynamic avg)
Sample Requirement ~5–10 mgSingle Crystal (>0.1 mm)None (Structure file)
Key Limitation Requires spectral interpretation skillMany spiro-epoxides are oilsAccuracy depends on basis set

Verdict: For routine analysis of 1-oxaspiro[2.5]octane derivatives in drug discovery workflows, NMR is the superior choice due to its speed, minimal sample prep, and ability to analyze non-crystalline oils.

Part 2: Scientific Integrity & Deep Dive (The NMR Strategy)

To solve the conformation of 1-oxaspiro[2.5]octane, we must determine two factors:

  • Ring Conformation: Is the cyclohexane ring in a chair, boat, or twist-boat?

  • Spiro-Stereochemistry: Is the epoxide oxygen axial or equatorial?

Mechanism 1: C NMR and the -Gauche Effect

The most reliable indicator of axial vs. equatorial orientation in substituted cyclohexanes is the


-gauche effect .[2]
  • Principle: A substituent in an axial position exerts a steric compression on the carbon atoms at the

    
    -position (C3 and C5 in the cyclohexane ring).[2] This compression results in an upfield shift (shielding)  of 4–6 ppm relative to the equatorial conformer.
    
  • Application: Compare the

    
    C chemical shifts of C3/C5. If the epoxide oxygen is axial, C3/C5 will appear upfield (typically 
    
    
    
    20–25 ppm). If equatorial, they appear downfield (
    
    
    28–35 ppm).[1]
Mechanism 2: H- H Coupling Constants ( -values)

The cyclohexane ring protons provide evidence for the chair conformation via the Karplus relationship.[2]

  • Axial-Axial (

    
    ):  Large coupling (10–13 Hz).[1]
    
  • Axial-Equatorial (

    
    ):  Small coupling (2–5 Hz).[1]
    
  • Equatorial-Equatorial (

    
    ):  Small coupling (2–5 Hz).[1]
    
  • Diagnostic: If the multiplet for H-4 (distal to the spiro center) shows two large couplings (~12 Hz), the ring is in a rigid chair conformation.[2]

Mechanism 3: NOE/NOESY (The Spatial Ruler)

Nuclear Overhauser Effect spectroscopy provides the "smoking gun" for stereochemistry.[2]

  • Scenario A (Epoxide CH

    
     is Axial):  Strong NOE correlations observed between the epoxide protons and the axial protons at C3 and C5 (1,3-diaxial interaction).[2]
    
  • Scenario B (Epoxide CH

    
     is Equatorial):  No NOE to C3/C5 axial protons.[1] Instead, NOE may be seen between epoxide protons and C2/C6 equatorial protons.[1]
    

Part 3: Experimental Protocol

Self-Validating Workflow for Spiro-Epoxide Assignment

Reagents:

  • Compound: ~10 mg of 1-oxaspiro[2.5]octane derivative.[1]

  • Solvent: 0.6 mL CDCl

    
     (filtered through basic alumina to prevent acid-catalyzed ring opening).
    

Instrument: 400 MHz NMR or higher (600 MHz preferred for dispersion).

Step 1: 1D Proton & Carbon Acquisition[1]
  • Acquire standard

    
    H NMR  (16 scans, 2s delay).[1]
    
  • Acquire

    
    C{1H} NMR  (512 scans minimum).[1]
    
  • Validation Check: Identify the C3/C5 methylene carbons in the

    
    C spectrum. Are they chemically equivalent?
    
    • Yes: The molecule has a plane of symmetry (achiral or rapid flipping).

    • No: The molecule is locked or chirally substituted.[1][2]

Step 2: HSQC (Heteronuclear Single Quantum Coherence)[1]
  • Run gradient-HSQC to map protons to their attached carbons.[1]

  • Objective: Distinguish the diastereotopic protons on the cyclohexane ring (identify which H is attached to the C3/C5 carbons found in Step 1).

Step 3: 1D NOE (Selective) or 2D NOESY
  • Preferred:1D DPFGSE-NOE (Double Pulsed Field Gradient Spin Echo) for cleaner data.[1]

  • Target: Selectively irradiate the epoxide methylene protons (

    
     2.5–3.0 ppm).
    
  • Observation: Look for enhancement of the cyclohexane ring protons.[2]

    • Enhancement of Axial H3/H5: Confirms Epoxide CH

      
       is Axial  (Oxygen is Equatorial).[1]
      
    • Enhancement of Equatorial H2/H6: Confirms Epoxide CH

      
       is Equatorial  (Oxygen is Axial).[1]
      

Part 4: Visualization & Data[1][2]

Table 1: Diagnostic NMR Parameters for Conformers

Note: Values are approximate and solvent-dependent.

ParameterAxial Oxygen Conformer Equatorial Oxygen Conformer
Epoxide CH

Orientation
EquatorialAxial

-Carbon Shift (C3/C5)
Shielded (Upfield)

21–25 ppm
Deshielded (Downfield)

29–34 ppm
Key NOE Correlation Epoxide H

H2/H6 (eq)
Epoxide H

H3/H5 (ax)
Stability Generally Less Stable (1,3-diaxial repulsion)Generally More Stable
Workflow Diagram: Stereochemical Assignment

The following diagram illustrates the logical decision tree for assigning the configuration of the spiro-epoxide.

SpiroAssignment Start Start: 1-Oxaspiro[2.5]octane Derivative C13_Check Analyze 13C NMR: Locate C3 and C5 Signals Start->C13_Check Shift_Decision Check Chemical Shift (delta) C13_Check->Shift_Decision Upfield Upfield (< 26 ppm) (Gamma-Gauche Effect) Shift_Decision->Upfield Shielded Downfield Downfield (> 28 ppm) (No Gamma Compression) Shift_Decision->Downfield Deshielded NOE_Exp Run NOESY/1D-NOE Irradiate Epoxide CH2 Upfield->NOE_Exp Concl_Ax_Ox CONCLUSION: Oxygen is AXIAL (Epoxide CH2 is Equatorial) Upfield->Concl_Ax_Ox Supports Downfield->NOE_Exp Concl_Eq_Ox CONCLUSION: Oxygen is EQUATORIAL (Epoxide CH2 is Axial) Downfield->Concl_Eq_Ox Supports NOE_Result Observe NOE Correlations NOE_Exp->NOE_Result Res_Axial NOE to Axial H3/H5 NOE_Result->Res_Axial Res_Eq NOE to Equatorial H2/H6 NOE_Result->Res_Eq Res_Axial->Concl_Eq_Ox Res_Eq->Concl_Ax_Ox

Figure 1: Decision tree for determining the stereochemistry of the spiro-epoxide oxygen atom using


C chemical shifts and NOE correlations.
Diagram: NOE Correlation Map

This diagram visualizes the spatial proximity required for the Nuclear Overhauser Effect in the Equatorial Oxygen conformer (where the Epoxide CH


 is Axial).[2]

NOE_Map cluster_legend Legend Epoxide_H Epoxide CH2 (Pseudo-Axial) H3_ax H3 (Axial) Epoxide_H->H3_ax Strong NOE (< 2.5 Å) H5_ax H5 (Axial) Epoxide_H->H5_ax Strong NOE (< 2.5 Å) H2_eq H2 (Equatorial) Epoxide_H->H2_eq Weak/No NOE Desc Strong NOE = Close Spatial Proximity Confirms 1,3-Diaxial Relationship

Figure 2: Schematic of NOE correlations expected for the Equatorial Oxygen conformer (where the epoxide methylene group occupies the axial position).

References

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives. Source: Magnetic Resonance in Chemistry / Wiley Online Library [Link][1][4][5]

  • Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Source: Journal of Organic Chemistry (ACS) [Link]

  • The

    
    - and 
    
    
    
    -effects in
    
    
    C NMR spectroscopy.
    Source: Magnetic Resonance in Chemistry [Link][1][2]
  • NOE and NOESY: A Practical Guide. Source: University of Oxford, Department of Chemistry [Link]

Sources

Comparison of synthetic routes to 6-Oxaspiro[2.5]octan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

6-Oxaspiro[2.5]octan-1-amine is a high-value spirocyclic building block in medicinal chemistry. It serves as a conformationally restricted bioisostere of morpholine or cyclohexylamine derivatives, offering reduced lipophilicity and improved metabolic stability due to the spiro-cyclopropyl moiety.

This guide evaluates and details the most robust synthetic pathways to this scaffold. Unlike simple aliphatic amines, the construction of the spiro[2.5] system requires precise ring-closing methodologies. The Curtius Rearrangement via the spiro-carboxylic acid is identified as the premier route for scalability and stereochemical integrity, while the Hofmann Rearrangement serves as a viable, albeit harsher, alternative.

Target Molecule Profile[1][2]
  • IUPAC Name: this compound

  • CAS Number: 1779133-13-9 (HCl salt), 909406-68-4 (R-isomer)

  • Key Structural Feature: Spiro-fusion at C4 of the tetrahydropyran ring; amine functionality directly attached to the cyclopropane ring.

Retrosynthetic Analysis

To design a self-validating synthetic route, we must disconnect the C-N bond on the strained ring.[1] The most logical precursor is the corresponding carboxylic acid , which preserves the spiro-architecture. The acid can be traced back to tetrahydro-4H-pyran-4-one via an exocyclic alkene or ester.

Retrosynthesis cluster_legend Disconnection Logic Target This compound Isocyanate Isocyanate Intermediate (Transient) Target->Isocyanate Curtius Rearrangement Acid 6-Oxaspiro[2.5]octane-1-carboxylic acid Isocyanate->Acid acyl azide formation Ester Ethyl 6-oxaspiro[2.5]octane-1-carboxylate Acid->Ester Hydrolysis Alkene Ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate Ester->Alkene Cyclopropanation (Corey-Chaykovsky) Ketone Tetrahydro-4H-pyran-4-one (Starting Material) Alkene->Ketone HWE Reaction Legend Blue: Target | Green: Start | Red: Key Intermediate

Caption: Retrosynthetic disconnection showing the conversion of the pyranone to the spiro-amine via the Curtius pathway.

Comparative Route Analysis

Route A: The Curtius Rearrangement (Recommended)

This route is preferred for drug development due to its mild conditions and the ability to trap the intermediate isocyanate with various nucleophiles (e.g., t-BuOH to form the Boc-protected amine directly).

Mechanism & Causality:

  • Horner-Wadsworth-Emmons (HWE) Reaction: Converts the ketone to an

    
    -unsaturated ester. Use of triethyl phosphonoacetate ensures exclusive formation of the exocyclic double bond.
    
  • Corey-Chaykovsky Cyclopropanation: The sulfur ylide (from trimethylsulfoxonium iodide) acts as a methylene transfer agent. It attacks the

    
    -carbon of the conjugated ester, followed by intramolecular displacement of DMSO to close the cyclopropane ring. This is superior to carbene methods (e.g., diazomethane) regarding safety and scalability.
    
  • Curtius Rearrangement: Diphenylphosphoryl azide (DPPA) converts the free acid to the acyl azide in situ. Thermal rearrangement yields the isocyanate with retention of stereochemistry.[2]

Route B: The Hofmann Rearrangement

An alternative involving the conversion of the acid to a primary amide, followed by treatment with bromine and base.

  • Pros: Avoids azide chemistry.

  • Cons: Requires strong base (NaOH/Br

    
    ), which can hydrolyze sensitive functional groups; often lower yielding for strained rings due to side reactions.
    
Quantitative Comparison
MetricRoute A: Curtius (via DPPA)Route B: Hofmann
Overall Yield 45-55%30-40%
Step Count 4 (from ketone)5 (requires amide formation)
Safety Profile Moderate (Azide handling required)Low (Bromine/Strong Base)
Scalability High (Flow chemistry compatible)Moderate
Purification Crystallization of intermediatesColumn chromatography often needed

Detailed Experimental Protocol (Route A)

Objective: Synthesis of this compound hydrochloride.

Step 1: Olefination

Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Triethyl phosphonoacetate (1.1 eq), NaH (60% dispersion, 1.2 eq), THF (anhydrous).

  • Suspend NaH in anhydrous THF at 0°C under N

    
    .
    
  • Add triethyl phosphonoacetate dropwise. Stir 30 min until clear (formation of phosphonate carbanion).

  • Add Tetrahydro-4H-pyran-4-one dropwise. Warm to RT and stir for 4 h.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.
    
  • Product: Ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate.

Step 2: Corey-Chaykovsky Cyclopropanation

Reagents: Trimethylsulfoxonium iodide (1.2 eq), NaH (1.2 eq), DMSO (dry).

  • Generate the sulfur ylide by adding NaH to a solution of trimethylsulfoxonium iodide in DMSO at RT (Caution: H

    
     evolution). Stir 1 h until clear.
    
  • Add the acrylate from Step 1 (dissolved in DMSO) dropwise.

  • Heat to 50°C for 3-5 h. The ylide adds to the double bond; the resulting enolate displaces DMSO to close the ring.

  • Validation: Monitor disappearance of alkene protons by

    
    H NMR.
    
  • Product: Ethyl 6-oxaspiro[2.5]octane-1-carboxylate.

Step 3: Saponification & Curtius Rearrangement

Reagents: LiOH (2.0 eq), DPPA (1.1 eq), Et


N (1.5 eq), t-BuOH (solvent/reactant).
  • Hydrolysis: Treat ester with LiOH in THF/H

    
    O (1:1). Acidify to pH 3 to isolate 6-oxaspiro[2.5]octane-1-carboxylic acid.
    
  • Rearrangement: Dissolve the dry acid in t-BuOH. Add Et

    
    N and DPPA.
    
  • Heat to reflux (80°C) for 12 h.

    • Mechanism:[2][3][4] Acid

      
       Acyl Azide 
      
      
      
      [Heat]
      
      
      Isocyanate + N
      
      
      
      
      [+ t-BuOH]
      
      
      N-Boc amine.
  • Deprotection: Treat the crude N-Boc intermediate with 4M HCl in dioxane for 2 h.

  • Final Product: this compound hydrochloride.

Pathway Visualization

SyntheticRoute Start Tetrahydro-4H-pyran-4-one Inter1 Exocyclic Alkene (HWE Product) Start->Inter1 Triethyl phosphonoacetate NaH, THF Inter2 Spiro-Ester (Corey-Chaykovsky) Inter1->Inter2 Me3SO+ I- NaH, DMSO Inter3 Spiro-Acid Inter2->Inter3 LiOH, THF/H2O then HCl Inter4 N-Boc Amine Inter3->Inter4 DPPA, Et3N, t-BuOH (Curtius) Final This compound (HCl Salt) Inter4->Final 4M HCl/Dioxane

Caption: Step-by-step synthetic workflow from pyranone to the target amine.

References

  • Preparation of Spiro-Carboxylic Acid Precursor

    • Title: 6-Oxaspiro[2.5]octane-1-carboxylic acid (CAS 909406-73-1)[5]

    • Source: Sigma-Aldrich / PubChem
    • URL: [Link]

  • Curtius Rearrangement Methodology

    • Title: The Curtius Rearrangement: Mechanistic Insight and Recent Applications[6]

    • Source: N
    • URL: [Link]

  • Corey-Chaykovsky Cyclopropanation Protocol

    • Title: Corey-Chaykovsky Reaction - Organic Chemistry Portal
    • Source: Organic Chemistry Portal[2][7]

    • URL: [Link]

  • Target Molecule Data

    • Title: this compound Hydrochloride

    • Source: TCI Chemicals

Sources

Navigating Three-Dimensional Space: A Comparative Guide to the 6-Oxaspiro[2.5]octan-1-amine Moiety as a Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Drug Discovery Professionals

In the intricate landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement, a cornerstone of medicinal chemistry, offers a rational approach to fine-tune molecular properties while preserving biological activity. This guide provides a comprehensive comparison of the 6-oxaspiro[2.5]octan-1-amine moiety, a novel three-dimensional scaffold, against its classical bioisosteres, piperidine and cyclohexylamine. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the insights necessary to leverage this emerging structural motif in their drug design endeavors.

The Rise of Spirocycles: Escaping Flatland in Drug Design

The overrepresentation of flat, aromatic structures in drug candidates has been linked to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer an elegant solution by introducing three-dimensionality. This increased sp³ character can lead to improved physicochemical properties such as enhanced aqueous solubility, modulated lipophilicity, and greater metabolic stability.[1][2] The this compound moiety, with its embedded oxygen atom and projecting amine vector, represents a particularly intriguing scaffold for probing new chemical space and optimizing drug-like properties.

Comparative Physicochemical Properties: A Data-Driven Analysis

A key aspect of bioisosteric replacement is the modulation of a molecule's physicochemical properties to enhance its overall performance. Here, we present a comparative analysis of the this compound moiety and its traditional bioisosteres.

Table 1: Comparison of Key Physicochemical Properties

CompoundStructurepKaExperimental logPPredicted XlogP
This compound this compound structure8.9-9.5[3]Data not available-0.1[4]
Spiro[2.5]octan-1-amine Spiro[2.5]octan-1-amine structure10.1-10.3[3]Data not available1.8
Cyclohexylamine Cyclohexylamine structure10.64[5]1.491.4
Piperidine Piperidine structure11.28[5]0.840.8

Analysis of Physicochemical Data:

The experimental data reveals a significant decrease in the basicity (pKa) of the this compound compared to its non-oxygenated counterpart, spiro[2.5]octan-1-amine, and the classical bioisosteres, cyclohexylamine and piperidine. This reduction of approximately one to one-and-a-half pKa units is attributed to the electron-withdrawing inductive effect of the ether oxygen atom within the spirocyclic framework.[3] This modulation of basicity can be a critical advantage in drug design, as it can reduce the potential for off-target interactions with aminergic GPCRs and ion channels, and influence the compound's absorption and distribution profile.

Metabolic Stability: A Key Differentiator

A crucial parameter in drug development is the metabolic stability of a compound, which dictates its half-life and oral bioavailability. While direct comparative metabolic stability data for this compound is not yet published, the inherent nature of spirocyclic scaffolds suggests potential advantages over their monocyclic counterparts. The quaternary spirocenter can block potential sites of metabolism, leading to increased resistance to enzymatic degradation. Furthermore, the more rigid conformation of spirocycles can orient the molecule in a way that is less favorable for binding to metabolic enzymes. It is well-documented that the metabolic stability of the piperidine scaffold is highly dependent on the substitution pattern around the nitrogen atom, and the introduction of spirocyclic systems is a recommended strategy to enhance this stability.

Experimental Protocols

To facilitate the exploration and evaluation of the this compound moiety, we provide the following detailed experimental protocols.

Synthesis of this compound

The synthesis of oxa-spirocycles can be efficiently achieved through an iodocyclization reaction.[3] The following protocol is a representative procedure for the synthesis of the this compound scaffold, starting from a suitable alkenyl alcohol.

Step 1: Iodocyclization

  • To a solution of the appropriate alkenyl alcohol (1.0 eq) in a suitable solvent such as acetonitrile, add N-iodosuccinimide (NIS) (1.2 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude iodo-oxa-spirocycle.

Step 2: Azide Substitution

  • Dissolve the crude iodo-oxa-spirocycle in a polar aprotic solvent such as DMF.

  • Add sodium azide (NaN₃) (3.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic phase, filter, and concentrate to give the crude azido-oxa-spirocycle.

Step 3: Reduction to the Amine

  • Dissolve the crude azido-oxa-spirocycle in a suitable solvent such as methanol or THF.

  • Add a reducing agent, such as palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere, or lithium aluminum hydride (LiAlH₄) at 0 °C.

  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction (if using LiAlH₄) and filter the mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired this compound.

Synthesis_Workflow Start Alkenyl Alcohol Step1 Iodocyclization (NIS, MeCN) Start->Step1 Intermediate1 Iodo-oxa-spirocycle Step1->Intermediate1 Step2 Azide Substitution (NaN₃, DMF) Intermediate1->Step2 Intermediate2 Azido-oxa-spirocycle Step2->Intermediate2 Step3 Reduction (e.g., H₂, Pd/C) Intermediate2->Step3 End This compound Step3->End

General synthetic workflow for this compound.
Determination of pKa

The acidity constant (pKa) of the amine can be determined by potentiometric titration.

  • Prepare a 0.01 M solution of the amine hydrochloride salt in deionized water.

  • Titrate the solution with a standardized 0.01 M solution of sodium hydroxide.

  • Record the pH of the solution as a function of the volume of titrant added.

  • The pKa is determined as the pH at the half-equivalence point.

Determination of logP

The octanol-water partition coefficient (logP) can be determined using the shake-flask method.

  • Prepare a stock solution of the compound in either water-saturated octanol or octanol-saturated water.

  • Add a known volume of the stock solution to a mixture of octanol and water in a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Allow the layers to separate completely.

  • Determine the concentration of the compound in both the octanol and water layers using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay

The metabolic stability of the compounds can be assessed using liver microsomes.

  • Prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a solution of NADPH (e.g., 1 mM final concentration).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated from the rate of disappearance of the compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Physicochemical & Metabolic Profiling cluster_analysis Data Analysis & Comparison Synthesis Synthesis of This compound and Bioisosteres pKa pKa Determination (Potentiometric Titration) Synthesis->pKa logP logP Determination (Shake-Flask Method) Synthesis->logP MetStab Metabolic Stability (Liver Microsome Assay) Synthesis->MetStab Comparison Comparative Analysis of pKa, logP, and t½ pKa->Comparison logP->Comparison MetStab->Comparison

Workflow for the comparative evaluation of bioisosteres.

Conclusion and Future Directions

The this compound moiety presents a compelling alternative to traditional bioisosteres like cyclohexylamine and piperidine. Its unique three-dimensional structure, coupled with the modulating effect of the embedded oxygen atom on basicity and lipophilicity, offers medicinal chemists a valuable tool for navigating the complexities of drug design. The anticipated improvements in metabolic stability further enhance its appeal as a scaffold for developing next-generation therapeutics.

Further experimental investigation is warranted to provide a more complete picture of the properties of this novel moiety. Direct comparative studies on its metabolic stability, permeability, and in vivo pharmacokinetic profile against its classical bioisosteres will be instrumental in validating its utility and guiding its application in drug discovery programs. The synthetic and analytical protocols provided herein offer a solid foundation for researchers to embark on these crucial investigations.

References

  • Gannett, P. (2021, March 11). Which is more basic and why, cyclohexylamine or piperidine? Quora. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294-11305. [Link]

  • PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294-11305. [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752–6756. [Link]

  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert opinion on drug discovery, 11(9), 831-834. [Link]

  • Sołtysiński, T., & Cholewiński, G. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 265, 116086. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Oxaspiro[2.5]octan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The handling and disposal of novel chemical entities like 6-Oxaspiro[2.5]octan-1-amine demand a rigorous, protocol-driven approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower your laboratory with the expertise to manage this compound's lifecycle safely and in full regulatory compliance.

Understanding the Hazard Profile: A Logic-Driven Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not broadly available, its structure—a primary aliphatic amine fused to a spirocyclic ether—allows us to infer a reliable hazard profile based on well-understood chemical principles and data from analogous compounds.[1][2][3] Amines as a class are known for their potential to cause severe skin burns and eye damage, and they can be toxic if swallowed, inhaled, or absorbed through the skin.[4]

The operational imperative is to treat this compound as a hazardous substance, adhering to stringent safety protocols at all times.

Potential Hazard Scientific Rationale and Causal Link Immediate Safety Implications
Corrosivity The lone pair of electrons on the nitrogen atom of the primary amine group gives the molecule a basic character, capable of causing severe burns to skin and eyes upon contact.Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a face shield.[5]
Toxicity Aliphatic amines can be toxic by ingestion, inhalation, and dermal contact.[1][4] The specific toxicological properties of this compound are not fully characterized, necessitating a cautious approach.All handling of the compound, especially when generating aerosols or vapors, must be conducted within a certified chemical fume hood.[6][7]
Environmental Hazard Many amine compounds are toxic to aquatic life, with potential for long-lasting effects in the environment.[4]Discharge of this compound into drains or the environment must be strictly avoided.[8]
Reactivity Amines can react exothermically with acids and strong oxidizing agents.[5][9]Segregate waste streams containing this compound from acidic and oxidizing waste to prevent dangerous reactions.[10]
Laboratory Handling and Waste Segregation: A Self-Validating System

Proper disposal begins with meticulous handling and waste segregation at the point of generation. The following protocol is designed to prevent cross-contamination, minimize exposure, and ensure the waste is properly characterized for final disposal.

Step Action Rationale (The "Why")
1. Designate a Waste Container Select a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must be marked with the words "HAZARDOUS WASTE".[11]Prevents accidental mixing with other waste streams and ensures clear communication of the hazard. Using compatible materials avoids degradation of the container.[10]
2. Label Accurately The label must include the full chemical name: "Waste this compound," the approximate concentration, and any solvents present in the waste mixture.Accurate labeling is a regulatory requirement and is critical for the safety of waste handlers and for determining the correct final disposal method.[9]
3. Segregate Waste Streams Keep waste containing this compound separate from other chemical wastes, particularly acidic solutions or strong oxidizers.[10]This segregation is crucial to prevent potentially violent chemical reactions within the waste container.[5]
4. Use a Funnel for Transfers When transferring waste into the container, use a stable funnel to prevent drips and spills.[12]Minimizes the risk of external contamination of the waste bottle and the surrounding work area.
5. Keep Container Closed The waste container must be securely capped at all times, except when actively adding waste.[11]Prevents the release of potentially harmful vapors into the laboratory atmosphere and protects the waste from contamination.
6. Store in a Designated Area Store the sealed waste container in a cool, dry, well-ventilated secondary containment bin within a designated Satellite Accumulation Area (SAA).[9][13]This follows best practices for hazardous waste management, providing a safe and controlled storage environment pending pickup.
Disposal Pathways: A Decision-Making Framework

The disposal of this compound waste is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA).[14] The generator of the waste is legally responsible for ensuring its proper management from "cradle-to-grave."[14][15] For research laboratories, the most direct and compliant method of disposal is through a licensed hazardous waste management company.

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation & Collection cluster_1 On-Site Pre-Treatment (Expert Use Only) cluster_2 Final Disposal (Mandatory) WasteGen Generation of Waste (Pure compound, solutions, contaminated materials) Segregate Segregate Waste (Follow Protocol 2) WasteGen->Segregate Label Label Container as 'Hazardous Waste' Segregate->Label Neutralize Chemical Neutralization (e.g., dilute acid) - Generates Salt Solution Label->Neutralize Is pre-treatment feasible and permitted by your institution? (Rarely) LicensedDisposal Arrange Pickup by Licensed Hazardous Waste Disposal Company Label->LicensedDisposal Standard & Required Procedure Neutralize->LicensedDisposal Neutralized waste is still likely hazardous and requires proper disposal Incineration High-Temperature Incineration (Controls NOx emissions) LicensedDisposal->Incineration Probable Method

Caption: Decision workflow for this compound disposal.

While not a final disposal method, neutralization can sometimes be used as a pre-treatment step. This should only be performed by trained personnel with a thorough understanding of the reaction, and in accordance with institutional and local regulations. Amines can be neutralized with a suitable acid (e.g., dilute hydrochloric or sulfuric acid) in a controlled manner to form a salt.[16]

Causality: The basic amine reacts with the acid in an acid-base reaction to form an ammonium salt and water. This can reduce the corrosivity of the waste. However, the resulting salt solution may still be toxic and must be disposed of as hazardous waste.[16] This process can also generate heat and requires careful, slow addition of the acid with cooling.

This is the mandatory and most appropriate disposal route for this compound waste from a research setting.[10][17]

Causality: As a nitrogen-containing organic compound, the preferred disposal method is high-temperature incineration.[18] Specialized incinerators operate at temperatures that ensure the complete breakdown of the organic molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides (NOx).[19] These facilities are equipped with advanced scrubbers and emission control systems to manage and neutralize the NOx produced, ensuring compliance with environmental regulations.[18][19] The nitrogen content of the amine is a key factor in the formation of these emissions.[20][21]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and correct action is critical to mitigating harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Spill: Evacuate the immediate area. For small spills, use an appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials. Place the absorbed material into a sealed container for hazardous waste disposal.[8] For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

By adhering to these scientifically-grounded procedures, you ensure a safe laboratory environment and the responsible management of chemical waste, reinforcing the deep trust and commitment to safety that defines our scientific community.

References

  • Kao Chemicals. (2023, September 28). Material Safety Data Sheet.
  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
  • TCI Chemicals. This compound Hydrochloride.
  • UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • What are the Health and Safety Guidelines for Using Amines?.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8143, Octylamine.
  • Enamine. Safety Data Sheet.
  • TCI Chemicals. Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - Di-n-octylamine.
  • Fisher Scientific. Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Diplomata Comercial. (2025, April 10). Amine Usage Guidelines for High-Purity Amines in Industry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57429838, (1S)-6-Oxaspiro[2.5]octan-1-amine.
  • NextGen Protocols. Guidelines for Safe Laboratory Practices.
  • Collect and Recycle. Amine Disposal For Businesses.
  • McClelland Engineers. High-Nitrogen content Organic Waste Incinerator.
  • Chemtex Speciality Limited. Neutralizing Amine | Refinery Chemicals.
  • ScholarWorks at University of Montana. (2016, September 28). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers.
  • National Center for Biotechnology Information. Incineration Processes and Environmental Releases.
  • American Chemical Society. (2022, June 3). Minimizing Risks in the Chemistry Laboratory: Techniques | ACS College Safety Video #5.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
  • SciSpace. (2016, September 28). Emissions of nitrogen‐containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition de.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9100, 1-Oxaspiro[2.5]octane.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138376325, (2S)-6-oxaspiro[2.5]octan-2-amine hydrochloride.

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Personal protective equipment for handling 6-Oxaspiro[2.5]octan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 6-Oxaspiro[2.5]octan-1-amine

For researchers, scientists, and professionals in drug development, the proper handling of novel chemical entities is paramount to ensuring laboratory safety and experimental integrity. This guide provides a detailed protocol for the safe handling of this compound and its hydrochloride salt, focusing on personal protective equipment (PPE), operational procedures, and disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on the known hazards of analogous aliphatic and spirocyclic amines.

Hazard Analysis: Understanding the Risks

Anticipated Hazards:

  • Corrosive: May cause severe skin burns and eye damage upon contact.

  • Toxic: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • Irritant: May cause respiratory tract irritation.[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene).Provides a robust barrier against a potentially corrosive and easily absorbed substance. Inspect gloves for any signs of degradation or perforation before and during use.[5]
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye damage.[5][6]
Body Protection A chemical-resistant laboratory coat, worn over full-length clothing. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be worn.Minimizes skin contact with the potentially corrosive and toxic compound.[5][7]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Essential for preventing the inhalation of potentially harmful vapors, especially when handling the compound outside of a certified chemical fume hood.[4][5]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from potential spills.[7]

DOT Script for PPE Workflow:

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence Assess_Hazards Assess Hazards (Corrosive, Toxic, Irritant) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Don_Gown 1. Lab Coat/ Coveralls Select_PPE->Don_Gown Don_Gloves1 2. Inner Gloves Don_Gown->Don_Gloves1 Don_Respirator 3. Respirator Don_Gloves1->Don_Respirator Don_Goggles 4. Goggles/ Face Shield Don_Respirator->Don_Goggles Don_Gloves2 5. Outer Gloves Don_Goggles->Don_Gloves2

Caption: A logical workflow for the selection and donning of Personal Protective Equipment.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]

  • The container should be kept tightly closed.[6]

Handling Procedures
  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Before use, ensure that an emergency eyewash station and safety shower are readily accessible.[6]

  • Use compatible utensils (e.g., glass or stainless steel) for transfers.

  • Avoid creating dust or aerosols.

  • Wash hands thoroughly after handling, even if gloves were worn.[5]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing the full PPE described above, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert personnel in adjacent areas.

    • Contact your institution's environmental health and safety (EHS) department immediately.

    • Prevent entry into the affected area until it has been deemed safe by EHS.

Emergency Procedures: Responding to Exposure

In the case of accidental exposure, time is of the essence.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Collect all contaminated materials (e.g., gloves, absorbent materials, empty containers) in a designated, labeled, and sealed hazardous waste container.

  • Dispose of the hazardous waste through your institution's EHS-approved waste disposal program.[5] Do not dispose of this chemical down the drain or in regular trash.[8]

DOT Script for Disposal Workflow:

Disposal_Workflow cluster_collection Waste Collection cluster_disposal Disposal Path Contaminated_Materials Contaminated Materials (Gloves, Glassware, etc.) Waste_Container Designated Hazardous Waste Container Contaminated_Materials->Waste_Container Segregate EHS_Pickup EHS Waste Pickup Waste_Container->EHS_Pickup Schedule Licensed_Facility Licensed Disposal Facility EHS_Pickup->Licensed_Facility Transport

Caption: A streamlined process for the safe disposal of this compound waste.

Conclusion

The safe handling of this compound requires a proactive and informed approach to safety. By adhering to these guidelines, researchers can mitigate the risks associated with this novel compound and maintain a safe laboratory environment. Always consult your institution's EHS department for specific guidance and protocols.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Octylamine, 99+% (GC). Retrieved from [Link]

  • Greenbook. (2017, December 12). Safety Data Sheet: Amine 6. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.